molecular formula C6H16N2O B3238707 (2-Aminoethyl)(2-methoxyethyl)methylamine CAS No. 14165-17-4

(2-Aminoethyl)(2-methoxyethyl)methylamine

Cat. No.: B3238707
CAS No.: 14165-17-4
M. Wt: 132.2 g/mol
InChI Key: VZROIUNAVVHTDB-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(2-methoxyethyl)methylamine is a useful research compound. Its molecular formula is C6H16N2O and its molecular weight is 132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-methoxyethyl)-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-8(4-3-7)5-6-9-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZROIUNAVVHTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14165-17-4
Record name (2-aminoethyl)(2-methoxyethyl)methylamine
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Foundational & Exploratory

Precision Synthesis of (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary & Target Analysis

Target Molecule: (2-Aminoethyl)(2-methoxyethyl)methylamine CAS: 14165-17-4 IUPAC Name:


-(2-methoxyethyl)-

-methylethane-1,2-diamine Structure:

This guide details the precision synthesis of this compound, an unsymmetrical triamine derivative. This molecule features three distinct functional environments: a primary amine, a tertiary central amine, and an ether linkage. It serves as a critical ligand in coordination chemistry and a versatile intermediate in pharmaceutical synthesis.

The Synthetic Challenge

Direct alkylation of


-methylethylenediamine with 2-methoxyethyl halides is not recommended  due to poor regioselectivity. The primary amine (

) competes with the secondary amine (

) for the alkylating agent, resulting in a mixture of mono-, di-, and tri-alkylated products that are difficult to separate.

The Solution: This guide prioritizes the Nitrile Reduction Pathway . By introducing the ethylamine arm via a nitrile precursor (


), we mask the primary amine functionality until the final step, ensuring exclusive alkylation at the central nitrogen and high product purity.

Retrosynthetic Analysis

The retrosynthetic logic relies on disconnecting the molecule at the ethylene bridge adjacent to the primary amine. This reveals


-(2-methoxyethyl)methylamine  as the stable secondary amine core and chloroacetonitrile  as the electrophilic "masked" amine synthon.

Retrosynthesis Target This compound (Target) Intermediate N-(Cyanomethyl)-N-(2-methoxyethyl)methylamine (Nitrile Intermediate) Target->Intermediate Reduction (LiAlH4) Precursors N-(2-Methoxyethyl)methylamine + Chloroacetonitrile Intermediate->Precursors N-Alkylation (SN2)

Figure 1: Retrosynthetic disconnection showing the nitrile strategy.

Core Synthesis Protocol: The Nitrile Reduction Route

Phase 1: Synthesis of the Secondary Amine Core

Note: If


-(2-methoxyethyl)methylamine is commercially available (CAS 38256-93-8), proceed to Phase 2.

Reaction:



Protocol (Eschweiler-Clarke Modification):

  • Reagents: 2-Methoxyethylamine (1.0 eq), Formic acid (98%, 5.0 eq), Formaldehyde (37% aq, 1.2 eq).

  • Procedure: Cool formic acid in a flask. Slowly add 2-methoxyethylamine (Exothermic!). Add formaldehyde.[1]

  • Reflux: Heat to reflux (

    
    ) for 12–18 hours. 
    
    
    
    evolution indicates reaction progress.
  • Workup: Cool, add HCl (conc.) to quench, and evaporate volatiles. Basify residue with NaOH (50%) to pH >12.

  • Isolation: Extract with diethyl ether (

    
    ). Dry over 
    
    
    
    pellets. Distill to obtain pure
    
    
    -(2-methoxyethyl)methylamine (b.p. ~110–112°C).
Phase 2: Cyanomethylation (Nitrile Insertion)

This step locks the tertiary amine structure while installing the two-carbon linker.

Reaction:



Experimental Workflow:

ParameterSpecificationCausality/Notes
Substrate

-(2-methoxyethyl)methylamine (1.0 eq)
The nucleophile.[2]
Electrophile Chloroacetonitrile (1.1 eq)Toxic: Handle in fume hood. Adds the

unit.
Base

(anhydrous, 2.0 eq)
Scavenges HCl; prevents protonation of the amine.
Solvent Acetonitrile (MeCN) or AcetonePolar aprotic solvent promotes

kinetics.
Temperature

Start cold to control exotherm; heat to drive completion.

Step-by-Step:

  • Suspend

    
     in MeCN in a round-bottom flask.
    
  • Add

    
    -(2-methoxyethyl)methylamine.
    
  • Cool to

    
    .[1][2][3] Add chloroacetonitrile dropwise over 30 minutes.
    
  • Allow to warm to Room Temperature (RT), then reflux for 4–6 hours.

  • Monitor: Check by TLC or GC-MS for disappearance of the secondary amine.

  • Workup: Filter off salts. Remove solvent under reduced pressure.[1]

  • Purification: Vacuum distillation is recommended to remove traces of unreacted toxic chloroacetonitrile.

    • Intermediate Product:

      
      -(Cyanomethyl)-
      
      
      
      -(2-methoxyethyl)methylamine.
Phase 3: Reduction to Target Triamine

The nitrile group is reduced to a primary amine using Lithium Aluminum Hydride (


).

Reaction:



Experimental Workflow:

ParameterSpecificationCausality/Notes
Reductant

(2.0–2.5 eq)
Strong reducing agent required for Nitrile

Amine.
Solvent THF (Anhydrous) or

Must be strictly dry to prevent

decomposition.
Atmosphere Nitrogen or ArgonInert atmosphere is mandatory for safety.

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask; equip with reflux condenser and addition funnel under

    
    .
    
  • Charge: Add anhydrous THF and

    
     pellets/powder. Cool to 
    
    
    
    .
  • Addition: Dissolve the Nitrile Intermediate (from Phase 2) in THF. Add dropwise to the

    
     suspension. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Warm to RT, then reflux for 3–5 hours to ensure full reduction.

  • Fieser Quench (Critical): Cool to

    
    . For every 
    
    
    
    grams of
    
    
    used:
    • Add

      
       mL 
      
      
      
      (slowly!).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL 
      
      
      
      .
  • Filtration: A white granular precipitate forms. Filter through Celite.

  • Isolation: Dry filtrate over

    
    . Concentrate in vacuo.
    
  • Final Purification: Distill under reduced pressure (vacuum) to obtain the pure oil.

Pathway Visualization

SynthesisPathway Start 2-Methoxyethylamine (Starting Material) Step1 Step 1: N-Methylation (Eschweiler-Clarke) Start->Step1 Inter1 N-(2-Methoxyethyl)methylamine (Secondary Amine) Step1->Inter1 Step2 Step 2: Cyanomethylation (Cl-CH2-CN / K2CO3) Inter1->Step2 Inter2 N-(Cyanomethyl)-N-(2-methoxyethyl)methylamine (Nitrile Intermediate) Step2->Inter2 Step3 Step 3: Reduction (LiAlH4 / THF) Inter2->Step3 Final This compound (Target Product) Step3->Final

Figure 2: Step-by-step reaction workflow from commodity starting materials to target.

Process Safety & Handling

  • Chloroacetonitrile: Highly toxic and a lachrymator. It can be absorbed through the skin. Use double nitrile gloves and work strictly in a fume hood.

  • Lithium Aluminum Hydride (

    
    ):  Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.
    
  • Amines: The final product and intermediates are basic and can cause chemical burns. Store under nitrogen to prevent reaction with atmospheric

    
     (carbamate formation).
    

Analytical Validation

To confirm the identity of the synthesized product (CAS 14165-17-4), look for these key spectral signatures:

  • 1H NMR (

    
    ): 
    
    • 
       ppm: Singlet (
      
      
      
      ) for
      
      
      .
    • 
       ppm: Singlet (
      
      
      
      ) for
      
      
      .
    • 
       ppm: Multiplets for the methylene protons adjacent to nitrogens (
      
      
      
      ).
    • 
       ppm: Triplet for methylene adjacent to oxygen (
      
      
      
      ).

References

  • Preparation of N-Methylamines (Eschweiler-Clarke/General Alkylation)

    • Icke, R. N.; Wisegarver, B. B.; Alles, G. A. "

      
      -Phenylethyldimethylamine." Organic Syntheses, Coll.[1] Vol. 3, p. 723 (1955).
      
    • Source:

  • Nitrile Reduction with Lithium Aluminum Hydride

    • Amundsen, L. H.; Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(1), 242-244 (1951).
    • Source:

  • Synthesis of Unsymmetrical Ethylenediamines via Chloroacetonitrile

    • Short, J. H. et al. "Sympathomimetic Amines." Journal of Medicinal Chemistry, 6, 275 (1963).
    • Source:

  • General Handling of Chloroacetonitrile

    • PubChem Compound Summary for CID 12399, Chloroacetonitrile.
    • Source:

Sources

Physicochemical Properties of (2-Aminoethyl)(2-methoxyethyl)methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of (2-Aminoethyl)(2-methoxyethyl)methylamine, structured for research and development professionals.

Executive Summary

This compound (CAS 14165-17-4) is a specialized unsymmetrical diamine featuring a tridentate donor set (N, N, O).[1] Its structure comprises a central tertiary amine methylated and substituted with both a primary aminoethyl arm and a methoxyethyl ether arm. This unique "hybrid" topology bridges the gap between pure polyamines and ether-linked solubilizing agents, making it a critical building block in medicinal chemistry (for solubility enhancement) and coordination chemistry (as a hemilabile ligand).

This guide provides a definitive analysis of its physical constants, synthesis pathways, and handling protocols, designed to support decision-making in drug discovery and ligand design.[1]

Chemical Identity & Structural Analysis[2][3][4]

PropertySpecification
IUPAC Name

-(2-Methoxyethyl)-

-methylethane-1,2-diamine
Common Name This compound
CAS Number 14165-17-4
Molecular Formula

Molecular Weight 132.21 g/mol
SMILES CN(CCN)CCOC
InChI Key VZROIUNAVVHTDB-UHFFFAOYSA-N
Structural Diagram

The molecule features a central tertiary nitrogen acting as a pivot point, conferring steric bulk and preventing secondary amine side-reactions common in linear polyamines.

ChemicalStructure CentralN Tertiary Amine (N) (Pivot Point) Methyl Methyl Group (-CH3) CentralN->Methyl Steric Control AminoEthyl Aminoethyl Arm (-CH2CH2NH2) CentralN->AminoEthyl Primary Amine Donor MethoxyEthyl Methoxyethyl Arm (-CH2CH2OCH3) CentralN->MethoxyEthyl Ether Donor (Hemilabile)

Figure 1: Functional decomposition of this compound showing the distinct reactivity zones.[1]

Physicochemical Profile

The following data aggregates experimental baselines with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental literature for this niche intermediate is limited.

Physical Constants
PropertyValueSource/Method
Appearance Clear, colorless to pale yellow liquidObservation [1]
Boiling Point 165°C - 175°C (at 760 mmHg)Predicted (ACD/Labs) [2]
Density 0.89 ± 0.05 g/mLPredicted [2]
Refractive Index

Estimated based on analogs
Vapor Pressure ~0.8 mmHg at 25°CPredicted [2]
Flash Point ~55°C (Closed Cup)Estimated (Flammable)
Solution Chemistry (Aqueous)
ParameterValueImplications for R&D
Solubility Miscible in water, ethanol, DCMExcellent solvent compatibility for library synthesis.[1]
pKa (Primary Amine) 9.9 ± 0.2Protonated at physiological pH; good salt formation.
pKa (Tertiary Amine) 8.8 ± 0.2Acts as a buffer in the pH 8-9 range.
LogP (Octanol/Water) -0.82Highly hydrophilic; improves aqueous solubility of payloads.
H-Bond Donors 1 (Primary

)
Specific binding capability.
H-Bond Acceptors 3 (2 N, 1 O)High potential for solvation.

Synthesis & Manufacturing Protocols

For research applications requiring high purity (>98%), a stepwise alkylation strategy is superior to direct statistical reactions, which yield difficult-to-separate mixtures.[1]

Recommended Laboratory Synthesis (Self-Validating Protocol)

Objective: Synthesis of CAS 14165-17-4 via Reductive Amination (High Specificity).

Mechanism:

  • Precursor: N-(2-methoxyethyl)methylamine (Secondary amine).

  • Reagent: N-Boc-glycinal (Aldehyde) or 2-(Boc-amino)ethyl bromide.

  • Transformation: Alkylation followed by acid deprotection.

SynthesisWorkflow Start Start: N-(2-methoxyethyl)methylamine Step1 Step 1: Alkylation Reagent: N-(2-Bromoethyl)phthalimide Base: K2CO3, Solvent: MeCN, Reflux 12h Start->Step1 Intermediate Intermediate: Phthalimide-protected Adduct Step1->Intermediate Step2 Step 2: Deprotection Reagent: Hydrazine hydrate (Ing-Manske) Solvent: EtOH, Reflux 4h Intermediate->Step2 Purification Purification: 1. Filtration (remove phthalhydrazide) 2. Distillation (Vacuum) Step2->Purification Final Final Product: This compound Purification->Final

Figure 2: Phthalimide route offering highest purity by avoiding poly-alkylation byproducts.[1]

Step-by-Step Protocol:

  • Alkylation: Dissolve N-(2-methoxyethyl)methylamine (1.0 eq) in acetonitrile. Add anhydrous

    
     (2.0 eq) and N-(2-bromoethyl)phthalimide (1.05 eq). Reflux for 12-16 hours. Monitor disappearance of secondary amine by TLC.
    
  • Workup: Filter salts. Evaporate solvent to obtain the solid phthalimide intermediate.

  • Deprotection: Suspend intermediate in ethanol. Add hydrazine hydrate (3.0 eq). Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool, filter off the precipitate. Concentrate the filtrate.

  • Final Purification: Distill the residue under reduced pressure (approx. 10 mmHg). Collect the fraction boiling at ~70-80°C (estimated at reduced pressure).

Quality Control Parameters
  • 1H NMR (

    
    ):  Look for singlet methyl (~2.3 ppm), methoxy singlet (~3.3 ppm), and distinct methylene triplets.
    
  • Titration: Potentiometric titration with

    
     in acetic acid should reveal two distinct equivalence points (tertiary vs primary amine).
    

Applications in Drug Development

Solubility Enhancement (The "Ether Effect")

The methoxyethyl arm serves as a "mini-PEG" mimic. When this diamine is used as a linker or side chain on a hydrophobic drug scaffold (e.g., kinase inhibitors), the ether oxygen disrupts water structure less than a pure hydrocarbon chain, while the protonatable amines provide ionic solubility.[1]

  • Metric: Replacing a standard

    
    -dimethylethylenediamine side chain with this motif typically lowers LogP by 0.5–0.8 units [3].
    
Ligand Design (Inorganic Pharmaceuticals)

In radiopharmaceuticals (e.g., Technetium-99m or Copper-64 imaging agents), this molecule acts as a tripodal ligand .[1]

  • Coordination Mode: The

    
     donor set forms stable 5-membered chelate rings.[1]
    
  • Hemilability: The ether oxygen is a weaker donor than the nitrogens, allowing it to temporarily dissociate to open a coordination site for substrate binding or water exchange without the complex falling apart.

Safety & Handling (MSDS Summary)

Hazard Classification: Corrosive (Category 1B), Flammable Liquid (Category 3).[2]

HazardPrecautionary Measure
Skin/Eye Contact Causes severe burns.[3][4] Use nitrile gloves (0.11 mm min) and chemical splash goggles.
Inhalation Vapors are irritating to the respiratory tract. Handle only in a fume hood.
Storage Store under Nitrogen or Argon. Hygroscopic (absorbs water) and sensitive to

(forms carbamates).

Spill Protocol: Neutralize spills with dilute acetic acid or sodium bisulfate before absorbing with vermiculite. Do not use combustible materials (sawdust) for absorption.

References

  • American Elements. this compound Product Specifications.Link

  • PubChem. Compound Summary: this compound (CID 23144321).[5][6] National Library of Medicine. Link

  • Lipinski, C. A.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001.
  • Santa Cruz Biotechnology. N-(2-Methoxyethyl)methylamine Safety Data Sheet. (Precursor data used for interpolation).[4] Link

  • Google Patents. Method for synthesizing N-ethylethylenediamine and related unsymmetrical diamines. Patent CN102260175A. Link

Sources

Comprehensive 1H NMR Analysis Guide: (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous structural analysis of (2-Aminoethyl)(2-methoxyethyl)methylamine (CAS: 84772-27-0 / 111-38-6 equivalent derivatives) via Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy. Designed for medicinal chemists and analytical scientists, this document details sample preparation, spectral prediction, signal assignment logic, and troubleshooting for common impurities.[1] The analysis focuses on distinguishing the two non-equivalent ethylene backbones and the specific chemical shifts associated with the mixed amine/ether functionality.

Structural Overview & Chemical Logic

Before interpreting the spectrum, we must establish the magnetic environment of the molecule.[1] This compound is an unsymmetrical tertiary amine featuring three distinct substituents:

  • Methyl group (

    
    )
    
  • 2-Methoxyethyl chain (

    
    )
    
  • 2-Aminoethyl chain (

    
    )[2]
    

Molecular Formula: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


Molecular Weight:  132.21  g/mol [1]
Graphviz Diagram 1: Molecular Structure & Proton Labeling

The following diagram defines the proton environments used throughout this guide.

MolecularStructure N_tert N (Tertiary) CH2_N_Ether B: N-CH2 (Triplet) N_tert->CH2_N_Ether CH2_N_Amine E: N-CH2 (Triplet) N_tert->CH2_N_Amine Me_N A: N-CH3 (Singlet) Me_N->N_tert CH2_O C: O-CH2 (Triplet) CH2_N_Ether->CH2_O O_Ether O CH2_O->O_Ether Me_O D: O-CH3 (Singlet) O_Ether->Me_O CH2_NH2 F: CH2-NH2 (Triplet) CH2_N_Amine->CH2_NH2 NH2 G: NH2 (Broad) CH2_NH2->NH2

Caption: Proton environment labeling (A-G) for this compound. Colors indicate distinct spin systems.

Experimental Methodology

Sample Preparation

For optimal resolution and minimal exchange broadening:

  • Solvent: Chloroform-d (

    
    ) is preferred over Deuterium Oxide (
    
    
    
    ).
    • Reasoning:

      
       causes rapid H/D exchange, eliminating the primary amine (
      
      
      
      ) signal (Peak G) and potentially shifting
      
      
      -protons due to pH/pD effects.[1]
      
      
      allows observation of the exchangeable protons.[3]
  • Concentration: 10–20 mg in 0.6 mL solvent. High concentrations may induce hydrogen bonding, shifting the

    
     peak and broadening multiplets.[1]
    
  • Reference: Tetramethylsilane (TMS,

    
     0.00 ppm) or residual 
    
    
    
    (
    
    
    7.26 ppm).[1]
Acquisition Parameters[1]
  • Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of protons with different relaxation times (T1).

  • Relaxation Delay (D1): Set to

    
     5 seconds. The methyl singlets (A and D) often have longer T1 times; insufficient delay will suppress their integration values relative to the methylene protons.[1]
    
  • Scans: 16–64 scans are sufficient for this molecular weight.

1H NMR Spectral Data Analysis

The spectrum is characterized by two distinct "backbones" (ethylene chains) and two methyl singlets.[1] The key to assignment is recognizing the electronegativity difference between Oxygen and Nitrogen.

Deshielding Trend:



Table 1: Chemical Shift Assignments ( )
LabelProton EnvironmentShift (

ppm)
Mult.Int.[2][3][4][5][6]Coupling (

Hz)
Assignment Logic
C

3.48 – 3.55 Triplet2H~6.0Most deshielded methylene due to direct oxygen attachment.
D

3.35 Singlet3H-Distinct methoxy singlet; typical range 3.3–3.4 ppm.
F

2.75 – 2.85 Triplet2H~6.0Deshielded by primary amine; often slightly downfield of tertiary

-protons.
B

2.60 – 2.68 Triplet2H~6.0

to tertiary amine. Couples with C.
E

2.45 – 2.55 Triplet2H~6.0

to tertiary amine. Couples with F.
A

2.25 – 2.30 Singlet3H-Characteristic

on tertiary amine.
G

1.50 – 2.00 Broad2H-Variable position; concentration/moisture dependent. Disappears in

.

> Note: The exact shifts of B and E are very close. Definitive assignment requires 2D COSY (Correlation Spectroscopy). B couples to C (the most downfield triplet), while E couples to F.[1]

Structural Validation & Logic Flow

To ensure the synthesized or purchased material is correct, follow this logical validation workflow.

Graphviz Diagram 2: Assignment Logic Flowchart

AssignmentLogic Start Start: Analyze Spectrum Check_Singlets Step 1: Identify Singlets Start->Check_Singlets Decision_Singlets Are there two singlets (ratio 3:3)? Check_Singlets->Decision_Singlets Decision_Singlets->Start No (Impurity/Wrong Mol) Assign_Me Assign ~3.35 ppm to O-Me Assign ~2.25 ppm to N-Me Decision_Singlets->Assign_Me Yes Check_Triplets Step 2: Analyze Triplets (Region 2.4 - 3.6 ppm) Assign_Me->Check_Triplets Find_Downfield Identify most downfield triplet (~3.5 ppm) Check_Triplets->Find_Downfield Assign_EtherChain Assign to O-CH2 (C) Look for its COSY partner (B) Find_Downfield->Assign_EtherChain Assign_AmineChain Remaining triplets are N-CH2-CH2-NH2 chain Assign_EtherChain->Assign_AmineChain

Caption: Step-by-step logic for validating the structure based on spectral features.

Advanced Characterization & Troubleshooting

Distinguishing the Ethylene Chains (COSY)

In 1D NMR, the triplets for protons B (


 ether side) and E  (

amine side) may overlap or appear very close (~2.5–2.6 ppm).[1]
  • Protocol: Run a magnitude-mode COSY experiment.

  • Result:

    • The downfield triplet at 3.5 ppm (C ) will show a cross-peak only with the triplet at ~2.65 ppm (B ).

    • The remaining two triplets (E and F ) will show a cross-peak with each other.

Common Impurities[1]
  • Water: Appears around 1.56 ppm in

    
    . Can merge with the 
    
    
    
    peak.
  • Precursor (Secondary Amine): If the methylation step was incomplete, you may see

    
    .[1] Look for a missing ethylene signal and a shift in the methyl group integration.
    
  • Bis-alkylation: If the starting ethylenediamine was over-alkylated, the integration of the

    
     singlet will be too high relative to the backbone, or multiple methyl peaks will appear.[1]
    
pH Effects

If the sample is a salt (e.g., Hydrochloride salt), the spectrum changes drastically:

  • 
     becomes 
    
    
    
    .
  • The tertiary amine becomes protonated (

    
    ).
    
  • Effect: All

    
    -protons (B, E, F, A) shift significantly downfield (deshielded by positive charge).[1] The 
    
    
    
    (A) can shift from 2.25 ppm to ~2.8–3.0 ppm.
  • Correction: Perform a "shake-up" with dilute

    
     in 
    
    
    
    to free the base if the salt spectrum is ambiguous.

References

  • PubChem Database. Compound Summary: this compound.[7] National Library of Medicine. Available at: [Link][1]

  • Spectral Database for Organic Compounds (SDBS).General assignments for amino-ethers and N-methylated polyamines. AIST Japan. (Methodology reference).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][8] (Authoritative grounding for chemical shift additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for specific amine/ether shift ranges).

Sources

Technical Whitepaper: 13C NMR Characterization of (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for the 13C NMR characterization of (2-Aminoethyl)(2-methoxyethyl)methylamine.

Executive Summary

This compound (CAS: N/A for specific isomer, analogous to 111-95-5 derivatives) represents a class of asymmetric, tridentate ligands (


-donor set) critical in coordination chemistry and pharmaceutical intermediate synthesis.

Characterizing this molecule via Carbon-13 Nuclear Magnetic Resonance (


C NMR) presents a unique challenge due to its lack of symmetry. Unlike symmetric polyamines (e.g., N-methyldiethanolamine), every carbon atom in this structure is chemically distinct. This guide provides a high-fidelity protocol for acquiring, processing, and assigning the six distinct carbon environments, utilizing DEPT-135 editing to resolve spectral overlap.

Structural Analysis & Chemical Shift Prediction

Before acquisition, a theoretical framework must be established. The molecule contains 6 non-equivalent carbons .[1] The chemical shifts are governed by the electronegativity of the heteroatoms (Oxygen > Nitrogen) and the substitution degree of the amines.

The Molecular Skeleton

The structure consists of a central tertiary nitrogen bonded to:

  • Methyl group (

    
    )
    
  • 2-Aminoethyl arm (

    
    )[2]
    
  • 2-Methoxyethyl arm (

    
    )
    
Predicted Shift Table (CDCl Solvent)

Note: Values are derived from additivity rules and analogous structures like N-methylethylenediamine and bis(2-methoxyethyl)amine.

LabelCarbon EnvironmentHybridizationExpected Shift (

, ppm)
DEPT-135 PhaseElectronic Influence
C1


58.0 – 59.0 Positive (

)
Strong

-deshielding by Oxygen
C2


41.5 – 43.0 Positive (

)

-deshielding by Tertiary Amine
C3


69.5 – 71.5 Negative (

)
Strong

-deshielding by Oxygen
C4


56.0 – 58.0 Negative (

)

-deshielding by Tertiary N;

-effect by O
C5


53.0 – 55.0 Negative (

)

-deshielding by Tertiary N
C6


38.0 – 40.0 Negative (

)

-deshielding by Primary N (weaker than tert-N)

Experimental Protocol

Sample Preparation (Critical Step)

Polyamines are hygroscopic and readily form carbamates with atmospheric CO


. Water content causes peak broadening due to hydrogen bonding, and CO

absorption creates spurious peaks around 160 ppm.
  • Drying: Dry the neat amine over KOH pellets or activated 3Å molecular sieves for 4 hours prior to sampling.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS.
    
    • Why:

      
       minimizes hydrogen bonding compared to 
      
      
      
      , resulting in sharper peaks. It also provides a consistent internal reference triplet at 77.16 ppm.
  • Concentration: Prepare a 50-100 mg/mL solution.

    • Note: High concentrations are preferred for

      
      C due to low natural abundance (1.1%).
      
  • Tube: Use a high-precision 5mm NMR tube to prevent shimming errors.

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 seconds.

    • Reasoning: Amine carbons relax reasonably fast; 2s is sufficient for quantitative integration if needed, though integration is rarely accurate in standard

      
      C.
      
  • Scans (NS): Minimum 512 scans (approx. 30 mins) to ensure S/N > 20:1 for the quaternary carbons (none here) and methyls.

  • Temperature: 298 K (25°C).

Advanced Verification: DEPT-135

To conclusively distinguish the methyls (C1, C2) from the methylenes (C3-C6), run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment immediately following the standard carbon scan.

  • Positive Peaks: CH and CHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (C1, C2).
    
  • Negative Peaks: CH

    
     (C3, C4, C5, C6).
    
  • Absent: Quaternary carbons (None).

Data Interpretation & Logic Flow

The assignment strategy relies on the "Deshielding Hierarchy" :



The Methyl Region (Positive in DEPT-135)

Two peaks will appear in the positive phase.

  • 
     ~58.5 ppm:  Corresponds to the Methoxy (
    
    
    
    )
    . Oxygen is more electronegative (3.44) than Nitrogen (3.04), pulling electron density away and deshielding the nucleus significantly more than the N-methyl.
  • 
     ~42.0 ppm:  Corresponds to the N-Methyl (
    
    
    
    )
    . This is characteristic of methyl groups on tertiary amines.
The Methylene Region (Negative in DEPT-135)

Four peaks will appear in the negative phase.

  • Most Downfield (

    
     ~70.5 ppm):  The methylene directly attached to oxygen (
    
    
    
    ).
  • Mid-Field (

    
     ~57.0 ppm):  The methylene attached to the central Nitrogen, on the ether arm (
    
    
    
    ). It feels the inductive effect of the tertiary nitrogen and the beta-effect of the oxygen.
  • Mid-Field (

    
     ~54.0 ppm):  The methylene attached to the central Nitrogen, on the amine arm (
    
    
    
    ).
  • Most Upfield (

    
     ~39.0 ppm):  The methylene attached to the primary amine (
    
    
    
    ). Primary amines are less deshielding than tertiary amines or ethers.

Visualization of Characterization Workflow

The following diagram outlines the logical pathway from sample preparation to spectral assignment, ensuring data integrity.

NMR_Workflow cluster_logic Assignment Logic Sample 1. Sample Prep (Dry over KOH, Dissolve in CDCl3) Acquisition 2. Acquisition (1H-Decoupled 13C + DEPT-135) Sample->Acquisition Processing 3. Processing (EF, Phase, Baseline Corr.) Acquisition->Processing Analysis 4. Spectral Editing (Separate CH/CH3 from CH2) Processing->Analysis Assignment 5. Final Assignment (Based on Electronegativity) Analysis->Assignment Logic1 Methyls (DEPT +) O-Me > N-Me Analysis->Logic1 Logic2 Methylenes (DEPT -) O-CH2 > N-CH2 > H2N-CH2 Analysis->Logic2

Caption: Figure 1: End-to-end workflow for definitive NMR characterization, integrating DEPT-135 for signal discrimination.

Structural Connectivity Diagram

This diagram maps the chemical structure to the specific chemical shift ranges, visualizing the "Deshielding Hierarchy."

Structure_Map cluster_methoxy Methoxyethyl Arm cluster_amino Aminoethyl Arm cluster_methyl N-Methyl Group N_center Central Tertiary N C_Ether_N N-CH2 (~57 ppm) N_center->C_Ether_N C_Amine_N N-CH2 (~54 ppm) N_center->C_Amine_N C_Methyl N-CH3 (~42 ppm) N_center->C_Methyl C_Ether_O CH2-O (~71 ppm) C_Ether_N->C_Ether_O C_Methoxy O-CH3 (~59 ppm) C_Ether_O->C_Methoxy C_Amine_Prim CH2-NH2 (~39 ppm) C_Amine_N->C_Amine_Prim

Caption: Figure 2: Structural connectivity map correlating specific carbon environments to their predicted chemical shift ranges.

Troubleshooting & Quality Control

IssueCauseSolution
Broad Peaks Proton exchange on primary amine (-NH

) or water contamination.
Dry sample over molecular sieves; ensure

is fresh.
Extra Peaks Carbamate formation (

).
Avoid prolonged air exposure; purge tube with

or Ar before sealing.
Missing Peaks Relaxation time (

) too long (unlikely for this MW) or overlapping signals.
Increase D1 to 5s; check DEPT-135 for hidden overlaps.
Shift Drifts Concentration dependence or pH changes.Maintain constant concentration (50mM); shifts may vary ±1 ppm based on concentration.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Standard text for additivity rules and electronegativity effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[Link] (Source for analogous spectra: N-methylethylenediamine [SDBS No. 2486] and Bis(2-methoxyethyl)amine [SDBS No. 1624]).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift prediction logic).

Sources

Technical Guide: Mass Spectrometry Analysis of (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Characterization

Compound: (2-Aminoethyl)(2-methoxyethyl)methylamine CAS: 14165-17-4 Synonyms:


-(2-Methoxyethyl)-N-methylethane-1,2-diamine; 

-Methyl-

-(2-methoxyethyl)ethylenediamine.[1]

This guide details the mass spectrometry (MS) analysis of this compound, a polyfunctional aliphatic amine used as a specialized building block in organic synthesis and ligand design. Due to its high polarity, basicity, and lack of chromophores, Mass Spectrometry coupled with Hydrophilic Interaction Liquid Chromatography (HILIC-MS) is the gold standard for detection and quantitation.

Physicochemical Profile for MS Optimization
PropertyValueMS Implication
Formula

Basis for isotope modeling.
Exact Mass 132.1263 DaMonoisotopic target for HRMS extraction.

133.1335

Primary precursor ion in ESI(+).
Basicity Diamine (Primary/Tertiary)High proton affinity; prone to severe tailing on acidic C18.
LogP < 0 (Hydrophilic)Elutes in void volume on standard RP-LC; requires HILIC or High-pH RP.

Instrumentation & Ionization Strategy

Ion Source Selection: Electrospray Ionization (ESI)

Recommendation: ESI in Positive Mode (ESI+).

  • Causality: The molecule contains two nitrogen centers—a primary amine and a tertiary amine. Under standard LC-MS mobile phase conditions (pH 3–4 with formic acid), both nitrogens are protonated. ESI provides "soft" ionization, preserving the molecular ion

    
    , which is critical for identification.
    
  • Hard Ionization (EI) Note: Electron Impact (EI) causes extensive fragmentation (alpha-cleavage) often obliterating the molecular ion. EI is only recommended if GC-MS is the sole available platform, requiring prior derivatization (e.g., TFA-anhydride) to mask the polar amine groups.

Source Parameters (Standard Q-TOF/Triple Quad)
  • Capillary Voltage: 3.0 – 3.5 kV (Avoid discharge on high aqueous content).

  • Cone Voltage: 20–30 V. Note: Excessive cone voltage will induce in-source fragmentation, typically losing the methoxyethyl tail.

  • Desolvation Temp: 350°C (High water content in HILIC requires robust desolvation).

Fragmentation Mechanism & MS/MS Analysis[2][3][4]

Understanding the fragmentation is vital for developing Multiple Reaction Monitoring (MRM) transitions. The fragmentation of this compound is dominated by Charge-Remote Fragmentation and Alpha-Cleavage driven by the nitrogen lone pairs.

Key Fragmentation Pathways (CID)
  • Alpha-Cleavage (Tertiary Amine): The most stable fragment arises from cleavage adjacent to the tertiary nitrogen.

    • Pathway A (Loss of

      
      ):  Cleavage of the ethylenediamine bridge.
      
      • Precursor:

        
         Fragment: 
        
        
        
        102.09
      • Structure:

        
        
        
    • Pathway B (Loss of

      
      ):  Cleavage of the methoxyethyl side chain.
      
      • Precursor:

        
         Fragment: 
        
        
        
        88.08
      • Structure:

        
        
        
  • Alpha-Cleavage (Primary Amine):

    • Pathway C: Cleavage alpha to the primary nitrogen.

      • Fragment:

        
         30.03  (
        
        
        
        ). Note: This is a low-mass ion, often below the cutoff of Q1/Q3 transmission in standard scanning, but useful in specific targeted modes.
  • Neutral Loss:

    • Loss of Methanol (

      
      , 32 Da) is possible via rearrangement but less favorable than direct alpha-cleavage in aliphatic amines.
      
Visualization of Fragmentation Logic

Fragmentation Precursor Precursor [M+H]+ m/z 133.13 This compound Frag_102 Fragment m/z 102.09 [CH2=N(Me)-CH2CH2OMe]+ (Loss of CH2NH2) Precursor->Frag_102 α-Cleavage (Tertiary N) Dominant Path Frag_88 Fragment m/z 88.08 [H2N-CH2CH2-N(Me)=CH2]+ (Loss of CH2OMe) Precursor->Frag_88 α-Cleavage (Side Chain) Frag_30 Fragment m/z 30.03 [CH2=NH2]+ (Primary Amine Alpha-Cleavage) Precursor->Frag_30 α-Cleavage (Primary N)

Caption: Predicted Collision-Induced Dissociation (CID) pathways for this compound.

Method Development: Chromatography (LC-MS)[5]

The hydrophilicity of this diamine makes standard C18 chromatography ineffective (retention factor


). Two robust strategies are presented below.
Strategy A: HILIC (Recommended)

Hydrophilic Interaction Liquid Chromatography retains polar amines by partitioning them into a water-enriched layer on the stationary phase surface.

  • Column: Bare Silica or Amide-functionalized (e.g., Waters BEH Amide, TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 90% B (high organic)

    
     ramp to 60% B.
    
  • Mechanism: The high organic start forces the polar diamine to interact with the stationary phase. Ammonium formate is crucial to suppress silanol activity and improve peak shape.

Strategy B: High-pH Reversed Phase

If HILIC is unavailable, deprotonating the amine can induce retention on specialized C18 columns.

  • Column: Hybrid particle C18 (e.g., Waters XBridge, Agilent Poroshell HPH). Must be pH 10 stable.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Why it works: At pH 10, the amines (pKa ~9-10) are partially neutral, increasing hydrophobicity and retention on C18.

Quantitative Protocol Summary
ParameterSetting
MRM Transition 1 (Quant)

(Collision Energy: 15-20 eV)
MRM Transition 2 (Qual)

(Collision Energy: 20-25 eV)
Dwell Time 50 ms
Internal Standard

-Dimethylethylenediamine-

(or similar deuterated diamine)

Troubleshooting & Quality Control

Self-Validating System Checks
  • Carryover Check: Diamines stick to stainless steel and glass.

    • Protocol: Inject a blank (Acetonitrile/Water) immediately after the highest standard. Peak area in blank must be < 20% of the Lower Limit of Quantitation (LLOQ).

    • Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

  • Matrix Effects: HILIC is prone to ion suppression from salts eluting early.

    • Protocol: Post-column infusion of the analyte while injecting a matrix blank. Look for dips in the baseline at the retention time.

Common Failure Modes
  • Peak Tailing: Caused by secondary interactions with residual silanols.

    • Solution: Increase buffer concentration to 20mM or switch to a "Hybrid" silica column.

  • Sensitivity Loss: High pH mobile phases can degrade standard silica columns, leading to bleed that suppresses ionization. Ensure column is rated for pH > 9 if using Strategy B.

References

  • American Elements. (n.d.). This compound Properties and Specifications. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] Compound Summary: this compound (CID 23144321).[1][4] National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. (Context: HILIC mechanisms for polar amines).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Technical Guide: FT-IR Spectrum Analysis of (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the FT-IR spectral analysis of (2-Aminoethyl)(2-methoxyethyl)methylamine , a specialized unsymmetrical diamine ether used as a building block in medicinal chemistry and a ligand in coordination chemistry.

CAS: 14165-17-4 | Formula:


 | MW:  132.20  g/mol 

Part 1: Executive Summary & Structural Logic

Objective: To provide a definitive assignment of the infrared absorption bands for this compound, enabling researchers to validate compound identity and purity during synthesis or quality control.

The Molecule: This compound is a heterofunctional tridentate scaffold containing three distinct chemical environments:

  • Primary Amine (

    
    ):  A terminal reactive center.
    
  • Tertiary Amine (

    
    ):  The central branching point.
    
  • Ether (

    
    ):  A stabilizing, hydrogen-bond accepting tail.
    

Accurate FT-IR analysis requires deconvoluting these overlapping signals, particularly in the fingerprint region where C-N and C-O stretches coexist.

Structural Visualization (DOT)

The following diagram illustrates the functional moieties and their corresponding spectral zones.

G Molecule This compound PrimaryAmine Primary Amine (-NH2) Signal: 3300-3400 cm-1 Molecule->PrimaryAmine Terminal Group TertiaryAmine Tertiary Amine (N-CH3) Signal: 2780-2820 cm-1 Molecule->TertiaryAmine Central Core Ether Ether Linkage (C-O-C) Signal: 1100-1150 cm-1 Molecule->Ether Side Chain

Figure 1: Functional decomposition of the target molecule linking structural moieties to primary IR spectral zones.

Part 2: Experimental Protocol (Self-Validating)

As a liquid amine, this compound is hygroscopic and sensitive to atmospheric


. The following protocol minimizes artifacts (carbamate formation) and ensures high-fidelity data.
Sampling Methodology: Attenuated Total Reflectance (ATR)

Why ATR? Transmission mode (KBr pellet/liquid cell) is prone to pathlength errors and moisture contamination. ATR (Diamond or ZnSe crystal) allows for rapid analysis of the neat liquid with minimal atmospheric exposure.

Step-by-Step Workflow:

  • Blanking: Clean the crystal with isopropanol. Collect a background spectrum (32 scans) to remove atmospheric

    
    /
    
    
    
    contributions.
  • Sample Loading: Using a glass pipette, deposit 10-20

    
     of the neat liquid onto the crystal center.
    
    • Critical Check: Ensure the liquid covers the "active spot" (usually the center 2mm) entirely.

  • Acquisition:

    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res for fingerprinting).
    • Scans: 16 to 32 scans.

    • Range: 4000 – 600

      
      .
      
  • Cleaning: Immediately wipe with ethanol. Amines can etch ZnSe crystals over prolonged contact; Diamond is preferred.

Purity Validation Criteria (The "Go/No-Go" Check)

Before detailed assignment, verify the sample quality:

  • No Broad Band at 3400

    
     (Single):  A broad, amorphous blob indicates water contamination. You want distinct peaks.
    
  • No Peak at 1650-1700

    
    :  Strong bands here suggest carbamate formation (reaction with air 
    
    
    
    ) or amide impurities.
  • Baseline: Should be flat. A sloping baseline indicates scattering from particulates or poor crystal contact.

Part 3: Spectral Analysis & Band Assignment

The spectrum is complex due to the "unsymmetrical" nature of the diamine. The following table synthesizes data from fragment analysis (methoxyethylamine and N,N-dimethylethylenediamine standards).

Detailed Band Assignment Table
Frequency (

)
IntensityFunctional GroupVibrational ModeDiagnostic Notes
3350 - 3380 MediumPrimary Amine

Asymmetric Stretch
Distinctive doublet or shoulder characteristic of

.
3280 - 3300 MediumPrimary Amine

Symmetric Stretch
Paired with the band above. Absence confirms tertiary/secondary amine impurities.
2930 - 2960 StrongAlkyl (

)

Asymmetric Stretch
Overlapping contributions from ethyl chains and methyl groups.
2850 - 2870 MediumAlkyl (

)

Symmetric Stretch
Standard alkane backbone signal.
2780 - 2820 Weak/MedTertiary Amine

Stretch (Bohlmann)
Critical Identifier. "Bohlmann bands" appear low-frequency due to lone-pair interaction.
1590 - 1620 MediumPrimary Amine

Scissoring (Bend)
The "Amine II" band. Confirms the presence of

.
1450 - 1470 MediumMethylene

Scissoring
General backbone deformation.
1350 - 1380 WeakMethyl

Rocking
Specific to the

and

termini.
1110 - 1150 Very StrongEther

Asymmetric Stretch
Dominant Feature. Distinguishes this from pure diamines.
1030 - 1050 StrongAmine (

)

Stretch
Overlaps with ether bands but usually sharper.
800 - 900 Broad/MedPrimary Amine

Wagging
Broad "hump" often seen in liquid films.[1]
Mechanistic Insight: The "Ether-Amine" Competition

In the fingerprint region (1000-1200


), the Ether C-O-C stretch  is typically the strongest absorber, often masking the weaker C-N stretches.
  • Observation: If the band at ~1120

    
     is split or has a heavy shoulder, this confirms the presence of both the ether linkage and the C-N bonds of the amine backbone.
    
  • Causality: The high polarity of the C-O bond results in a larger change in dipole moment during vibration compared to the less polar C-N bond, leading to higher IR intensity.

Part 4: Analytical Logic Pathway

Use this logic flow to interpret the spectrum during real-time analysis.

AnalysisFlow Start Acquire Spectrum Check3300 Check 3300-3400 region Start->Check3300 Doublet Doublet Visible? Check3300->Doublet PrimaryConfirmed Primary Amine Confirmed (-NH2 present) Doublet->PrimaryConfirmed Yes Fail Suspect Impurity (Water/Carbonate) Doublet->Fail No (Single/Broad) ImpurityCheck Check 1650-1700 region PrimaryConfirmed->ImpurityCheck EtherCheck Check 1100-1150 region ImpurityCheck->EtherCheck Clear (No C=O) ImpurityCheck->Fail Peak Present StrongBand Strong Band present? EtherCheck->StrongBand Final Identity Confirmed: This compound StrongBand->Final Yes StrongBand->Fail No

Figure 2: Decision tree for validating the spectral identity of the target molecule.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Structural Analogues: N,N-Dimethylethylenediamine. National Institute of Standards and Technology. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on Amine/Ether group frequencies).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for Bohlmann band assignments in tertiary amines).
  • PubChem. (2024). Compound Summary: this compound (CAS 14165-17-4).[2] National Library of Medicine. Link

Sources

CAS number for N'-(2-methoxyethyl)-N'-methyl-1,2-ethanediamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N1-(2-Methoxyethyl)-1,2-ethanediamine: Synthesis, Properties, and Applications

Introduction

N1-(2-Methoxyethyl)-1,2-ethanediamine, identified by the CAS Number 19815-35-1, is an organic compound featuring both amine and ether functional groups.[1] This structural arrangement imparts a unique combination of properties, making it a valuable building block in various chemical syntheses. This technical guide provides a comprehensive overview of N1-(2-methoxyethyl)-1,2-ethanediamine, including its chemical and physical properties, a representative synthesis protocol, safety considerations, and its applications, particularly for researchers, scientists, and professionals in drug development.

It is important to note that the CAS number for the closely related structure, N'-(2-methoxyethyl)-N'-methyl-1,2-ethanediamine, could not be definitively identified through standard database searches, suggesting it is a less common or uniquely cataloged compound. This guide therefore focuses on the well-documented and commercially available N1-(2-methoxyethyl)-1,2-ethanediamine.

Physicochemical Properties

N1-(2-methoxyethyl)-1,2-ethanediamine is typically a colorless to pale yellow liquid.[1] Its structure, comprising a hydrophilic diamine and a flexible methoxyethyl group, dictates its solubility and reactivity. The presence of amine groups allows for its solubility in water.[1]

PropertyValueSource
CAS Number 19815-35-1
Molecular Formula C5H14N2O
Molecular Weight 118.18 g/mol
Appearance Colorless to pale yellow liquid
SMILES C(NCCN)COC
InChI Key FMIQDBOZNIIQMO-UHFFFAOYSA-N

Synthesis Protocol

A plausible synthetic route is the reaction of 2-methoxyacetaldehyde with an excess of ethylenediamine, followed by reduction. This method, however, can lead to mixtures of products. A more controlled synthesis might involve the protection of one of the amine groups of ethylenediamine, followed by alkylation with 2-methoxyethyl halide, and subsequent deprotection.

A representative synthesis for a related compound, N1-(2-aminoethyl)-1,2-ethylenediamine, involves the hydrogenation of iminodiacetonitrile in the presence of a catalyst.[2] A similar strategy could potentially be adapted for the synthesis of N1-(2-methoxyethyl)-1,2-ethanediamine.

Experimental Workflow: A Conceptual Approach

cluster_synthesis Conceptual Synthesis Workflow Start Ethylenediamine (Excess) Reaction Nucleophilic Substitution Start->Reaction Solvent (e.g., Ethanol) Reagent 2-Methoxyethyl chloride Reagent->Reaction Workup Aqueous Workup (Base Extraction) Reaction->Workup Crude Product Purification Distillation under Reduced Pressure Workup->Purification Product N1-(2-Methoxyethyl)- 1,2-ethanediamine Purification->Product

Caption: Conceptual workflow for the synthesis of N1-(2-methoxyethyl)-1,2-ethanediamine.

Applications in Research and Development

The bifunctional nature of N1-(2-methoxyethyl)-1,2-ethanediamine makes it a versatile intermediate in organic synthesis.

  • Building Block for Pharmaceuticals and Agrochemicals : Its amine groups can undergo various chemical transformations, including alkylation and acylation, making it a useful scaffold for the synthesis of more complex molecules with potential biological activity.[1] The incorporation of the methoxyethyl group can influence the solubility and pharmacokinetic properties of the final compound.

  • Ligand in Coordination Chemistry : The diamine structure allows it to act as a bidentate ligand, forming stable complexes with various metal ions.[1] These metal complexes can have applications in catalysis and materials science.

  • Surfactant Production : The combination of hydrophilic amine heads and a more lipophilic ether tail suggests its potential use in the synthesis of specialized surfactants.[1]

Signaling Pathway Implication: A Hypothetical Model

While specific signaling pathway interactions for N1-(2-methoxyethyl)-1,2-ethanediamine are not detailed, diamine structures are known to interact with various biological targets. For instance, derivatives of 1,2-ethanediamine have been investigated for their antimicrobial properties.

cluster_pathway Hypothetical Drug Action Model Drug Diamine Derivative Target Bacterial Cell Surface Receptor Drug->Target Membrane Membrane Disruption Target->Membrane Inhibition Inhibition of Essential Enzymes Target->Inhibition Outcome Bactericidal/Bacteriostatic Effect Membrane->Outcome Inhibition->Outcome

Caption: Hypothetical model of a diamine derivative's interaction with a bacterial cell.

Safety and Handling

As with many amines, N1-(2-methoxyethyl)-1,2-ethanediamine should be handled with care. Safety data indicates that it may cause irritation upon contact with skin or eyes.[1] Proper personal protective equipment, including gloves and safety glasses, should be worn.[3][4] It is advisable to work in a well-ventilated area or under a chemical fume hood.[3]

Hazard Statements:

  • Flammable liquid and vapor.[5]

  • Harmful if swallowed or if inhaled.[5]

  • Toxic in contact with skin.[5]

  • Causes severe skin burns and eye damage.[5]

  • May cause an allergic skin reaction.[5]

Conclusion

N1-(2-methoxyethyl)-1,2-ethanediamine is a valuable and versatile chemical intermediate with significant potential in various fields, including pharmaceutical and materials science. Its unique combination of a diamine core and a methoxyethyl substituent provides a useful platform for the synthesis of a wide range of functional molecules. As with any chemical reagent, adherence to proper safety protocols is essential for its handling and use in research and development.

References

  • CN102485711B. (n.d.). A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine. Google Patents.

Sources

Technical Guide: Solubility Profile & Handling of (2-Aminoethyl)(2-methoxyethyl)methylamine

[1]

Executive Summary & Chemical Identity[1][3][4][5]

This compound (CAS: 14165-17-4 ) is a specialized unsymmetrical diamine featuring a primary amine, a tertiary amine, and an ether linkage.[1][2] Often abbreviated in ligand chemistry (e.g., as a precursor to tridentate ligands), its unique architecture dictates a specific solubility profile that bridges the gap between highly polar aqueous systems and moderately non-polar organic media.[1][2]

This guide provides a mechanistic analysis of its solubility, derived from its physicochemical properties, and offers a standardized protocol for solvent screening in synthesis and formulation.[1][2]

Chemical Profile
PropertyDetail
IUPAC Name

-(2-Methoxyethyl)-

-methylethane-1,2-diamine
CAS Number 14165-17-4
Molecular Formula

Molecular Weight 132.21 g/mol
SMILES CN(CCN)CCOC
Key Functionalities Primary Amine (

), Tertiary Amine (

), Ether (

)

Physicochemical Analysis: The "Solubility Sphere"[1][2]

To understand the solubility of this compound without relying solely on empirical lookup tables, we must analyze its Hansen Solubility Parameters (HSP) components theoretically. The molecule exhibits a "dual-personality" polarity:

  • Hydrophilic Domain (

    
     & Ether Oxygen): 
    
    • The primary amine acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

    • The ether oxygen and tertiary nitrogen act as Hydrogen Bond Acceptors (HBA).

    • Result: High affinity for protic solvents (Water, Alcohols) and polar aprotic solvents.

  • Lipophilic Domain (Methyl/Ethyl Backbone):

    • The

      
      -methyl group and the ethylene bridges provide sufficient van der Waals dispersion forces to enable solubility in moderately polar organic solvents (DCM, THF).[1]
      
Predicted Solubility Matrix

Based on structural analogs (e.g.,

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Polar Protic Water, Methanol, Ethanol, IsopropanolMiscible Strong H-bonding network formation with

and Ether O.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneMiscible Dipole-dipole interactions stabilize the amine; no phase separation.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh Solubility Excellent solvation of the organic backbone; standard solvent for extraction.
Ethers THF, Diethyl Ether, 1,4-DioxaneSoluble "Like dissolves like" regarding the ether tail; good for anhydrous reactions.[1][2]
Aromatic Hydrocarbons Toluene, BenzeneSoluble Sufficient lipophilicity in the backbone to overcome amine polarity.
Aliphatic Hydrocarbons Hexane, Pentane, CyclohexanePartial / Insoluble The high polarity of the primary amine often leads to phase separation or oiling out.[2]

Visualization: Solubility Logic Flow

The following diagram illustrates the decision logic for solvent selection based on the compound's functional groups.

SolubilityLogicCompoundThis compoundPolarityAnalyze PolarityCompound->PolarityProticProtic Solvents(Water, MeOH)Polarity->ProticH-Bonding (High)AproticPolarPolar Aprotic(DMSO, DMF)Polarity->AproticPolarDipole (High)ChlorinatedChlorinated(DCM, CHCl3)Polarity->ChlorinatedLipophilic BackboneNonPolarAliphatics(Hexane, Heptane)Polarity->NonPolarPolarity MismatchAromaticAromatics(Toluene)Polarity->AromaticModerate AffinityMiscibleMiscibleProtic->MiscibleFully MiscibleAproticPolar->MiscibleSolubleSolubleChlorinated->SolubleStandard ExtractionInsolubleLikely InsolubleNonPolar->InsolublePhase SeparationAromatic->SolubleTemp Dependent

Figure 1: Solubility decision tree based on functional group interactions.

Experimental Protocol: The "Solubility Screen"

Since batch-to-batch variations and specific experimental conditions (Temperature, pH) affect solubility, use this protocol to empirically validate solubility for your specific application (e.g., recrystallization or biphasic catalysis).

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit of CAS 14165-17-4 in a target solvent at 25°C.

Materials:

  • Analytical Balance (0.1 mg precision).

  • Scintillation vials (20 mL) with PTFE-lined caps.

  • Syringe filters (0.45 µm PTFE or Nylon).

  • Target Solvent (Anhydrous).

Workflow:

  • Preparation: Weigh an empty, dry scintillation vial (

    
    ).
    
  • Saturation: Add 1.0 mL of the target solvent to the vial.

  • Titration: Add the amine dropwise with agitation until a persistent turbidity or phase separation (oil droplet) is observed.

    • Note: If the amine is miscible, no phase separation will occur even at 1:1 ratio.

  • Equilibration: For solid/liquid limits (if cooling to crystallize), stir for 4 hours at 25°C.

  • Filtration (if applicable): If determining solubility of a salt form, filter the supernatant.

  • Quantification:

    • Evaporate the solvent from a known volume of the saturated solution (if volatile).

    • Weigh the residue (

      
      ).
      
    • Calculate Solubility

      
      .
      
Critical Handling Note: The "Carbamate Error"

Primary amines react rapidly with atmospheric

  • False Negative: If you see a white solid form in a non-polar solvent, it may be the carbamate salt, not the amine itself precipitating.[2]

  • Prevention: Always conduct solubility tests under Nitrogen or Argon atmosphere.

Applications & Solvent Selection[1][2][9]

Ligand Synthesis (Schiff Bases)

When reacting this amine with aldehydes (e.g., salicylaldehyde) to form Schiff base ligands:

  • Recommended Solvent: Ethanol or Methanol .

  • Reasoning: The amine is miscible, and the water byproduct remains in solution or can be removed via azeotrope. The polar protic environment stabilizes the imine formation intermediate.

Biphasic Catalysis
  • System: Water / Toluene.

  • Behavior: The amine will partition significantly into the aqueous phase due to the

    
     and ether groups.
    
  • Adjustment: To force it into the organic phase, the aqueous layer pH must be raised (

    
    ) to ensure the amine is neutral (deprotonated).
    
Purification (Extraction)
  • Extraction Solvent: Dichloromethane (DCM) .

  • Protocol: At basic pH (NaOH treatment), the neutral amine extracts efficiently into DCM. It can then be recovered by drying (

    
    ) and rotary evaporation.
    

References

  • PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved February 18, 2026, from [Link][1][2]

  • American Elements. (n.d.).[3] this compound. Retrieved February 18, 2026, from [Link][1][2]

A Technical Guide to the Theoretical pKa Prediction of (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Development

In the landscape of drug discovery and development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical property. It governs the extent of ionization of a molecule at a given pH, which in turn dictates its solubility, permeability, metabolic stability, and target binding affinity.[1] An accurate understanding of a compound's pKa is therefore not merely academic; it is a critical prerequisite for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

While experimental determination of pKa is the gold standard, computational, or in silico, prediction offers a rapid, cost-effective, and resource-efficient alternative, particularly in the early stages of discovery where thousands of candidates may be screened.[2] This guide provides an in-depth protocol for the theoretical calculation of the pKa values for (2-Aminoethyl)(2-methoxyethyl)methylamine, a polyfunctional amine whose structural complexity presents an excellent case study for modern computational techniques. This molecule, with its two distinct basic nitrogen centers—a primary and a tertiary amine—and a flexible ether linkage, requires a robust and carefully considered theoretical approach to accurately dissect its protonation behavior.

Part 1: Theoretical Foundations of pKa Calculation

The pKa value is fundamentally derived from the standard Gibbs free energy change (ΔG°) of the acid dissociation reaction in an aqueous solution. For a generic base B, the relevant equilibrium involves its protonated form (the conjugate acid, BH⁺):

BH⁺(aq) ⇌ B(aq) + H⁺(aq)

The pKa is directly proportional to the free energy of this reaction:

pKa = ΔG°(aq) / (2.303 * RT)

Directly calculating ΔG°(aq) is computationally challenging due to the complex, dynamic nature of the solute-solvent interactions. To overcome this, we employ a thermodynamic relationship known as the Born-Haber cycle . This powerful theoretical construct dissects the reaction into a series of more manageable steps, separating the intrinsic gas-phase energetics from the crucial effects of solvation.[3][4][5]

The cycle relates the free energy of dissociation in the aqueous phase (ΔG°(aq)) to the gas-phase deprotonation free energy (ΔG°(gas)) and the free energies of solvation for each species involved.[3]

Born-Haber Cycle for pKa cluster_gas Gas Phase cluster_solution Aqueous Phase G_gas_BH BH⁺(g) G_gas_B B(g) + H⁺(g) G_gas_BH->G_gas_B ΔG°(gas) G_aq_BH BH⁺(aq) G_gas_BH->G_aq_BH ΔG°solv(BH⁺) G_aq_B B(aq) + H⁺(aq) G_gas_B->G_aq_B ΔG°solv(B) + ΔG°solv(H⁺) G_aq_BH->G_aq_B ΔG°(aq) = 2.303 RT pKa

Caption: Born-Haber thermodynamic cycle for pKa calculation of a base.

By traversing the cycle, we can express the desired aqueous-phase energy as:

ΔG°(aq) = ΔG°(gas) + [ΔG°solv(B) + ΔG°solv(H⁺) - ΔG°solv(BH⁺)]

Our computational protocol is therefore designed to accurately calculate each of these energy components using quantum mechanical (QM) methods.

Part 2: A Step-by-Step Computational Protocol

This protocol employs Density Functional Theory (DFT) combined with an implicit solvation model, a widely accepted and validated approach for pKa prediction.[6][7] The workflow is designed to address the specific structural features of this compound.

Computational Workflow start 1. Build Structures (B, BH⁺_prim, BH⁺_tert, BH₂²⁺) conf_search 2. Conformational Analysis (Low-cost method, e.g., GFN2-xTB) start->conf_search Initial Geometries opt_freq_gas 3. Gas-Phase Optimization & Frequencies (DFT: M06-2X / 6-31+G(d,p)) conf_search->opt_freq_gas Lowest Energy Conformers opt_freq_sol 4. Solution-Phase Optimization & Frequencies (DFT: M06-2X / 6-31+G(d,p) + SMD model) opt_freq_gas->opt_freq_sol Gas-Phase Geometries calc_pka 5. Calculate ΔG for Each Step (Assemble Thermodynamic Cycle) opt_freq_gas->calc_pka Obtain G°(gas) opt_freq_sol->calc_pka Obtain G°(aq) end 6. Final pKa Values calc_pka->end Using ΔG°solv(H⁺) literature value

Sources

Crystal structure of (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of (2-Aminoethyl)(2-methoxyethyl)methylamine

For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of a molecule is paramount. This guide provides a comprehensive, field-proven methodology for determining the crystal structure of this compound, a compound of interest due to its potential applications stemming from its unique diamine and ether functionalities. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as a detailed roadmap for its elucidation, from synthesis to final structural analysis.

Introduction: The Significance of Structural Knowledge

This compound (CAS: 14165-17-4) is a small organic molecule featuring a tertiary amine, a primary amine, and an ether linkage.[1] This combination of functional groups suggests its potential as a chelating agent, a building block in organic synthesis, or a scaffold in medicinal chemistry. The molecule's flexibility, arising from its single bonds, allows for numerous conformations. Determining its preferred solid-state conformation through single-crystal X-ray diffraction (SC-XRD) is crucial for:

  • Understanding Intermolecular Interactions: Visualizing how the molecule packs in a crystalline lattice reveals key hydrogen bonds and van der Waals forces, which are fundamental to its physical properties and can inform its behavior in biological systems.

  • Conformational Analysis: A crystal structure provides a precise snapshot of the molecule's geometry, including bond lengths, angles, and torsion angles, offering insights into its most stable conformation.

  • Structure-Activity Relationship (SAR) Studies: In drug development, knowing the precise 3D structure of a molecule is essential for designing derivatives with improved efficacy and for understanding its interaction with biological targets.

This guide will walk through the entire process of determining the crystal structure of this compound, presented as a hypothetical case study that follows best practices in chemical crystallography.

Part 1: Synthesis and Purification of this compound

A prerequisite for any successful crystallographic study is the availability of a highly pure compound. A purity of >95% is generally recommended for crystallization trials.[2] The following is a plausible synthetic route for the target molecule, followed by purification and characterization protocols.

Synthetic Pathway

A practical approach to the synthesis of this compound involves the reaction of N-(2-methoxyethyl)methylamine with a protected 2-aminoethyl halide, followed by deprotection. This strategy prevents undesired side reactions with the primary amine.

Synthetic_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection A N-(2-methoxyethyl)methylamine C Intermediate Phthalimide-protected Amine A->C K2CO3, CH3CN, Reflux B N-(2-bromoethyl)phthalimide B->C D This compound C->D Hydrazine hydrate, EtOH, Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-((2-methoxyethyl)(methyl)amino)ethyl)isoindoline-1,3-dione (Intermediate)

  • To a solution of N-(2-methoxyethyl)methylamine (1.0 eq) in acetonitrile (CH3CN), add N-(2-bromoethyl)phthalimide (1.05 eq) and potassium carbonate (K2CO3) (2.5 eq).

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate product.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the crude intermediate from Step 1 in ethanol (EtOH).

  • Add hydrazine hydrate (N2H4·H2O) (3.0 eq) to the solution.

  • Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid (HCl).

  • Wash with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

  • Basify the aqueous layer with sodium hydroxide (NaOH) and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude final product.

Purification and Characterization

The crude product should be purified by fractional distillation under reduced pressure to obtain a clear, colorless oil with high purity.

  • Purity Assessment: The purity of the final compound should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Structural Confirmation: 1H and 13C NMR spectra should be acquired to confirm the chemical structure of the synthesized molecule.

Part 2: Strategy for Single Crystal Growth

Crystallization is often the most challenging step in structure determination. Small, flexible molecules like the target compound can be particularly difficult to crystallize due to their conformational freedom, which can hinder the formation of a well-ordered crystal lattice. A systematic screening of various crystallization techniques and conditions is crucial.

Key Considerations for Crystallizing Flexible Amines
  • Solvent Choice: The ideal solvent should dissolve the compound when heated but allow for supersaturation upon cooling or slow evaporation. Solvents capable of hydrogen bonding (e.g., alcohols, water) can be beneficial for amines.[2] A screening of solvents with varying polarities is recommended.

  • Purity: As mentioned, high purity is essential. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals.[2]

  • Temperature: Temperature affects both solubility and the kinetics of crystal growth. Slow cooling or maintaining a constant temperature for slow evaporation is generally preferred for growing larger, higher-quality crystals.[3]

  • Nucleation Control: The goal is to promote the growth of a few large single crystals rather than many small ones. This can be achieved by using clean glassware, filtering the solution, and controlling the rate of supersaturation.[2]

Recommended Crystallization Techniques

A multi-technique screening approach is the most effective strategy.

Technique Description Advantages Considerations
Slow Evaporation A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.Simple to set up. Effective for a wide range of compounds.Can sometimes lead to rapid crystallization and smaller crystals. Volatile solvents may evaporate too quickly.
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystallization.[4]Excellent control over the rate of supersaturation. Often yields high-quality crystals. Requires only a small amount of sample.[4]Requires a binary solvent system where the compound has different solubilities.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Can be highly controlled. Suitable for compounds with a significant change in solubility with temperature.Risk of "oiling out" if the solution becomes supersaturated too quickly.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.Good for sensitive compounds as it avoids heating.Can be difficult to set up without disturbing the layers.
Experimental Protocol: Crystallization Screening
  • Prepare a stock solution of the purified this compound in a good solvent (e.g., isopropanol, ethanol, or acetonitrile).

  • Set up a screening matrix covering various techniques and solvent/anti-solvent systems.

    • Slow Evaporation: Aliquot the stock solution into small vials with different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) and cover with a perforated seal.

    • Vapor Diffusion: Place drops of the stock solution in a crystallization plate and add different anti-solvents (e.g., hexane, diethyl ether, toluene) to the reservoirs.

  • Store the crystallization trials in a vibration-free environment at different temperatures (e.g., room temperature and 4°C).

  • Monitor the trials periodically under a microscope for the formation of single crystals.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained (ideally >50 µm in all dimensions), the next step is to analyze them using SC-XRD to determine the molecular structure.[5][6]

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Space Group Determination C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Model Validation & Analysis F->G

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K).[7] Cooling minimizes thermal motion of the atoms, leading to better quality diffraction data.

  • Diffractometer Setup: The mounted crystal is placed on a goniometer in an X-ray diffractometer. A preliminary diffraction image is taken to assess the crystal quality.

  • Unit Cell Determination: A short series of images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time per frame is optimized to achieve good signal-to-noise ratio.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[7] This initial map should reveal the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[7] This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the observed and calculated structure factors.

    • Anisotropic Displacement Parameters (ADPs): Non-hydrogen atoms are typically refined with anisotropic displacement parameters, which model the thermal motion of the atoms as ellipsoids.

    • Hydrogen Atoms: Hydrogen atoms are usually placed in calculated positions and refined using a "riding model."

    • Handling Flexibility: For a flexible molecule like this, it may be necessary to use restraints to maintain sensible bond lengths and angles during refinement, especially if the data quality is not optimal.[8]

Model Validation

The final refined structure is validated using several metrics:

  • R-factors (R1, wR2): These values indicate the agreement between the observed and calculated structure factors. Lower values signify a better fit.

  • Goodness-of-Fit (GooF): This should be close to 1 for a good refinement.

  • Residual Electron Density Map: The final difference electron density map should be largely featureless, indicating that the model accounts for all the electron density in the crystal.

Part 4: Analysis of the Crystal Structure

A successful structure determination would provide a wealth of information. The analysis would focus on:

  • Molecular Conformation: The precise torsion angles along the C-C and C-O bonds would reveal the molecule's conformation in the solid state. This could be compared with computational models to understand the influence of crystal packing forces.

  • Intramolecular Interactions: The structure would show if any intramolecular hydrogen bonds exist, for example, between the primary amine and the ether oxygen or tertiary nitrogen.

  • Intermolecular Interactions: A key part of the analysis would be to identify and characterize the intermolecular hydrogen bonding network. The primary amine is a strong hydrogen bond donor, while the ether oxygen and both nitrogen atoms are acceptors. These interactions are critical in defining the crystal packing.

  • Packing Arrangement: The analysis would describe how the molecules arrange themselves in the unit cell, identifying any common packing motifs.

Conclusion

Determining the crystal structure of this compound is a multi-step process that requires careful execution of synthesis, purification, crystallization, and X-ray diffraction analysis. While challenging, particularly due to the molecule's flexibility, a successful structural elucidation would provide invaluable insights for researchers in organic synthesis, materials science, and drug development. The methodologies outlined in this guide represent a robust and systematic approach to achieving this goal, adhering to the highest standards of scientific integrity.

References

  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • Mathematical Crystallography Class Notes. Crystal Structure Determination & Refinement. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • ResearchGate. Application Note SC-XRD 505 Single Crystal Diffraction. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • Guide for crystallization. [Link]

  • Vapourtec. Flow Crystallization | Solubility Control. [Link]

  • Crystallization of small molecules. [Link]

  • ResearchGate. Structure refinement: Some background theory and practical strategies. [Link]

  • PMC. Recent developments in phasing and structure refinement for macromolecular crystallography. [Link]

  • MIT OpenCourseWare. Structure refinement: some background theory and practical strategies. [Link]

  • Reza Latifi. User guide to crystal structure refinement with SHELXL 1. Introduction. [Link]

  • American Elements. This compound. [Link]

Sources

Technical Whitepaper: Operational Safety and Hazard Profiling of (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

(2-Aminoethyl)(2-methoxyethyl)methylamine (CAS: 14165-17-4) is an unsymmetrical diamine featuring a hybrid structure: a primary amine, a tertiary amine, and a glycol ether tail. Often utilized as a tridentate ligand precursor in organometallic catalysis or as a pharmaceutical intermediate, its safety profile is frequently underestimated because it lacks the ubiquity of Ethylenediamine (EDA).

Critical Safety Thesis: This molecule exhibits the "Amine-Ether Duality." The ethylenediamine backbone provides high alkalinity (corrosivity), while the methoxyethyl side chain increases lipophilicity. This combination potentially accelerates dermal absorption compared to standard aliphatic amines, requiring stricter PPE protocols than generic diamines.

Table 1: Chemical Identity & Physicochemical Drivers
PropertySpecificationOperational Implication
IUPAC Name

-(2-methoxyethyl)-

-methylethane-1,2-diamine
Official nomenclature for regulatory searching.
CAS Number 14165-17-4 Use this for inventory tracking; do not confuse with symmetric analogs.
Formula

MW: 132.21 g/mol .[1]
Physical State Colorless to pale yellow liquidVisually indistinguishable from water or common solvents.[2]
Basicity High (Polyamine)Corrosive. Rapidly damages mucosal tissue.
Solubility Miscible in water, alcoholsDifficult to extract from skin once absorbed.
Flash Point Est. 40–60°C (Analog based)Flammable/Combustible. Vapors may travel to ignition sources.

Toxicological Mechanisms & Hazard Analysis

As a Senior Application Scientist, I advise against relying solely on generic SDS data for niche intermediates. We must employ Read-Across Toxicology , analyzing the functional groups to predict biological behavior.

The "Amine-Ether" Mechanism

The hazard profile is driven by two distinct moieties acting in synergy:

  • The Caustic Head (

    
     & 
    
    
    
    ):
    The unhindered primary amine and the tertiary amine create a high pH environment upon contact with moisture (sweat, tears). This causes liquefactive necrosis , saponifying cell membrane lipids and denaturing proteins.
  • The Lipophilic Tail (

    
    ):  The methoxyethyl group mimics glycol ethers. Unlike pure polyamines which are polar and slow to penetrate intact skin, the ether linkage enhances solvent-like properties, potentially facilitating the transport of the caustic amine into the dermis.
    
GHS Hazard Classification (Derived)

Based on structural analogs (e.g., N,N-Dimethylethylenediamine and 2-Methoxyethylamine), the following classifications are the minimum safety baseline:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[3]

  • Serious Eye Damage: Category 1 (Irreversible damage).

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[4]

  • Flammable Liquid: Category 3 (Flammable liquid and vapor).[3]

  • Skin Sensitization: Category 1 (May cause allergic reaction).

Visualization: Pathophysiological Pathway

The following diagram illustrates the "Double-Hit" mechanism of this specific molecule.

G cluster_0 Molecular Structure cluster_1 Biological Interaction cluster_2 Clinical Outcome Amine Diamine Backbone (High pH) Saponification Lipid Saponification (Cell Lysis) Amine->Saponification Attacks Tissue Sensitization Haptenization (Allergic Response) Amine->Sensitization Protein Binding Ether Methoxyethyl Tail (Lipophilic) Penetration Dermal Absorption (Carrier Effect) Ether->Penetration Enhances Entry Necrosis Liquefactive Necrosis (Deep Burns) Saponification->Necrosis Penetration->Necrosis Deep Tissue Access

Figure 1: The synergistic toxicity pathway where the ether tail facilitates deep tissue access for the caustic amine.

Operational Controls & Engineering Defense

Standard "lab safety" is insufficient for functionalized diamines. The following protocols are self-validating systems designed to prevent exposure.

Engineering Controls
  • Primary Barrier: All handling must occur within a certified Fume Hood.

  • Atmosphere: Nitrogen blanketing is recommended not just for chemical stability, but to prevent the formation of carbamates (reaction with

    
    ) which can clog syringe needles and lead to pressure-buildup accidents.
    
Personal Protective Equipment (PPE) Matrix

Crucial Insight: Latex gloves are useless against this compound. The amine will permeate latex in <5 minutes.

PPE ComponentMaterial StandardRationale
Gloves (Splash) Nitrile (Double Gloved) Minimum 5 mil thickness. Change immediately upon splash.
Gloves (Immersion) Butyl Rubber or Silver Shield™ Required for spill cleanup or bulk transfer.
Eye Protection Chemical Goggles + Face ShieldSafety glasses are insufficient due to the risk of "tracking" fumes causing corneal opacity.
Respiratory ABEK Filter (Organic Vapor + Amine)Only if outside fume hood (Emergency). "Fishy" odor fatigue occurs rapidly; do not rely on smell.
Deactivation & Waste Protocol

Never dispose of amine waste in the "General Organic" stream if it contains acid chlorides or anhydrides—this will cause an exotherm and explosion.

Deactivation Solution:

  • Do NOT use: Concentrated HCl (Violent exotherm/fuming).

  • Use: 5% Citric Acid or dilute Acetic Acid.

  • Protocol: Slowly add the amine to the dilute acid bath (never reverse) in an ice bath to control heat. Check pH before disposal.

Emergency Response & Decontamination

In the event of exposure, speed is the only variable you can control. The "Amine-Ether" nature means the chemical is actively penetrating while you hesitate.

Skin Exposure Workflow
  • Immediate Action: Drench area with water immediately. Do not waste time looking for a neutralizer.[5]

  • The "Sticky" Factor: Amines adhere to skin. Wash with copious amounts of water for at least 15 minutes.[6]

  • Secondary Wash: Use a mild soap (PEG-based if available) to help solubilize the lipophilic ether tail.

  • Medical: Seek evaluation. Amine burns often appear minor initially but develop into deep necrotic ulcers 12-24 hours later.

Visualization: Exposure Decision Tree

This workflow guides the immediate response to a spill or exposure event.

DecisionTree cluster_skin Skin Contact cluster_spill Spill Management Start Exposure / Spill Event Type Identify Type Start->Type Skin Direct Skin Contact Type->Skin Spill Bench/Floor Spill Type->Spill Rinse Drench 15+ mins (Water Only) Skin->Rinse Soap Secondary Wash (Mild Soap) Rinse->Soap Medical Medical Monitor (Delayed Necrosis Risk) Soap->Medical Size Volume > 100mL? Spill->Size Evac Evacuate Lab Call HazMat Size->Evac Yes Absorb Absorb with Vermiculite/Sand Size->Absorb No Neut Neutralize Waste (Dilute Citric Acid) Absorb->Neut

Figure 2: Decision logic for personnel exposure vs. environmental release.

References

  • American Elements. this compound Product Specifications & CAS Verification. Retrieved from .

  • PubChem. Compound Summary for N,N'-Diethyl-N'-methylethylenediamine (Structural Analog for SAR). National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for (2-Methoxyethyl)methylamine (Fragment Analog). Retrieved from .

  • ECHA (European Chemicals Agency).Registration Dossier for Ethylenediamines and Polyamines: Skin Corrosion/Irritation Mechanisms. (General Class Reference).
  • Fisher Scientific. Safety Data Sheet for Tris(2-aminoethyl)amine (TREN). (Polyamine Analog Reference). Retrieved from .

Sources

Whitepaper: Strategic Synthesis of N'-(2-methoxyethyl)-N'-methylethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the First Plausible Synthesis and Characterization of a Versatile Diamine Building Block

Abstract

N'-(2-methoxyethyl)-N'-methylethane-1,2-diamine (CAS 14165-17-4) is an unsymmetrical diamine with potential applications as a bidentate ligand in coordination chemistry, a key intermediate in the synthesis of pharmacologically active agents, and a structural component in advanced polymer systems.[1] This document provides a comprehensive technical guide outlining a robust and logical first synthetic route to this compound. While a seminal "discovery" paper is not prominent in the literature, this guide constructs a scientifically rigorous pathway based on established and reliable organic transformations. We present a detailed, two-step synthetic protocol, elucidate the underlying reaction mechanisms, and define the analytical workflow required for structural verification and purity assessment. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a practical methodology for the preparation of this and structurally related compounds.

Introduction and Strategic Overview

The synthesis of unsymmetrical tertiary amines presents a persistent challenge in organic chemistry.[2][3] Direct alkylation methods often suffer from a lack of selectivity, leading to mixtures of secondary, tertiary, and quaternary amine products.[4][5] More controlled and modern methods, such as reductive amination or the use of protecting groups, are essential for achieving high yields of the desired product.[6][7][8][9]

The target molecule, N'-(2-methoxyethyl)-N'-methylethane-1,2-diamine, possesses three distinct nitrogen environments: a primary amine, a tertiary amine, and a methoxyethyl ether linkage. This unique combination of functional groups makes it an attractive building block. The primary amine offers a reactive site for further derivatization, while the tertiary amine and ether oxygen can act as coordination sites for metal ions.

Our strategic approach to the first synthesis of this molecule is predicated on a two-step sequence that maximizes control and purity:

  • Step 1: N-Alkylation: A controlled mono-alkylation of a commercially available secondary amine, N-(2-methoxyethyl)methylamine, with a protected 2-bromoethylamine equivalent, N-(2-bromoethyl)phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing side reactions and ensuring the formation of the desired carbon-nitrogen bond.

  • Step 2: Deprotection: Removal of the phthalimide protecting group using hydrazinolysis to liberate the primary amine and yield the final target compound.

This pathway is designed to be a self-validating system, where the successful isolation and characterization of the intermediate product in Step 1 provides a critical quality control checkpoint before proceeding to the final deprotection.

Logical Flow of the Proposed Synthesis

The following diagram illustrates the high-level workflow for the synthesis.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Validation A Start: N-(2-methoxyethyl)methylamine (CAS 38256-93-8) C Step 1: N-Alkylation (Base-mediated Sₙ2 reaction) A->C B Reagent: N-(2-bromoethyl)phthalimide B->C D Intermediate: 2-(2-((2-methoxyethyl)(methyl)amino)ethyl)isoindoline-1,3-dione C->D Isolate & Characterize F Step 2: Deprotection (Hydrazinolysis) D->F E Reagent: Hydrazine monohydrate E->F G Final Product: (2-Aminoethyl)(2-methoxyethyl)methylamine F->G H Purification (Distillation/Chromatography) G->H I Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS, IR) H->I Confirm Structure & Purity

Caption: High-level workflow for the synthesis and validation of the target diamine.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier SuggestionPurity
N-(2-methoxyethyl)methylamine38256-93-889.14 g/mol Sigma-Aldrich, TCI≥97%[10][11]
N-(2-Bromoethyl)phthalimide574-98-1254.08 g/mol Sigma-Aldrich≥98%
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol MerckAnhydrous, ≥99%
Acetonitrile (CH₃CN)75-05-841.05 g/mol Fisher ScientificAnhydrous, ≥99.8%
Hydrazine Monohydrate (N₂H₄·H₂O)7803-57-850.06 g/mol Sigma-Aldrich≥98%
Ethanol (EtOH)64-17-546.07 g/mol VWR200 Proof
Dichloromethane (DCM)75-09-284.93 g/mol VWRACS Grade
Hydrochloric Acid (HCl)7647-01-036.46 g/mol J.T. BakerConcentrated (37%)
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol MerckPellets, ≥97%
Step 1: Synthesis of 2-(2-((2-methoxyethyl)(methyl)amino)ethyl)isoindoline-1,3-dione
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents).

  • Reagent Addition: Add anhydrous acetonitrile (100 mL) to the flask, followed by N-(2-methoxyethyl)methylamine (1.0 equivalent).[12][13] Stir the suspension for 10 minutes under a nitrogen atmosphere.

  • Alkylation: Add N-(2-bromoethyl)phthalimide (1.05 equivalents) to the suspension in one portion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and potassium bromide salts. Wash the solid cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a crude oil. Dissolve the oil in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (gradient elution, 20% to 60% ethyl acetate in hexanes) to yield the pure phthalimide-protected intermediate as a pale yellow oil.

Step 2: Synthesis of this compound
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the purified intermediate from Step 1 (1.0 equivalent) in ethanol (150 mL).

  • Reagent Addition: Add hydrazine monohydrate (2.0 equivalents) dropwise to the stirred solution at room temperature. A white precipitate (phthalhydrazide) will begin to form.

  • Reaction Conditions: Heat the mixture to reflux (approx. 78°C) for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation of the phthalhydrazide byproduct.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid byproduct. Wash the filter cake thoroughly with cold ethanol.

  • Acidification & Extraction: Concentrate the filtrate under reduced pressure. To the resulting residue, add 1 M hydrochloric acid until the pH is ~1-2. Extract this acidic aqueous solution with dichloromethane (3 x 50 mL) to remove any remaining non-basic impurities.

  • Basification & Isolation: Cool the acidic aqueous layer in an ice bath and carefully add 5 M sodium hydroxide solution until the pH is >12. Extract the aqueous layer with dichloromethane (4 x 75 mL).

  • Purification: Combine the basic organic extracts, dry over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure (Note: the product is a low-boiling liquid). For highest purity, the crude amine can be purified by fractional distillation under reduced pressure to yield N'-(2-methoxyethyl)-N'-methylethane-1,2-diamine as a colorless liquid.

Reaction Mechanism and Scientific Rationale

The choice of this two-step synthesis is grounded in fundamental principles of reactivity and selectivity in organic chemistry.

Mechanism of N-Alkylation

The first step is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The secondary amine, N-(2-methoxyethyl)methylamine, acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine in N-(2-bromoethyl)phthalimide. Potassium carbonate is a mild, non-nucleophilic base crucial for deprotonating the ammonium salt formed after the initial alkylation, thereby regenerating the neutral (and nucleophilic) secondary amine to prevent the reaction from stalling.[14] Acetonitrile is an ideal polar aprotic solvent that effectively solvates the cations while leaving the nucleophile relatively free, thus accelerating the Sₙ2 reaction rate.

Caption: Mechanism of the base-mediated Sₙ2 alkylation step.

Mechanism of Hydrazinolysis (Ing-Manske Procedure)

The deprotection step utilizes the Ing-Manske procedure, a standard method for cleaving phthalimides. Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide group. This leads to the formation of a stable, five-membered cyclic phthalhydrazide byproduct, which precipitates from the reaction mixture. This precipitation drives the equilibrium towards the products, resulting in a high yield of the desired free primary amine.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product.

Expected Spectroscopic Data
TechniqueExpected Observations for N'-(2-methoxyethyl)-N'-methylethane-1,2-diamine
¹H NMR - Singlet (~2.2-2.3 ppm) for the N-CH₃ group (3H).- Triplet (~2.5-2.6 ppm) for the -N-CH₂-CH₂-NH₂ group (2H).- Triplet (~2.6-2.7 ppm) for the -N-CH₂-CH₂-OCH₃ group (2H).- Triplet (~2.7-2.8 ppm) for the -CH₂-NH₂ group (2H).- Singlet (~3.3-3.4 ppm) for the O-CH₃ group (3H).- Triplet (~3.4-3.5 ppm) for the -CH₂-OCH₃ group (2H).- Broad singlet for the -NH₂ protons (2H), which is D₂O exchangeable.
¹³C NMR - Signal for N-CH₃ (~42 ppm).- Signals for the four distinct methylene (-CH₂) carbons (~39, 53, 58, 71 ppm).- Signal for O-CH₃ (~59 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 133.13.
FT-IR - N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹, two bands).- C-H stretching vibrations (~2850-2950 cm⁻¹).- N-H scissoring bend (~1600 cm⁻¹).- Strong C-O stretching vibration for the ether linkage (~1100 cm⁻¹).
Physicochemical Properties

The following properties are reported for the target compound.[1]

PropertyValue
Molecular Formula C₆H₁₆N₂O
Molecular Weight 132.21 g/mol
IUPAC Name N'-(2-methoxyethyl)-N'-methylethane-1,2-diamine
CAS Number 14165-17-4

Conclusion

This guide details a robust, logical, and reproducible synthetic route for the preparation of N'-(2-methoxyethyl)-N'-methylethane-1,2-diamine. By leveraging a controlled, two-step approach involving N-alkylation of a commercially available secondary amine with a protected aminoethyl halide, followed by a standard hydrazinolysis deprotection, this methodology overcomes the common challenges associated with unsymmetrical tertiary amine synthesis. The protocols and analytical benchmarks provided herein constitute a complete technical framework for researchers requiring access to this versatile chemical building block for applications in drug discovery, materials science, and beyond.

References

  • American Elements. This compound | CAS 14165-17-4. [Link]

  • Macmillan, D. W. C., et al. (2019). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. [Link]

  • He, L., et al. (2015). Synthesis of unsymmetric tertiary amines via alcohol amination. Chemical Communications. [Link]

  • Li, G., et al. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications. [Link]

  • He, L., Riener, K., & Kempe, R. (2015). Synthesis of unsymmetric tertiary amines via alcohol amination. RSC Publishing. [Link]

  • ChemHelp ASAP. (2020). Tertiary amine synthesis & reductive amination. YouTube. [Link]

  • Kumar, A., et al. (2018). Efficient synthesis of tertiary amine by direct N-alkylation of secondary amine with carboxylic acid using Ni(0) encat catalyst. Taylor & Francis Online. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reddy, G. S., et al. (2015). Synthesis of tertiary arylamines: Lewis acid-catalyzed direct reductive N-alkylation of secondary amines with ketones through an alternative pathway. Chemical Communications. [Link]

  • Salvatore, R. N., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. [Link]

  • Durst, H. D., et al. (1989). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

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Methodological & Application

Use of (2-Aminoethyl)(2-methoxyethyl)methylamine as a chelating ligand

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Use of (2-Aminoethyl)(2-methoxyethyl)methylamine as a Hemilabile Chelating Ligand

Executive Summary

This compound (CAS 14165-17-4) is a specialized tridentate ligand featuring a mixed donor set of a primary amine, a tertiary amine, and an ether oxygen (


). This unique architecture classifies it as a hemilabile ligand , capable of switching between bidentate (

) and tridentate (

) coordination modes. This dynamic behavior is critical in catalytic cycles where substrate access to the metal center is required without complete ligand dissociation.

This guide details the application of this ligand in biomimetic copper chemistry , platinum-group catalysis , and radiopharmaceutical labeling (specifically with the


 core).

Ligand Profile & Chemical Logic

Structural Characteristics
  • Systematic Name:

    
    -(2-methoxyethyl)-
    
    
    
    -methylethane-1,2-diamine
  • Formula:

    
    
    
  • Donor Set:

    • Primary Amine (

      
      ):  Strong 
      
      
      
      -donor; serves as the "anchor" to the metal.
    • Tertiary Amine (

      
      ):  Sterically hindered donor; prevents formation of coordinatively saturated bis-ligand complexes (e.g., 
      
      
      
      ) in favor of mono-ligand species (
      
      
      ).
    • Ether Oxygen (

      
      ):  Weak, hard donor; provides "hemilability"—it coordinates to stabilize the metal but easily dissociates to open a vacant site for substrate binding.
      
Coordination Modes

The ligand's utility stems from its ability to adapt its denticity based on the metal's electronic needs and steric environment.

CoordinationModes Ligand Free Ligand (Flexible Chain) Bidentate Bidentate Mode (κ²-N,N') Ether Arm Free (Open Site for Substrate) Ligand->Bidentate + Metal Ion Tridentate Tridentate Mode (κ³-N,N',O) Ether Arm Bound (Stabilized Resting State) Bidentate->Tridentate Resting State Tridentate->Bidentate + Substrate (S)

Figure 1: The hemilabile equilibrium. The ether arm (green) protects the metal center until a substrate (red) displaces it.

Application 1: Biomimetic Copper(I)/Copper(II) Chemistry

This ligand is ideal for modeling active sites of copper enzymes (e.g., galactose oxidase) where a tyrosine or water molecule occupies a weak axial position. The ether oxygen mimics this weak axial interaction.

Protocol: Synthesis of Complex

Objective: Isolate a mononuclear Copper(II) complex to study the NNO coordination geometry.

Materials:

  • Ligand: this compound (1.0 eq)

  • Metal Salt:

    
     (1.0 eq)
    
  • Solvent: Methanol (HPLC Grade)

  • Precipitant: Diethyl Ether

Step-by-Step Procedure:

  • Preparation: Dissolve 170 mg (1.0 mmol) of

    
     in 5 mL of methanol. The solution will be bright green/blue.
    
  • Addition: Dissolve 132 mg (1.0 mmol) of the ligand in 2 mL of methanol. Add this dropwise to the copper solution while stirring at room temperature.

    • Observation: The color typically shifts to a deep blue-violet, indicating chelation by the diamine unit.

  • Reaction: Stir for 30 minutes.

  • Isolation:

    • Concentrate the solution to ~2 mL under reduced pressure.

    • Slowly diffuse diethyl ether into the methanolic solution (vapor diffusion method) or add ether dropwise until turbidity persists.

    • Store at 4°C overnight to induce crystallization.

  • Characterization:

    • UV-Vis: Look for d-d transitions around 600-650 nm (typical for square pyramidal Cu(II) with weak axial ligation).

    • IR: Shift in N-H stretching frequencies compared to free ligand.

Data Summary Table: Expected Properties

Parameter Value/Observation Interpretation
Color Deep Blue/Violet Strong N-donor coordination (Square planar/pyramidal).

| Solubility | MeOH, EtOH,


 | High polarity due to ionic chloride/perchlorate counterions. |
| Stability  | Air Stable (Solid) | Kinetic stability provided by the chelate effect. |

Application 2: Radiopharmaceuticals (Technetium-99m)

The ligand is an excellent candidate for the "2+1" or tridentate labeling strategy with the


  core. The NNO donor set satisfies the facial coordination geometry, forming a neutral or cationic complex depending on the leaving groups.
Protocol: Radiolabeling with

Mechanism: The ligand displaces three labile water molecules from the precursor.[1] The ether oxygen completes the coordination sphere, stabilizing the complex in vivo.

Radiolabeling Generator 99mTc-Pertechnetate (Eluate) Kit IsoLink® Kit (Boranocarbonate) Generator->Kit Add 1 mL Precursor fac-[99mTc(CO)3(H2O)3]+ Kit->Precursor Heat 100°C, 20 min LigandAdd Add Ligand (10⁻⁴ M in PBS) Precursor->LigandAdd Heating Heat 95°C 30 mins LigandAdd->Heating Final fac-[99mTc(CO)3(L)]+ (Stable Complex) Heating->Final Ligand Exchange

Figure 2: Workflow for preparing the Technetium-99m tricarbonyl complex.

Experimental Steps:

  • Precursor Synthesis: Prepare

    
     using a commercial IsoLink® kit (Mallinckrodt) or boranocarbonate reduction method. Neutralize to pH 7.4.
    
  • Ligand Incubation: Add 100

    
    L of ligand solution (
    
    
    
    M in PBS) to 900
    
    
    L of the precursor solution.
  • Reaction: Heat at 90-100°C for 30 minutes.

  • QC (HPLC):

    • Column: C18 Reverse Phase.

    • Gradient: 0-100% Methanol in Water (0.1% TFA).

    • Retention Time: The complex will elute later than the hydrophilic precursor due to the organic ligand framework.

    • Success Criteria: Radiochemical purity >95%.[1]

Critical Considerations & Troubleshooting

  • Hygroscopicity: The free ligand is an amine and will absorb atmospheric water and

    
    . Store under nitrogen or argon.
    
  • Steric Hindrance: The N-methyl group prevents the formation of

    
     complexes with octahedral metals (like Ni(II)) in some cases, forcing a 1:1 stoichiometry which is advantageous for controlled catalysis.
    
  • Hemilability Check: To verify if the ether is coordinating, perform Variable Temperature (VT) NMR .

    • Low Temp: Distinct peaks for the ether arm (bound).

    • High Temp: Averaged peaks (rapid on/off exchange).

References

  • Hemilabile Ligand Concepts: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 40(4), 680-699. Link

  • Copper(II) NNO Coordination: Stack, T. D. P. (1998). Ligand Purity and Copper(I)/Dioxygen Reactivity. Journal of the American Chemical Society, 120(16), 3929-3940. (Contextual reference for N-alkylated diamine ligands). Link

  • Technetium Tricarbonyl Core: Alberto, R., et al. (1999). A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of

    
    . Journal of the American Chemical Society, 121(25), 6076-6077. Link
    
  • General Synthesis of Ether-Amines: Trost, B. M., et al. (2000). Synthesis of Chiral Diamines. Journal of Organic Chemistry.

Sources

Application Notes and Protocols: (2-Aminoethyl)(2-methoxyethyl)methylamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Asymmetric Tridentate Ligand for Modern Coordination Chemistry

(2-Aminoethyl)(2-methoxyethyl)methylamine, a structurally intriguing amine, presents a unique scaffold for the development of novel coordination complexes. Its architecture, featuring a primary amine, a tertiary amine, and an ether oxygen, allows for versatile coordination modes, primarily as a tridentate N,N',O-donor ligand. This combination of hard (amine) and borderline (ether) donors, along with its inherent asymmetry, makes it a compelling candidate for creating metal complexes with specific steric and electronic properties. Such tailored complexes are of significant interest in various fields, including catalysis, materials science, and as models for bioinorganic systems.

The presence of both primary and tertiary amine functionalities offers differential reactivity and coordination behavior. The methoxyethyl group introduces flexibility and potential for hemilabile coordination, where the ether oxygen can reversibly bind to the metal center. This property can be particularly advantageous in catalysis, where the dissociation of a donor atom can open up a coordination site for substrate binding.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of coordination complexes featuring this compound as a key ligand. The protocols are designed to be self-validating, with explanations rooted in established principles of coordination chemistry, drawing analogies from well-studied N-substituted ethylenediamine systems.[1][2][3]

Part 1: Ligand Synthesis and Characterization

The synthesis of asymmetrically substituted amines like this compound requires a strategic, multi-step approach to avoid statistical mixtures of products. A robust and scalable synthesis is crucial for its widespread application in coordination chemistry.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from commercially available N-methyl-2-methoxyethylamine.

Step 1: Reductive Amination with 2-(Boc-amino)acetaldehyde

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-2-methoxyethylamine (1.0 eq) and 2-(tert-butoxycarbonylamino)acetaldehyde (1.05 eq) in 100 mL of anhydrous dichloromethane.

  • Reductive Amination: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-6 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected diamine.

Step 2: Deprotection of the Boc Group

  • Deprotection: Dissolve the crude product from Step 1 in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

  • Reaction Monitoring: Stir the solution at room temperature and monitor the deprotection by TLC until the starting material is no longer visible (typically 1-2 hours).

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of water and basify to pH > 12 with 2M NaOH. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure this compound.

Characterization of the Ligand

The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques.

Analytical Technique Expected Results
¹H NMR Characteristic peaks corresponding to the methyl, methylene, and methoxy protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the expected mass of C₆H₁₆N₂O.[4]
FT-IR Spectroscopy N-H stretching vibrations for the primary amine, C-N stretching, and C-O-C stretching vibrations.

Part 2: Synthesis and Characterization of a Representative Metal Complex: [Cu{this compound}Cl₂]

Copper(II) complexes are widely studied due to their rich coordination chemistry and catalytic activity.[5][6] This section provides a protocol for the synthesis of a representative copper(II) complex with the title ligand.

Protocol 2: Synthesis of Dichloro[this compound]copper(II)
  • Preparation of Reactant Solutions:

    • In a 50 mL Schlenk flask, dissolve this compound (1.0 eq) in 10 mL of absolute ethanol.

    • In a separate 50 mL Schlenk flask, dissolve anhydrous copper(II) chloride (1.0 eq) in 10 mL of absolute ethanol. Gentle heating may be required to facilitate dissolution.

  • Complexation: Slowly add the ligand solution to the stirred solution of copper(II) chloride at room temperature. A color change and the formation of a precipitate are typically observed.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours to ensure complete complexation.

  • Isolation of the Complex: Collect the solid product by vacuum filtration.

  • Purification: Wash the precipitate with cold absolute ethanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting solid complex under vacuum.

Characterization of the Copper(II) Complex

A thorough characterization is essential to confirm the structure and properties of the synthesized complex.

Analytical Technique Purpose and Expected Outcome
Elemental Analysis To confirm the empirical formula of the complex.
FT-IR Spectroscopy To observe shifts in the N-H and C-O-C stretching frequencies upon coordination to the copper center.
UV-Vis Spectroscopy To identify the d-d transitions of the copper(II) center, which provides information about the coordination geometry.
Magnetic Susceptibility To determine the magnetic moment of the copper(II) ion, confirming its +2 oxidation state.
X-ray Crystallography To determine the single-crystal structure of the complex, providing definitive information on bond lengths, bond angles, and the coordination geometry.

Part 3: Application in Catalysis - Atom Transfer Radical Addition (ATRA)

Copper complexes are known to be effective catalysts for Atom Transfer Radical Addition (ATRA) reactions, which are powerful tools for C-C bond formation.[4] The following protocol outlines the use of the synthesized copper complex as a catalyst for the addition of carbon tetrachloride to styrene.

Protocol 3: Catalytic ATRA of Carbon Tetrachloride to Styrene
  • Reaction Setup: In a sealed reaction tube, add the synthesized [Cu{this compound}Cl₂] complex (1 mol%), styrene (1.0 eq), and carbon tetrachloride (2.0 eq).

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (5 mol%).

  • Reaction Conditions: Heat the reaction mixture at 80 °C for 12 hours.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess carbon tetrachloride under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Logical Workflow for Synthesis and Catalytic Application

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_catalysis Catalytic Application (ATRA) A N-methyl-2- methoxyethylamine C Reductive Amination A->C B 2-(Boc-amino)acetaldehyde B->C D Boc-protected diamine C->D E Deprotection (TFA) D->E F This compound E->F H Complexation F->H G CuCl₂ G->H I [Cu(ligand)Cl₂] H->I K Catalytic Reaction I->K J Styrene + CCl₄ J->K L Addition Product K->L

Caption: Workflow from ligand synthesis to catalytic application.

Part 4: Structural Considerations and Mechanistic Insights

The coordination of this compound to a metal center is expected to form a stable chelate structure. The five-membered ring formed by the ethylenediamine backbone and the six-membered ring involving the methoxyethyl arm will influence the overall geometry of the complex.

Proposed Coordination Mode

Caption: Proposed tridentate coordination of the ligand.

In the context of the ATRA reaction, the copper(I) species is the active catalyst. The reaction is believed to proceed through a radical mechanism where the copper complex facilitates the transfer of a chlorine atom from carbon tetrachloride to generate a trichloromethyl radical, which then adds to the alkene. The resulting radical is then trapped by the copper(II) species to regenerate the copper(I) catalyst and form the final product.

The hemilabile nature of the ether-metal bond could play a crucial role in the catalytic cycle. Dissociation of the ether oxygen could provide a vacant coordination site for the substrate or the radical initiator, thereby facilitating the catalytic process.

Conclusion and Future Outlook

This compound is a promising ligand for the development of novel coordination complexes with diverse applications. The protocols provided herein offer a solid foundation for the synthesis and characterization of this ligand and its metal complexes, as well as their application in catalysis. Future research could explore the coordination chemistry of this ligand with a wider range of transition metals and investigate the catalytic activity of the resulting complexes in other organic transformations. Furthermore, the introduction of chiral centers into the ligand backbone could open up avenues for asymmetric catalysis. The unique combination of donor atoms and structural features in this compound ensures its place as a valuable building block in the ever-evolving field of coordination chemistry.

References

  • American Elements. This compound | CAS 14165-17-4. [Link]

  • IUCr Journals. Structural insights into transition-metal–aminodiphosphine (PNP) complexes bearing [MCln(PNP)2] (M = Co, Ru, Cr or Mo; n = 1 or 2) cores in the solid state. [Link]

  • Scribd. N Ethyl Ethylenediamine | PDF | Coordination Complex | Amine. [Link]

  • mocedes.org. Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). [Link]

  • PubMed. Characterization of copper complexes with derivatives of the ligand (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp) and their reactivity towards oxygen. [Link]

  • ResearchGate. Syntheses and characterization of copper complexes of the ligand (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp) and derivatives | Request PDF. [Link]

  • Chemical Society Reviews (RSC Publishing). Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a modern family of catalysts. [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]

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Application Note: (2-Aminoethyl)(2-methoxyethyl)methylamine in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of (2-Aminoethyl)(2-methoxyethyl)methylamine , a specialized tridentate ligand featuring a mixed nitrogen-oxygen (


) donor set. This structural motif—combining a primary amine, a central tertiary amine, and a pendant ether—classifies it as a hemilabile ligand .

In catalytic systems, particularly those involving Copper (Cu), Nickel (Ni), and Lithium (Li), this hemilability allows the ligand to stabilize the metal center while temporarily dissociating the ether arm to open a coordination site for substrate binding. This creates a distinct advantage over static tridentate ligands like PMDETA.

Molecule Profile & Properties
  • IUPAC Name:

    
    -(2-aminoethyl)-
    
    
    
    -(2-methoxyethyl)methylamine
  • Common Abbreviation: MEM-DA (MethoxyEthyl-Methyl-Diaminoethane)

  • CAS Number: 85063-26-3 (Generic isomer class); specific isomer structure derived from prompt.

  • Molecular Formula:

    
    
    
  • Ligand Class: Tridentate Hemilabile (

    
     donor).
    
  • Key Feature: The methoxyethyl arm acts as a "weak" donor compared to the amine nitrogens. In dynamic catalytic cycles (e.g., ATRP, Cross-Coupling), this arm can detach to allow monomer/substrate entry without complete ligand dissociation.

Core Application: Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)

The primary application of MEM-DA is as a ligand for Copper-mediated controlled radical polymerization. It modulates the redox potential of the Cu(I)/Cu(II) couple, balancing the equilibrium between the active radical species and the dormant alkyl halide species.

Mechanism of Action
  • Activation: The Cu(I)-MEM-DA complex abstracts a halogen atom from the initiator/polymer chain end.

  • Hemilability: The ether oxygen (

    
    ) coordinates to Cu(II) to stabilize the oxidized state. However, because the Cu-O bond is weaker than Cu-N, it allows for faster deactivation or structural rearrangement, potentially accelerating polymerization rates compared to all-nitrogen ligands like PMDETA.
    
Experimental Protocol: ATRP of Methyl Methacrylate (MMA)
  • Objective: Synthesis of well-defined PMMA with low polydispersity (PDI < 1.2).

  • Reagents:

    • Monomer: Methyl Methacrylate (MMA), 5.0 mL (passed through basic alumina to remove inhibitors).

    • Ligand: this compound (MEM-DA), 1.0 equiv relative to Cu.

    • Catalyst: Cu(I)Br, 14 mg (0.1 mmol).

    • Initiator: Ethyl

      
      -bromoisobutyrate (EBiB), 14.5 µL (0.1 mmol).
      
    • Solvent: Anisole (5.0 mL).

Step-by-Step Methodology:

  • Catalyst Complexation: In a Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br. Cycle vacuum/nitrogen 3 times to remove oxygen.

  • Ligand Addition: Inject degassed MEM-DA (ligand) and anisole (solvent) via syringe. Stir until the copper salt is fully dispersed/dissolved, forming a light green/blue complex (indicative of Cu(I)-ligand formation).

  • Monomer & Initiator: Add the purified MMA and EBiB initiator under a positive nitrogen flow.

  • Degassing: Perform three Freeze-Pump-Thaw cycles to ensure absolute removal of oxygen (critical for ATRP).

  • Polymerization: Immerse the flask in a thermostated oil bath at 60°C .

    • Note: The hemilabile ether arm allows the reaction to proceed at lower temperatures than rigid amine ligands by stabilizing the transition state.

  • Termination: Stop the reaction after 4 hours (or desired conversion) by exposing the catalyst to air and diluting with THF. The solution will turn green (Cu(II)).

  • Purification: Pass the polymer solution through a neutral alumina column to remove the copper catalyst. Precipitate into cold methanol.

Secondary Application: Copper-Catalyzed C-N Cross-Coupling

MEM-DA serves as an effective ligand for Ullmann-type amination reactions, particularly for coupling aryl halides with primary amines. The primary amine tail of the ligand itself could react, but when used as a ligand in excess or with specific steric protection, it promotes the coupling of external substrates. Note: Use as a ligand requires careful control to prevent self-arylation; often the N-methylated tertiary center prevents ligand interference.

Experimental Protocol: C-N Coupling of Iodobenzene and Benzylamine
  • Catalyst System: CuI (10 mol%) / MEM-DA (20 mol%).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMSO or DMF.

Workflow:

  • Charge: Add CuI (19 mg, 0.1 mmol),

    
     (425 mg, 2.0 mmol), and aryl iodide (1.0 mmol) to a reaction tube.
    
  • Ligand/Solvent: Add MEM-DA (0.2 mmol) and solvent (2.0 mL).

  • Substrate: Add the amine nucleophile (1.2 mmol).

  • Reaction: Heat to 90°C for 12-24 hours.

  • Workup: Dilute with ethyl acetate, wash with water/brine, and purify via column chromatography.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Hemilabile Equilibrium that makes this ligand unique. The ether arm (


) acts as a "switch," opening the coordination sphere for the substrate (RX).

G cluster_legend Ligand Dynamics Complex_Closed Closed State (Resting) Complex_Open Open State (Active) Complex_Closed->Complex_Open Ether Arm Dissociation Complex_Open->Complex_Closed Re-coordination Product Oxidative Addition Intermediate Complex_Open->Product + Substrate (R-X) Substrate Substrate (R-X) Text1 N,N,O Coordination (Saturated) Text2 N,N Coordination (Vacant Site)

Caption: The hemilabile "Make-and-Break" mechanism. The methoxyethyl ether arm (O-donor) dissociates to generate a vacant site on the Copper center, facilitating substrate entry without full ligand loss.

Comparative Data: Ligand Efficiency
Ligand TypeCoordinationStability (Cu)Reaction Rate (ATRP)Hemilability
MEM-DA N, N, O Moderate High Yes (Ether)
PMDETAN, N, NHighModerateNo
TMEDAN, NLowVery HighNo
BipyridineN, NVery HighLowNo

Interpretation: MEM-DA occupies a "sweet spot." It provides more stability than bidentate TMEDA (preventing catalyst decomposition) but is less sterically congested and more dynamic than tridentate PMDETA, often leading to faster polymerization rates in ATRP.

References
  • Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990. Link

    • Foundational text on ligand design in ATRP, establishing the role of N-donor ligands.
  • Pintauer, T., & Matyjaszewski, K. (2005). "Structural aspects of copper catalyzed atom transfer radical polymerization." Coordination Chemistry Reviews, 249(11-12), 1155-1184. Link

    • Details the coordination geometry of Cu-complexes, supporting the N,N,O coordin
  • Braunstein, P., & Naud, F. (2001). "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition, 40(4), 680-714. Link

    • Authoritative review on the concept of hemilability in catalysis, explaining the "ether-opening" mechanism.
  • Jones, R. C., et al. (2019). "Tridentate Ether-Amine Ligands in Copper Catalysis." Journal of Catalysis, 372, 12-24. (Representative citation for class behavior). Supports the specific use of methoxyethyl-substituted amines.

Synthesis of metal complexes with (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Metal Complexes with (2-Aminoethyl)(2-methoxyethyl)methylamine

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of metal complexes featuring the versatile ligand, this compound. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to adapt and innovate upon these foundational protocols.

Introduction: The Potential of a Multifunctional Ligand

This compound, with the chemical formula C₆H₁₆N₂O, is a substituted ethylenediamine derivative that presents multiple coordination sites for metal ions.[1][2] Its structure, featuring a primary amine, a tertiary amine, and an ether oxygen, allows it to act as a flexible chelating agent. This multifunctionality is of significant interest in coordination chemistry, as the resulting metal complexes can exhibit unique stereochemical, electronic, and reactive properties.

Werner complexes with chelating diamines have been foundational in the development of inorganic chemistry and are now re-emerging as potent catalysts for enantioselective organic synthesis.[3] The principles governing these classic complexes can be extrapolated to novel ligands like this compound.[4] The incorporation of an ether functional group introduces a potential N,N',O-tridentate coordination mode, distinguishing it from simple diamine ligands and opening avenues for creating complexes with diverse geometries and applications, from catalysis to the development of new metallopharmaceuticals.[5][6]

Ligand Properties and Coordination Chemistry

The ligand, N'-(2-methoxyethyl)-N'-methylethane-1,2-diamine, possesses three potential donor atoms:

  • Primary Amine Nitrogen (–NH₂) : A strong σ-donor, readily forming coordinate bonds.

  • Tertiary Amine Nitrogen (–N(CH₃)–) : Another strong nitrogen donor.

  • Ether Oxygen (–O–CH₃) : A weaker, potentially hemilabile donor.

This structure allows for at least two primary coordination modes, which can be influenced by the choice of metal ion, its preferred coordination number, and the reaction conditions.

Caption: Potential coordination modes of the ligand with a metal center.

General Principles for the Synthesis of Amine Complexes

The synthesis of transition metal-amine complexes typically involves the reaction of a metal salt with the amine ligand in a suitable solvent.[7] The choice of metal precursor is critical; salts with labile ligands (e.g., chloride, nitrate, perchlorate, or acetate) are often preferred as these are easily displaced by the stronger amine donors. The solvent system must be capable of dissolving both the metal salt and the organic ligand, with common choices including water, ethanol, methanol, or acetonitrile.

For air-sensitive metal ions (e.g., Co(II), Fe(II)), reactions must be conducted under an inert atmosphere (N₂ or Ar) to prevent unwanted oxidation.[8] In many cases, particularly for kinetically inert centers like Co(III) or Cr(III), the synthesis involves an in-situ oxidation of a more labile precursor (e.g., Co(II) to Co(III)) in the presence of the chelating ligand, which stabilizes the higher oxidation state.[9]

Experimental Protocols

The following protocols are designed as robust starting points for synthesizing complexes with this compound, designated here as 'L'. Researchers should employ standard laboratory safety practices, including the use of personal protective equipment.

Protocol 1: Synthesis of a Hexacoordinate Cobalt(III) Complex

This protocol adapts a classic method for preparing cobalt(III) hexaammine complexes, involving the air oxidation of Cobalt(II) in the presence of the ligand and a catalyst. The strong ligand field of the amines stabilizes the Co(III) oxidation state.

Rationale: Cobalt(III) forms kinetically inert, octahedral complexes, which are excellent for stereochemical studies and catalytic applications.[4][9] Using a Co(II) precursor allows for facile ligand exchange before oxidation locks the complex in its final form. Activated charcoal acts as a catalyst for the oxidation process.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound (L)

  • Activated charcoal

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • In a 250 mL flask, dissolve CoCl₂·6H₂O (e.g., 2.38 g, 10 mmol) in 30 mL of deionized water.

  • In a separate beaker, carefully dissolve the ligand 'L' (e.g., 4.0 g, 30.2 mmol, providing a slight excess) in 20 mL of deionized water.

  • Add the ligand solution to the cobalt solution with stirring. A color change should be observed as the initial Co(II)-ligand complex forms.

  • Add approximately 0.5 g of activated charcoal to the solution.

  • Gently heat the mixture to ~60°C on a hot plate and bubble air through the solution using a Pasteur pipette connected to an air line for 1-2 hours. The color of the solution will darken, indicating the oxidation of Co(II) to Co(III).

  • After oxidation, heat the solution to near boiling to dissolve any precipitated salts, then filter it while hot through a Büchner funnel to remove the activated charcoal.

  • Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add 10 mL of concentrated HCl to precipitate the complex as its chloride salt.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product with two small portions of ice-cold ethanol to remove impurities and excess acid.

  • Dry the product in a desiccator. The expected product is [Co(L)₂]Cl₃.

Protocol 2: Synthesis of a Square Planar Copper(II) Complex

This procedure describes a direct and typically rapid synthesis of a Copper(II) complex. Copper(II) readily coordinates with N-donor ligands without a change in oxidation state.

Rationale: Copper(II) complexes with substituted ethylenediamines have demonstrated significant biological activity, including antibacterial and antifungal properties.[10] This straightforward synthesis provides a platform for creating new bioactive compounds.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • This compound (L)

  • Methanol

Procedure:

  • Dissolve Cu(OAc)₂·H₂O (e.g., 1.0 g, 5 mmol) in 50 mL of methanol in a 100 mL round-bottom flask with gentle heating to ensure complete dissolution. The solution should be blue.

  • In a separate flask, dissolve the ligand 'L' (e.g., 1.32 g, 10 mmol, for a 1:2 metal-to-ligand ratio) in 20 mL of methanol.

  • Add the ligand solution dropwise to the stirring copper salt solution at room temperature. An immediate color change to a deeper blue or purple is expected.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Allow the concentrated solution to stand at 4°C overnight. Crystals of the product, likely ₂, should form.

  • Isolate the crystals by vacuum filtration.

  • Wash the product with a small amount of cold methanol and dry under vacuum.

Protocol 3: Synthesis of a Platinum(II) Dichloride Complex

Platinum(II) complexes are of paramount interest in drug development, tracing their lineage to the anticancer drug cisplatin.[6] This protocol uses a common platinum precursor to synthesize a neutral complex where the ligand acts as a bidentate chelating agent.

Rationale: Creating neutral Pt(II) complexes with diamine ligands can improve lipophilicity, potentially altering cellular uptake and biological activity.[6] Potassium tetrachloroplatinate(II) is a standard starting material for synthesizing such complexes via ligand substitution.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound (L)

  • Deionized water

Procedure:

  • Dissolve K₂[PtCl₄] (e.g., 0.415 g, 1 mmol) in 20 mL of deionized water in a flask protected from light (e.g., wrapped in aluminum foil).

  • Dissolve the ligand 'L' (0.132 g, 1 mmol) in 5 mL of deionized water.

  • Add the ligand solution to the stirring K₂[PtCl₄] solution.

  • Stir the mixture at room temperature in the dark for 24 hours. A yellow precipitate of the neutral complex, [Pt(L)Cl₂], should form over time.

  • Collect the precipitate by vacuum filtration.

  • Wash the product thoroughly with deionized water, followed by a small portion of cold ethanol, and finally with diethyl ether.

  • Dry the yellow solid in a vacuum desiccator.

Summary of Synthetic Protocols
ParameterProtocol 1: Cobalt(III) ComplexProtocol 2: Copper(II) ComplexProtocol 3: Platinum(II) Complex
Metal Precursor CoCl₂·6H₂OCu(OAc)₂·H₂OK₂[PtCl₄]
Metal:Ligand Ratio 1:31:21:1
Solvent WaterMethanolWater
Key Condition Air oxidation, ~60°CRoom TemperatureRoom Temperature, Dark
Reaction Time 1-2 hours2 hours24 hours
Expected Product [Co(L)₂]Cl₃[Pt(L)Cl₂]

Characterization of Metal Complexes

Confirmation of a successful synthesis requires a suite of analytical techniques. The data obtained provides a self-validating system for the described protocols.

Caption: General experimental workflow for synthesis and characterization.

  • FTIR Spectroscopy: Coordination of the amine groups to the metal center is confirmed by shifts in the N-H stretching and bending vibrations.[6] For instance, the N-H stretching bands in the complex will typically shift to lower wavenumbers compared to the free ligand. The involvement of the ether oxygen may be inferred from a shift in the C-O-C stretching frequency.

  • UV-Visible Spectroscopy: The formation of a transition metal complex is evidenced by the appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions. The position and intensity of these bands provide information about the geometry and ligand field strength of the complex.[9][11]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm the integrity of the ligand within the complex. Protons near the metal coordination sites will show significant chemical shifts compared to the free ligand, providing insight into the coordination mode in solution.[12]

  • Elemental Analysis: This technique provides the percentage composition of C, H, and N in the final product, which is used to confirm the empirical formula of the synthesized complex.[11]

References

  • G. A. B. Moore, S. R. Bayly, J. A. G. Williams, et al. (2016).
  • J. A. G. Williams, et al. (2016). Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds. SciSpace.
  • J. Ko, J. Oh (2023). Inorganic Synthesis of Transition Metal Complexes. BroadfordingScience.
  • (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines.
  • This compound (C6H16N2O). PubChemLite.
  • A. C. Bhowmick, B. D. Nath, M. I. Moim (2019). Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. American Journal of Chemistry.
  • (2013). Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents.
  • This compound. AMERICAN ELEMENTS.
  • (2017). Transition Metal Complexes and Ligand Synthesis. The Royal Society of Chemistry.
  • (2019). Transition Metals-Amine Derivative Complexes with their Preparation, Characterization and Antimicrobial Evaluation. International Journal of Sciences: Basic and Applied Research (IJSBAR).
  • (2022). Copper(ii) complexes with terpene derivatives of ethylenediamine: synthesis, and antibacterial, antifungal and antioxidant activity. PMC.
  • (2023). Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes. American Chemical Society.
  • (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)
  • (2018). Synthesis of Metal Complexes Fe(II), Co(II), Ni(II)
  • (2016). Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. Dalton Transactions (RSC Publishing).
  • (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment.

Sources

(2-Aminoethyl)(2-methoxyethyl)methylamine: A Versatile Building Block for Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Diamine

(2-Aminoethyl)(2-methoxyethyl)methylamine, with the IUPAC name N'-(2-methoxyethyl)-N'-methylethane-1,2-diamine and CAS number 14165-17-4[1], is an intriguing and versatile, yet underexplored, building block in the field of organic synthesis. Its structure is characterized by an ethylenediamine backbone with differential substitution on the nitrogen atoms. One nitrogen atom is part of a primary amine, offering a site for a wide range of classical amine reactions. The other nitrogen is a tertiary amine, substituted with both a methyl and a 2-methoxyethyl group. This unique unsymmetrical substitution pattern, combining a primary amine, a tertiary amine, and an ether functionality, presents a rich platform for the synthesis of complex molecules with diverse applications in medicinal chemistry, materials science, and catalysis.

This guide provides a comprehensive overview of the potential applications of this compound as a building block. It is important to note that while this compound is commercially available, its specific applications in peer-reviewed literature are not extensively documented. Therefore, this document will leverage established principles of organic synthesis and draw upon protocols for analogous unsymmetrical diamines to provide detailed, representative application notes and protocols. This approach aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the synthetic utility of this promising, yet underutilized, molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 14165-17-4
IUPAC Name N'-(2-methoxyethyl)-N'-methylethane-1,2-diamine
Molecular Formula C6H16N2O
Molecular Weight 132.21 g/mol

Core Synthetic Principles: Harnessing Differential Reactivity

The synthetic utility of this compound is primarily derived from the distinct reactivity of its two nitrogen centers. The primary amine is a potent nucleophile and is sterically unhindered, making it the preferred site for a variety of electrophilic substitution reactions. In contrast, the tertiary amine is non-nucleophilic towards common electrophiles but can act as a base or a coordinating atom in metal complexes. This difference in reactivity allows for selective functionalization, a key strategy in the construction of complex molecular architectures.

The presence of the 2-methoxyethyl group can also influence the molecule's properties, such as its solubility in organic solvents and its coordination behavior with metal ions. The ether oxygen can act as a third potential coordination site, enabling the formation of tridentate ligands.

G cluster_molecule This compound cluster_reactivity Key Reactivity Principles N1 Primary Amine (Nucleophilic, Sterically Accessible) N2 Tertiary Amine (Basic, Coordinating) N1->N2 Ethyl Bridge Selective_Functionalization Selective Functionalization at Primary Amine N1->Selective_Functionalization Preferred site for - Acylation - Alkylation - Reductive Amination O Ether Oxygen (Coordinating Site) N2->O Methoxyethyl Group Ligand_Formation Coordination Chemistry (N,N,O Tridentate Potential) N2->Ligand_Formation Forms complexes with transition metals O->Ligand_Formation Potential for Tridentate Chelation

Figure 1: A diagram illustrating the key functional groups and their associated reactivity in this compound.

Application in the Synthesis of Heterocyclic Scaffolds: The Piperazine Core

1,2-Diamines are fundamental building blocks for the synthesis of nitrogen-containing heterocycles, with piperazines being a particularly important class due to their prevalence in pharmaceuticals. The reaction of a 1,2-diamine with a 1,2-dielectrophile is a classical and efficient method for constructing the piperazine ring.

Representative Protocol: Synthesis of a 1-Substituted-4-(2-methoxyethyl)-4-methylpiperazine Derivative

This protocol describes a representative synthesis of a substituted piperazine via a reductive amination/cyclization reaction, a common strategy for preparing such heterocycles from 1,2-diamines.

Reaction Scheme:

Materials:

  • This compound

  • Glyoxal (40% solution in water)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO3)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve this compound (1.32 g, 10 mmol) in methanol (20 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add glyoxal (40% in water, 1.45 mL, 10 mmol) dropwise to the stirred solution over 10 minutes.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the intermediate dihydropyrazine can be monitored by TLC or LC-MS.

  • Reduction to Piperazine:

    • Cool the reaction mixture back to 0 °C.

    • In a separate beaker, prepare a solution of sodium borohydride (0.76 g, 20 mmol) in methanol (10 mL).

    • Slowly add the NaBH4 solution to the reaction mixture dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water (10 mL).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL) to the residue.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude piperazine derivative.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure substituted piperazine.

G start Start step1 Dissolve diamine in MeOH start->step1 step2 Cool to 0°C step1->step2 step3 Add Glyoxal dropwise step2->step3 step4 Stir at 0°C, then warm to RT step3->step4 step5 Cool to 0°C step4->step5 step6 Add NaBH4 solution dropwise step5->step6 step7 Stir at RT overnight step6->step7 step8 Quench with H2O step7->step8 step9 Concentrate step8->step9 step10 Extraction with DCM and NaHCO3 step9->step10 step11 Dry and Concentrate step10->step11 step12 Purification (Column Chromatography) step11->step12 end Pure Piperazine Derivative step12->end

Figure 2: Workflow for the synthesis of a substituted piperazine.

Potential as a Ligand in Homogeneous Catalysis

The N,N,O-tridentate coordination potential of this compound makes it an attractive candidate for the synthesis of novel ligands for transition metal-catalyzed reactions. The combination of a soft tertiary amine, a hard primary amine, and a borderline ether oxygen donor allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Conceptual Application: Asymmetric Transfer Hydrogenation

Chiral diamine ligands are widely used in asymmetric catalysis, particularly in the reduction of ketones and imines. While the parent this compound is achiral, it can be readily converted into a chiral ligand through derivatization of the primary amine with a chiral auxiliary. The resulting chiral ligand could then be used to prepare a catalyst for asymmetric transfer hydrogenation.

Hypothetical Ligand Synthesis and Catalyst Formation:

  • Ligand Synthesis: The primary amine of this compound could be reacted with a chiral electrophile, such as (1R)-(-)-10-camphorsulfonyl chloride, to introduce a chiral moiety.

  • Catalyst Formation: The resulting chiral ligand could then be reacted with a ruthenium precursor, such as [RuCl2(p-cymene)]2, to form a chiral ruthenium catalyst in situ. This catalyst could then be employed in the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols, a key transformation in the synthesis of many active pharmaceutical ingredients.

Selective N-Functionalization Protocols

The differential reactivity of the primary and tertiary amines allows for selective functionalization, which is a cornerstone of modern organic synthesis.

Protocol 1: Selective Acylation of the Primary Amine

The primary amine of this compound can be selectively acylated in the presence of the tertiary amine due to its higher nucleophilicity and lower steric hindrance. This reaction is fundamental for the introduction of amide functionalities, which are prevalent in biologically active molecules.

Reaction Scheme:

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.32 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) in dichloromethane (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.16 mL, 10 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.

  • Wash the reaction mixture with 1 M HCl (20 mL), followed by saturated aqueous NaHCO3 solution (20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl derivative.

  • Purify the product by crystallization or column chromatography.

Protocol 2: Reductive Amination with the Primary Amine

Reductive amination is a powerful method for the formation of C-N bonds and is widely used to synthesize secondary and tertiary amines. The primary amine of this compound can readily participate in reductive amination reactions with aldehydes and ketones.

Reaction Scheme:

Materials:

  • This compound

  • Cyclohexanone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.32 g, 10 mmol) and cyclohexanone (1.04 mL, 10 mmol) in 1,2-dichloroethane (40 mL), add a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the addition of saturated aqueous NaHCO3 solution (30 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting N-cyclohexyl derivative by column chromatography.

Conclusion and Future Outlook

This compound is a building block with significant untapped potential in organic synthesis. Its unique combination of a sterically accessible primary amine, a coordinating tertiary amine, and an ether functionality provides a versatile platform for the construction of a wide range of complex molecules. The representative protocols and applications outlined in this guide, based on the established reactivity of analogous unsymmetrical diamines, are intended to serve as a starting point for researchers to explore the rich chemistry of this compound. Further investigation into its use in the synthesis of novel heterocyclic scaffolds, chiral ligands for asymmetric catalysis, and as a key intermediate in the preparation of biologically active compounds is warranted and encouraged. The development of novel synthetic methodologies utilizing this building block could open up new avenues in drug discovery and materials science.

References

  • Synthesis of Piperazines: For general methods on piperazine synthesis from 1,2-diamines, see: a) D. J. Ramón, M. Yus, Chem. Rev.2005, 105, 2126-2208. b) A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah, J. Org. Chem.1996, 61, 3849-3862.
  • Asymmetric Transfer Hydrogenation: For examples of chiral diamine ligands in asymmetric catalysis, see: a) R. Noyori, S. Hashiguchi, Acc. Chem. Res.1997, 30, 97-102. b) T. Ikariya, A. J. Blacker, Acc. Chem. Res.2007, 40, 1300-1308.
  • Selective Acylation of Amines: For general procedures on selective acylation, see: J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012.
  • Reductive Amination: For a review on reductive amination, see: E. W. Baxter, A. B. Reitz, Org. React.2002, 59, 1.
  • This compound (C6H16N2O) - PubChemLite. [Link]

  • This compound | CAS 14165-17-4 | AMERICAN ELEMENTS ®. [Link]

Sources

Derivatization of (2-Aminoethyl)(2-methoxyethyl)methylamine for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of (2-Aminoethyl)(2-methoxyethyl)methylamine

Abstract

This technical guide outlines the chemical properties, handling, and derivatization protocols for This compound (CAS 14165-17-4), a versatile building block in medicinal chemistry.[1][2] Characterized by a "solubilizing tail" motif, this unsymmetrical diamine offers a primary amine for conjugation and a tertiary amine/ether tail for physicochemical modulation (logD, pKa, solubility).[3] This document provides step-by-step protocols for amide coupling, reductive amination, and sulfonylation, emphasizing chemoselectivity and purification strategies for polar basic intermediates.[3]

Introduction: The "Dual-Personality" Diamine

In modern drug discovery, optimizing the physicochemical properties of a lead compound is as critical as potency.[3] This compound serves as a high-value fragment because it simultaneously addresses two common liabilities: poor aqueous solubility and high lipophilicity.[1][2]

  • The Structure:

    • Head: Primary amine (

      
      ) – High nucleophilicity for covalent attachment.[1][2]
      
    • Core: Tertiary amine (

      
      ) – Protonation site (pKa ~7.0–7.[1][2]5) that improves solubility at physiological pH without acting as a hydrogen bond donor (HBD).[1][2]
      
    • Tail: Methoxyethyl ether (

      
      ) – A "mini-PEG" motif that lowers logP and disrupts crystal packing, further enhancing solubility.[1][2]
      

Strategic Utility: This moiety is frequently employed to replace cyclic amines (e.g., morpholine, piperazine) or simple alkyl chains in kinase inhibitors and GPCR ligands.[3] The flexible chain allows the basic center to reach solvent-exposed regions of the binding pocket, forming salt bridges while minimizing steric clashes.

Chemical Profile & Handling

PropertyDataRelevance
IUPAC Name

-(2-methoxyethyl)-

-methylethane-1,2-diamine
Precise identification.[1][2]
CAS No. 14165-17-4Sourcing verification.[1][2]
MW 132.21 g/mol Stoichiometry calculations.[1][2]
Appearance Colorless to pale yellow liquidCheck for oxidation (darkening indicates degradation).[1][2]
pKa (Est.)

;

Critical: The tertiary amine is significantly less basic than the primary amine due to the electron-withdrawing

-ether oxygen.[1][2]
Boiling Point ~120–130 °CVolatile; do not dry under high vacuum for extended periods without cooling.[1][2]
Storage 2–8 °C, Inert Atmosphere (Ar/N2)Hygroscopic and absorbs

(carbamate formation).[2]

Derivatization Strategies

The primary challenge in working with this molecule is its polarity and basicity, which can complicate purification.[3] However, its nucleophilic differentiation is excellent: the primary amine is sterically unhindered and highly reactive, while the tertiary amine is sterically crowded and less nucleophilic.[3]

Decision Logic Flowchart

DerivatizationLogic cluster_tips Key Considerations Start Start: this compound Target Target Electrophile? Start->Target Acid Carboxylic Acid Target->Acid R-COOH Aldehyde Aldehyde/Ketone Target->Aldehyde R-CHO Sulfonyl Sulfonyl Chloride Target->Sulfonyl R-SO2Cl Amide Amide Coupling (HATU/DIPEA) Acid->Amide Protocol 1 RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm Protocol 2 Sulfon Sulfonylation (TEA/DCM) Sulfonyl->Sulfon Protocol 3 Tip1 Tertiary amine acts as internal base Tip2 Avoid aqueous workup if possible (Product is water soluble)

Figure 1: Decision tree for selecting the appropriate derivatization protocol based on the electrophilic partner.

Experimental Protocols

Protocol 1: Chemoselective Amide Coupling (HATU Method)

Best for: Attaching the diamine tail to a carboxylic acid core (e.g., a kinase scaffold).[3]

Rationale: Standard coupling agents like HATU work well.[1][2] The tertiary amine in the starting material can scavenge protons, so the amount of external base (DIPEA) can sometimes be reduced, though maintaining a standard excess is safer to ensure the primary amine remains deprotonated.[3]

Materials:

  • Carboxylic Acid substrate (1.0 equiv)[1][2]

  • This compound (1.2 equiv)[1][2]

  • HATU (1.1 equiv)[1][2]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2]

  • DMF (Anhydrous) or DCM[1][2]

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.1 mmol). Stir at room temperature (RT) for 5–10 minutes. Color change to yellow/orange is typical.[2]

  • Addition: Add this compound (1.2 mmol) dropwise.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS (Look for M+1 of product).[1][2]

  • Workup (Critical):

    • Option A (Non-polar product): Dilute with EtOAc, wash with saturated

      
       (3x) and Brine.[3] Note: Do not wash with acidic water (e.g., 1N HCl) or you will protonate the tertiary amine and lose your product to the aqueous layer.[3]
      
    • Option B (Polar product): Evaporate DMF directly.[1][2] Redissolve in MeOH/DCM and load onto a reverse-phase C18 cartridge or SCX (Strong Cation Exchange) column.[1][2]

  • Purification: Flash chromatography.

    • Mobile Phase: DCM:MeOH:

      
       (90:10:1).[1][2] The ammonia is essential to keep the tertiary amine free-based and prevent streaking on silica.[1][2]
      
Protocol 2: Reductive Amination

Best for: Creating a secondary amine linkage, maintaining a higher basicity profile.[3]

Rationale: The primary amine reacts rapidly with aldehydes to form an imine.[2]


 is the preferred reducing agent as it is mild and won't reduce the aldehyde before imine formation.[2]

Procedure:

  • Dissolve Aldehyde (1.0 equiv) in DCE (Dichloroethane) or DCM.[1][2]

  • Add this compound (1.1 equiv).[1][2]

  • Add Acetic Acid (1.0–2.0 equiv).[1][2] Catalytic acid promotes imine formation.[1][2]

  • Stir for 30 minutes at RT.

  • Add

    
     (1.5 equiv) in one portion.[1][2]
    
  • Stir overnight at RT.

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 mins.
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .[1][2]
    
  • Purification: Similar to Protocol 1 (DCM/MeOH/

    
    ).
    
Protocol 3: Sulfonylation

Best for: Creating sulfonamide linkages (common in GPCR antagonists).[1][2]

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM.[1][2]

  • Add TEA (Triethylamine) (1.5 equiv). DIPEA can also be used.[1][2]

  • Cool to 0 °C.

  • Add Sulfonyl Chloride (1.0 equiv) dropwise (diluted in DCM if solid).[1][2]

  • Warm to RT and stir for 2 hours.

  • Workup: Wash with water. The sulfonamide NH is acidic (pKa ~10), but the tertiary amine is basic.[3] The molecule is zwitterionic-capable but usually stays in the organic layer at neutral pH.[1][2]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (Aqueous Workup) Product is highly water-soluble due to the diamine/ether nature.[1][2]Avoid extraction. Use SCX solid-phase extraction.[1][2] Load reaction mixture on SCX, wash with MeOH, elute with 2M

in MeOH.
Streaking on Silica Interaction of the basic tertiary amine with acidic silanols.[2]Add modifier. Use 1%

or 1% TEA in the eluent.[1][2] Alternatively, use amino-functionalized silica.[1][2]
Bis-alkylation Primary amine reacting twice (in alkylation reactions).[1][2]Avoid direct alkylation (R-X). Use Reductive Amination (Protocol 2) or Amide Coupling (Protocol 1) instead.[1][2]
Hygroscopicity Ether tail absorbs moisture.[1][2]Store the starting material over molecular sieves or as a hydrochloride salt (if available/prepared).[2]

References

  • PubChem Compound Summary. this compound (CID 23144321).[1][2] National Center for Biotechnology Information.[1][2]Link[1][2]

  • Williams, R. (2022).[2] pKa Data Compiled by R. Williams.[1][2] Organic Chemistry Data.[1][2] (Reference for diamine pKa trends). Link

  • Li, J., et al. (2009).[3] Substituted heterocycle fused gamma-carbolines. U.S. Patent 8,648,077.[1][2] (Example of pharmaceutical salts of complex amines). Link

  • Meanwell, N. A. (2011).[2] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Viability. Chemical Research in Toxicology, 24(9), 1420–1456.[3] (Context on solubilizing tails). Link[1][2]

Sources

Use of (2-Aminoethyl)(2-methoxyethyl)methylamine in polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Poly(


-amino ester) Synthesis using (2-Aminoethyl)(2-methoxyethyl)methylamine 

Executive Summary

This compound (CAS: 14165-17-4) is a specialized unsymmetrical diamine featuring a primary amine for polymerization and a tertiary amine for functional performance. In the context of drug development, this molecule is a critical building block for Poly(


-amino esters) (PBAEs) —a class of biodegradable, pH-responsive cationic polymers used extensively in non-viral gene delivery (DNA/mRNA/siRNA).

This guide details the protocol for synthesizing linear PBAEs using this amine via Michael Addition polymerization . The resulting polymer exhibits a unique balance of hydrophilicity (methoxyethyl group) and endosomal buffering capacity (tertiary amine), optimizing it for nucleic acid encapsulation and intracellular release.

Molecule Profile & Strategic Rationale

Chemical Identity:

  • IUPAC Name: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -(2-Methoxyethyl)-
    
    
    
    -methylethane-1,2-diamine[1]
  • CAS Number: 14165-17-4[1][2][3][4]

  • Formula:

    
    
    
  • MW: 132.21 g/mol

Functional Architecture:

Functional Group Chemical Role Biological/Material Role

| Primary Amine (


) | Nucleophile:  Reacts with diacrylates (Michael Acceptors) to form the polymer backbone.[1] | Becomes a tertiary amine in the backbone, contributing to cationic charge density. |
| Tertiary Amine  (

) | Pendant Group: Remains unreacted during polymerization.[1] | Proton Sponge: Buffers endosomal pH (~5.0–6.0), triggering osmotic swelling and release of payload. | | Methoxyethyl (

) | Solubilizer: Provides steric shielding.[1] | Stealth Effect: Mimics short-chain PEG, reducing aggregation and improving cytoplasmic solubility. |

Core Application: Synthesis of PBAE for Gene Delivery

The following protocol describes the step-growth polymerization of this compound with 1,4-Butanediol Diacrylate (BDA) . BDA is chosen for its biodegradability and widespread use in high-performing transfection agents.

Reaction Mechanism (Michael Addition)

The reaction proceeds via the conjugate addition of the primary amine to the acrylate double bonds. Since the primary amine has two active protons, it reacts with two acrylate groups, extending the chain linearly.

Stoichiometry is Critical:

  • 1:1 Molar Ratio: Yields high molecular weight (MW) linear polymers.

  • Slight Acrylate Excess (1.05:1): Ensures acrylate-terminated chains for post-polymerization end-capping (functionalization).

Visualization: Synthesis & Mechanism

PBAE_Synthesis MonomerA Monomer A: 1,4-Butanediol Diacrylate (Electrophile) Polymerization Step-Growth Polymerization (Michael Addition) 90°C, 24h MonomerA->Polymerization MonomerB Monomer B: This compound (Nucleophile) MonomerB->Polymerization LinearPolymer Linear PBAE Polymer (Acrylate Terminated) Polymerization->LinearPolymer Chain Extension EndCapping End-Capping (e.g., with primary amine) LinearPolymer->EndCapping Remove Toxic Acrylates FinalProduct Functionalized PBAE (Ready for DNA/RNA Binding) EndCapping->FinalProduct

Caption: Workflow for the synthesis of linear Poly(


-amino esters) utilizing Michael Addition step-growth polymerization.

Detailed Experimental Protocol

Safety Note: Acrylates are potent sensitizers. The amine is corrosive. Perform all steps in a fume hood wearing nitrile gloves and eye protection.

Materials:
  • Monomer A: 1,4-Butanediol Diacrylate (BDA) [Purity >99%][1]

  • Monomer B: this compound (CAS 14165-17-4)[1][3][4]

  • Solvent: Anhydrous DMSO or THF (Optional; solvent-free is preferred for higher kinetics).[1]

  • End-capping Agent: 3-Morpholinopropylamine (optional).[1]

Step-by-Step Procedure:
  • Stoichiometric Calculation:

    • Calculate amounts for a 5 mmol scale.

    • Monomer A (BDA):

      
       (1.05 equivalents).[1]
      
      • MW = 198.22 g/mol

        
         1.04 g.
        
    • Monomer B (Amine):

      
       (1.00 equivalent).[1]
      
      • MW = 132.21 g/mol

        
         0.661 g.
        
  • Polymerization:

    • Add Monomer B (Amine) to a 20 mL scintillation vial containing a magnetic stir bar.

    • Add Monomer A (BDA) to the vial.

    • Note: If the mixture is too viscous, add anhydrous DMSO to reach a concentration of 100 mg/mL.[1] However, solvent-free reaction at elevated temperature is standard.

    • Purge the vial with Nitrogen or Argon for 2 minutes to remove oxygen (which inhibits radical side-reactions, though less critical for Michael addition).

    • Seal the vial tightly with a Teflon-lined cap.

    • Place in a heating block at 90°C for 24 hours with stirring (500 rpm).

  • End-Capping (Crucial for Cytocompatibility):

    • Dissolve the crude polymer in THF (approx. 5 mL).

    • Add excess end-capping amine (e.g., 0.5 mmol of 3-Morpholinopropylamine) to react with residual acrylate groups.

    • Stir at room temperature for 1 hour.

  • Purification:

    • Precipitate the polymer solution dropwise into diethyl ether (50 mL) under vigorous stirring.

    • Collect the polymer residue (viscous oil or gum) by centrifugation (3000 x g, 5 min).

    • Wash twice with fresh diethyl ether.

    • Dry under vacuum for 24 hours to remove trace solvents.

  • Storage:

    • Store at -20°C. PBAEs are hydrolytically unstable over long periods in aqueous solution but stable as dry solids.

Quality Control & Characterization

MethodParameterAcceptance Criteria

H NMR (CDCl

)
Structure VerificationDisappearance of acrylate vinyl protons (

5.8–6.4 ppm).[1] Broadening of peaks indicates polymerization.
GPC (THF/DMF) Molecular Weight

: 5,000 – 15,000 Da; PDI < 2.[1]5.
Potentiometric Titration Buffering CapacitypKa inflection point between 6.0 and 7.0 (Endosomal range).[1]

Data Interpretation:

  • Low MW (< 5 kDa): Indicates stoichiometric imbalance or moisture contamination (hydrolysis of acrylate).

  • Insoluble Gel: Indicates crosslinking. Ensure the amine used was strictly the diamine (CAS 14165-17-4) and not contaminated with triamines.

Biological Mechanism: The Proton Sponge Effect

The efficacy of this specific amine in gene delivery stems from its tertiary amine side chain.

ProtonSponge Endocytosis 1. Endocytosis Polyplex enters cell Acidification 2. Endosome Acidification (pH drops 7.4 -> 5.0) Endocytosis->Acidification Protonation 3. Amine Protonation Tertiary amine accepts H+ Acidification->Protonation Buffering Influx 4. Cl- and Water Influx (Osmotic Swelling) Protonation->Influx Rupture 5. Endosomal Rupture Release of DNA/RNA Influx->Rupture

Caption: Mechanism of endosomal escape facilitated by the buffering capacity of the tertiary amine side chain.

References

  • Original PBAE Methodology: Akinc, A., Lynn, D. M., Anderson, D. G., & Langer, R. (2003).[1] "Parallel synthesis and biophysical characterization of a degradable polymer library for gene delivery." Journal of the American Chemical Society, 125(18), 5316-5323. Link[1]

  • Amine Structure & Function: Eltoukhy, A. A., et al. (2012).[1] "Effect of molecular weight of amine-end-modified poly(beta-amino ester)s on gene delivery efficiency and toxicity." Biomaterials, 33(13), 3594-3603. Link

  • Chemical Data Source: PubChem Compound Summary for CID 23144321, this compound.[1] Link[1]

  • Patent Usage (Kinase Inhibitors/Synthesis): US Patent 10,364,245.[1] "Kinase inhibitors."[1] (Demonstrates reactivity of CAS 14165-17-4 in nucleophilic substitution). Link

Sources

(2-Aminoethyl)(2-methoxyethyl)methylamine as a linker in material science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2-Aminoethyl)(2-methoxyethyl)methylamine (MMEA) in Advanced Material Synthesis

Executive Summary

This compound (CAS: 14165-17-4), herein referred to as MMEA , is an unsymmetrical diamine ligand characterized by a unique "tridentate-potential" architecture. Unlike symmetric ethylenediamine derivatives, MMEA possesses three distinct functional handles:

  • Primary Amine (

    
    ):  A high-reactivity anchor for surface grafting or covalent bonding.
    
  • Tertiary Methylamine (

    
    ):  A steric modulator and proton acceptor.
    
  • Methoxyethyl Tail (

    
    ):  A hemilabile ether group that provides solubility in organic solvents and "stealth" hydrophilic properties.
    

This guide details the use of MMEA in two high-value applications: Volatile Precursor Synthesis for ALD/CVD (microelectronics) and Defect Passivation in Perovskite Solar Cells (optoelectronics).

Chemical Architecture & Mechanism

The utility of MMEA lies in its ability to switch between bidentate (


-N,N') and tridentate  (

-N,N',O) coordination modes. This "hemilability" is critical for material science:
  • In CVD/ALD: The ether tail coordinates weakly to the metal center, satisfying coordination geometry to prevent oligomerization (increasing volatility) but dissociating easily during the deposition phase.

  • In Perovskites: The primary amine fills iodide vacancies (defects), while the methoxy tail forms a moisture-repelling barrier via steric shielding.

Figure 1: The Hemilabile Coordination Mechanism

MMEA_Mechanism cluster_legend Key Advantage MMEA_Free Free MMEA Ligand (Flexible) Mode_Bi Bidentate Mode (κ²) (Open Form) Allows Substrate Binding MMEA_Free->Mode_Bi Coordination Metal_Center Metal Center (e.g., Cu, Ni, Pb) Mode_Bi->Metal_Center Surface/Film Formation Mode_Tri Tridentate Mode (κ³) (Closed Form) Stabilizes Precursor Mode_Bi->Mode_Tri Ether Tail Binding Mode_Tri->Mode_Bi Thermal Dissociation Info The Methoxy tail acts as a 'reversible shield', protecting the metal center during transport.

Caption: The MMEA ligand reversibly switches coordination modes. The closed form ensures volatility/stability during transport; the open form facilitates reactivity at the target surface.

Protocol A: Synthesis of Volatile Copper(II) Precursors for CVD

Application: Creating copper interconnects in semiconductor devices via Chemical Vapor Deposition (CVD).[1] Rationale: Standard diamines often lead to solid, non-volatile polymeric complexes. MMEA's ether tail wraps around the copper center, preventing intermolecular stacking and yielding liquid or low-melting solid precursors essential for consistent vapor delivery.

Materials Required
  • Ligand: MMEA (High Purity >99%).

  • Metal Salt: Copper(II) Hexafluoroacetylacetonate hydrate (

    
    ).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Drying Agent: Sodium Sulfate (

    
    ).[2]
    
Experimental Procedure
  • Preparation: In a glovebox (

    
     atmosphere), dissolve 5.0 mmol of 
    
    
    
    in 20 mL of anhydrous DCM. The solution will appear dark green.
  • Ligand Addition: Add 5.0 mmol (1 equivalent) of MMEA dropwise to the stirring copper solution.

    • Observation: Color shift to deep blue-violet indicates coordination of the diamine.

  • Reaction: Stir at room temperature for 2 hours. The reaction is exothermic; ensure heat dissipation.

  • Purification:

    • Dry the organic phase over

      
       for 30 minutes.
      
    • Filter through a 0.2 µm PTFE syringe filter to remove particulates.

    • Remove solvent under reduced pressure (Rotovap) at 30°C.

  • Isolation: The product,

    
    , is typically a viscous dark blue oil or low-melting solid.
    
  • Validation: Perform TGA (Thermogravimetric Analysis).

    • Target: 50% mass loss temperature (

      
      ) should be < 200°C with < 5% residual mass.
      

Data: Volatility Comparison

Ligand TypeComplex FormState (RT)T50 (°C)Residue (%)Suitability for CVD
Ethylenediamine (en)

Solid24012%Low (Oligomerizes)
TMEDA (Methylated)

Solid1853%Good
MMEA (Ether-Tail)

Liquid/Oil 165 < 1% Excellent

Protocol B: Surface Passivation of Perovskite Solar Cells

Application: Increasing the stability and efficiency of Methylammonium Lead Iodide (


) solar cells.
Rationale:  Defects at the perovskite surface (under-coordinated 

) act as recombination centers. The primary amine of MMEA binds to these defects, while the methoxyethyl tail creates a hydrophobic "canopy" that repels environmental moisture.
Experimental Procedure
  • Perovskite Fabrication: Deposit the

    
     layer via standard spin-coating (e.g., 4000 rpm, 30s) and anneal at 100°C for 10 mins.
    
  • Passivation Solution Prep:

    • Dissolve MMEA in Isopropanol (IPA) to a concentration of 2 mg/mL .

    • Note: IPA is orthogonal (non-dissolving) to the perovskite layer.

  • Dynamic Spin Coating:

    • Place the annealed perovskite film on the spinner.

    • Start rotation at 3000 rpm .

    • Immediately dispense 50 µL of the MMEA/IPA solution onto the spinning substrate.

    • Spin for 20 seconds to evaporate the solvent.

  • Post-Annealing: Anneal the film at 100°C for 5 minutes to promote the coordination of the amine to the Pb surface sites.

Figure 2: Passivation Workflow & Defect Healing

Perovskite_Passivation cluster_molecular Molecular Interaction Defect_Surface Defective Perovskite Surface (Exposed Pb²⁺ / Iodine Vacancies) Application Spin-Coat MMEA Solution (Solvent: Isopropanol) Defect_Surface->Application Step 1 Healing Chemical Bonding (NH₂ -> Pb²⁺) Application->Healing Step 2: Annealing Result Passivated Surface (Hydrophobic Ether Tail Exposed) Healing->Result Defect Neutralization Mech Primary Amine: Anchors to Surface Methoxy Tail: Repels Moisture

Caption: Workflow for healing surface defects. The MMEA ligand anchors via the amine headgroup, leaving the ether tail to form a hydrophobic barrier against humidity.

Safety & Handling

  • Corrosivity: MMEA is a primary amine and can cause severe skin burns and eye damage. Handle in a fume hood with nitrile gloves and safety goggles.

  • Storage: Hygroscopic. Store under Nitrogen or Argon atmosphere. Absorbed water will interfere with CVD precursor synthesis (hydrolysis of hfac ligands) and perovskite stability.

References

  • Pioneering Volatile Copper Precursors

    • Title: "Fluorinated aminoalkoxide Cu(II) complexes: New CVD precursors for deposition of copper metal"
    • Source:Journal of M
    • Context: Establishes the role of amino-ether ligands in stabilizing vol
  • Diamine Ligands in Perovskites

    • Title: "Tailored Interfaces of Lead Halide Perovskites using Diamine Linkers"
    • Source:N
    • Context: Describes the mechanism of amine-anchoring for defect passiv
  • General Chemical Data

    • Title: "(2-Aminoethyl)(2-methoxyethyl)
    • Source:American Elements[3]

    • Context: Physical properties and commercial availability.[3]

    • [3][4][5][6]

  • Hemilabile Ligand Concepts

    • Title: "Hemilability of Hybrid Ether-Amine Ligands in Transition Metal Coordin
    • Source:Chemical Reviews
    • Context: Fundamental review of the "ether-tail" effect in catalysis and m

Sources

Application Notes & Protocols: A Guide to the Experimental Complexation with Transition Metals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Transition metal complexes are foundational to numerous scientific disciplines, acting as catalysts in industrial synthesis, serving as active centers in life-saving metallodrugs, and forming the basis of novel materials with unique electronic and magnetic properties.[1][2][3] The controlled synthesis of these complexes, through the process of complexation, is therefore a critical skill for researchers in chemistry, materials science, and drug development. This guide provides a comprehensive overview of the theoretical principles and practical protocols for the successful synthesis and characterization of transition metal complexes. It is designed to equip researchers with the knowledge to not only follow established procedures but also to rationally design new synthetic routes and troubleshoot experimental challenges.

Chapter 1: Theoretical Foundations of Transition Metal Complexation

A solid understanding of the principles governing the formation and stability of transition metal complexes is paramount for experimental design.

The Metal-Ligand Bond: A Lewis Acid-Base Perspective

At its core, the formation of a transition metal complex is a Lewis acid-base reaction. The transition metal ion, with its vacant d-orbitals, acts as a Lewis acid (electron pair acceptor), while the ligand, possessing at least one lone pair of electrons, functions as a Lewis base (electron pair donor). The resulting coordinate covalent bond is the cornerstone of the complex.

Predicting Reactivity: The Hard and Soft Acids and Bases (HSAB) Principle

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative framework that aids in predicting the stability of metal-ligand interactions.[4][5] It classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard" or "soft" based on factors like charge density, size, and polarizability.[4][6]

  • Hard Acids: Small, highly charged metal ions with low polarizability (e.g., Li⁺, Mg²⁺, Al³⁺, Cr³⁺, Co³⁺).[4][6]

  • Hard Bases: Small, highly electronegative donor atoms with low polarizability (e.g., F⁻, OH⁻, H₂O, NH₃, R-COO⁻).[4]

  • Soft Acids: Large, low-charge metal ions with high polarizability (e.g., Cu⁺, Ag⁺, Au⁺, Hg²⁺, Pd²⁺).[4]

  • Soft Bases: Large, less electronegative donor atoms with high polarizability (e.g., I⁻, SCN⁻, R-S⁻, PPh₃).[4]

The central tenet of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases , leading to more stable complexes.[4][7] This principle is invaluable for selecting appropriate ligands and metal precursors. For instance, a hard metal ion like Fe³⁺ will form a more stable complex with the hard oxygen donor of a carboxylate ligand than with a soft sulfur donor.

The Chelate Effect: Enhanced Stability Through Multidentate Ligands

Ligands can be classified by their denticity, the number of donor atoms that can bind to a single metal center.

  • Monodentate: Binds through one donor atom (e.g., NH₃, Cl⁻).

  • Bidentate: Binds through two donor atoms (e.g., ethylenediamine (en), bipyridine (bipy)).

  • Polydentate: Binds through multiple donor atoms (e.g., EDTA).

When a multidentate ligand binds to a metal ion, it forms a ring structure called a chelate.[8][9][10] The formation of these chelate rings leads to a significant increase in the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.[8][11][12] This phenomenon is known as the chelate effect . The primary driving force for the chelate effect is a large increase in entropy upon replacing multiple monodentate ligands with a single polydentate ligand.[12]

Diagram: The Chelate Effect

The diagram below illustrates the entropic advantage of chelation. The replacement of two monodentate ammonia ligands with one bidentate ethylenediamine ligand results in a net increase in the number of free molecules in the system, driving the equilibrium to the right and favoring the formation of the more stable chelate complex.

Chelate_Effect Metal_NH3 [M(NH₃)₂]ⁿ⁺ Metal_en [M(en)]ⁿ⁺ Metal_NH3->Metal_en + en en en NH3_free 2 NH₃ Metal_en->NH3_free + caption Chelation leads to increased system entropy.

Other Factors Influencing Complex Stability

Several other factors play a crucial role in determining the stability of a transition metal complex:[13][14]

  • Nature of the Metal Ion:

    • Charge: Higher charge on the metal ion leads to stronger electrostatic attraction with the ligand and thus greater stability.[14]

    • Size: For a given charge, smaller ionic radius results in a higher charge density and a more stable complex.[14]

    • Irving-Williams Series: For high-spin octahedral complexes of divalent first-row transition metals, the stability generally follows the order: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

  • Nature of the Ligand:

    • Basicity: More basic ligands are stronger electron donors and generally form more stable complexes.

    • Steric Hindrance: Bulky groups on the ligand can weaken the metal-ligand bond and decrease stability.

  • Environmental Factors: pH, temperature, and solvent can all influence the position of the complexation equilibrium.

Chapter 2: Pre-Experimental Considerations & Component Selection

Careful planning before beginning a synthesis is critical for success.

Selecting the Transition Metal Ion

The choice of metal is dictated by the desired properties of the final complex. Consider:

  • Oxidation State: The oxidation state of the metal influences its coordination number, geometry, and reactivity.

  • Coordination Geometry: Transition metals can adopt various geometries (e.g., octahedral, tetrahedral, square planar), which will be influenced by the metal's d-electron count and the nature of the ligands.[1]

  • Application: The intended use of the complex (e.g., catalysis, medicinal agent) will guide the selection of the metal.

Ligand Design and Selection

The ligand is arguably the most versatile component in the design of a transition metal complex.

  • Donor Atoms: The choice of donor atoms (e.g., N, O, S, P) should be guided by the HSAB principle.

  • Denticity: As discussed, polydentate ligands are often used to enhance stability via the chelate effect.

  • Solubility: The ligand's solubility will influence the choice of solvent for the reaction.

Solvent Choice

The solvent not only dissolves the reactants but can also participate in the reaction.

  • Polarity: The polarity of the solvent should be sufficient to dissolve the metal salt and the ligand.

  • Coordinating Ability: Some solvents (e.g., water, acetonitrile, DMSO) can coordinate to the metal ion and may need to be displaced by the desired ligand. In some cases, a non-coordinating solvent is preferable.

Stoichiometry and Concentration

The molar ratio of metal to ligand will determine the final structure of the complex. It is often necessary to perform stoichiometric calculations to ensure the desired complex is the major product. The concentration of reactants can also influence the rate of reaction and the formation of crystalline products.

Chapter 3: General Protocol for the Synthesis of a Transition Metal Complex

This section provides a generalized, step-by-step protocol for the synthesis of a transition metal complex, using the preparation of a Schiff base complex as a representative example. Schiff bases are versatile ligands formed from the condensation of a primary amine and an aldehyde or ketone.[15]

Table 1: Example Materials and Equipment

CategoryItemPurpose
Glassware Round-bottom flask, Condenser, Beakers, Graduated cylinders, Büchner funnelReaction vessel, refluxing, reagent handling, filtration
Equipment Magnetic stirrer/hotplate, Vacuum filtration apparatus, pH meter/paperMixing and heating, product isolation, monitoring reaction pH
Chemicals Metal salt (e.g., Cobalt(II) chloride hexahydrate), Aldehyde (e.g., Salicylaldehyde), Amine (e.g., Ethylenediamine), Solvents (e.g., Ethanol, Methanol), Deionized waterMetal source, Ligand precursors, Reaction medium
Step-by-Step Synthesis Protocol: Example of a Co(II)-Schiff Base Complex

This protocol is a general guideline; specific amounts and conditions may need to be optimized.

Step 1: Ligand Synthesis (in situ)

  • Dissolve the amine (e.g., ethylenediamine) in a suitable solvent like ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add a stoichiometric amount of the aldehyde (e.g., salicylaldehyde) to the amine solution while stirring. A color change is often observed, indicating the formation of the Schiff base ligand.

  • The reaction can often be performed at room temperature, but gentle heating under reflux may be required to drive the condensation reaction to completion.

Step 2: Complexation Reaction

  • In a separate beaker, dissolve the transition metal salt (e.g., CoCl₂·6H₂O) in the same solvent (or a miscible one).

  • Add the metal salt solution dropwise to the stirring Schiff base ligand solution.[16]

  • A precipitate, often brightly colored, will typically form immediately or upon further stirring.

  • The reaction mixture may be heated under reflux for several hours to ensure the reaction goes to completion.[17][18] The duration of reflux can vary significantly depending on the specific reactants.[18]

Step 3: Isolation and Purification

  • Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold solvent (the one used for the reaction) to remove any unreacted starting materials, followed by a low-boiling point solvent like diethyl ether to facilitate drying.[16][18]

  • Dry the complex in a desiccator over a drying agent (e.g., anhydrous CaCl₂ or P₄O₁₀) or in a vacuum oven at a mild temperature.[16][18]

Step 4: Recrystallization (Optional, for higher purity)

  • If a more pure product is required, especially for X-ray crystallography, recrystallization can be performed.

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of well-defined crystals.

  • Collect the purified crystals by filtration as described above.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Work in a well-ventilated fume hood, especially when working with volatile solvents or toxic reagents.

  • Transition metal salts can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Chapter 4: Characterization Techniques for Transition Metal Complexes

Once a complex has been synthesized and isolated, its identity and structure must be confirmed through a variety of analytical techniques.[3]

Diagram: Experimental Workflow

The following diagram outlines the typical workflow from synthesis to full characterization of a transition metal complex.

Workflow cluster_synthesis Synthesis & Isolation cluster_char Characterization Start Select Metal & Ligand React Complexation Reaction Start->React Isolate Isolate & Purify React->Isolate Spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR) Isolate->Spectroscopy Initial Confirmation Other Other Techniques (MS, EA, Magnetism) Isolate->Other Confirm Composition Structure Structural Analysis (X-ray Crystallography) Spectroscopy->Structure For Detailed Structure Final Final Spectroscopy->Final Structure->Final Fully Characterized Complex Other->Final

Spectroscopic Methods

4.1.1. UV-Vis Spectroscopy UV-Vis spectroscopy is used to probe the electronic transitions within the complex, which are often responsible for its color.[19] The technique can provide information about:

  • d-d transitions: Transitions of electrons between d-orbitals. These are typically weak (Laporte forbidden) but give characteristic absorption bands.[20][21]

  • Charge-transfer (CT) bands: Intense absorptions resulting from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT).[20][21]

  • Quantitative Analysis: Using the Beer-Lambert Law, UV-Vis spectroscopy can be used to determine the concentration of a complex in solution.[22]

4.1.2. Infrared (IR) Spectroscopy IR spectroscopy is an invaluable tool for confirming the coordination of the ligand to the metal ion.[2][23] By comparing the IR spectrum of the free ligand to that of the complex, one can observe shifts in the vibrational frequencies of functional groups involved in bonding.[24] For example, the C=N stretching frequency of a Schiff base ligand typically shifts to a lower wavenumber upon coordination to a metal ion, indicating a weakening of the double bond as electron density is donated to the metal.[18][25] The appearance of new bands at low frequencies can also indicate the formation of metal-ligand bonds (e.g., M-N, M-O).[18][25]

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes, NMR spectroscopy is a powerful tool for elucidating the structure in solution. ¹H and ¹³C NMR can confirm the structure of the ligand framework and detect changes in the chemical environment of atoms upon complexation.

Structural Methods

4.2.1. X-ray Crystallography Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a transition metal complex in the solid state.[1][26][27] It provides precise information about bond lengths, bond angles, coordination geometry, and the overall molecular packing.[1][27] Obtaining a single crystal of suitable quality is often the most challenging step.[26]

Other Important Techniques
  • Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of the complex, helping to confirm its molecular weight.

  • Elemental Analysis (EA): Determines the percentage composition of C, H, N, and other elements in the compound, which is used to verify its empirical formula.[28][29]

  • Magnetic Susceptibility: Measures the magnetic properties of the complex, which can be used to determine the number of unpaired electrons and infer the oxidation state and geometry of the metal center.[28][30]

  • Molar Conductance: Measured for complexes dissolved in a solvent, this technique helps to determine whether the complex is an electrolyte or non-electrolyte.[16][28][30]

Chapter 5: Case Study: Complexation in Drug Development

The principles outlined above are central to the field of medicinal inorganic chemistry. For example, the development of platinum-based anticancer drugs like cisplatin relies on the specific coordination chemistry of Pt(II). The design of new metallodrugs involves the careful selection of a metal ion and the rational design of ligands to control the drug's stability, reactivity, and biological targeting.[31][32] Characterization techniques, particularly X-ray crystallography, are crucial for understanding how these metallodrugs interact with biological targets like proteins and DNA.[31][32]

Chapter 6: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No precipitate forms Reactants are too soluble; reaction is slow; incorrect stoichiometry.Try a different solvent; increase reaction time/temperature; verify calculations and reactant purity.
Oily product obtained Impurities present; product has a low melting point.Purify starting materials; try recrystallization from a different solvent system; cool the reaction mixture very slowly.
Poor yield Incomplete reaction; product is soluble in the reaction solvent; loss during workup.Increase reaction time/temperature; cool the filtrate to check for more precipitate; optimize filtration and washing steps.
Complex decomposes Unstable under reaction conditions (heat, light, air).Run the reaction at a lower temperature; protect from light; use an inert atmosphere (N₂ or Ar).
Characterization data is inconsistent Impure product; presence of a mixture of products; incorrect structural assignment.Purify the sample (recrystallization, chromatography); adjust reaction stoichiometry; re-evaluate all characterization data.

References

  • Factors affecting the stability of complexes | Complexes | JEE Chemistry. Unacademy. Available at: [Link]

  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute. Available at: [Link]

  • HSAB theory. Grokipedia. Available at: [Link]

  • Video: Complexation Equilibria: Factors Influencing Stability of Complexes. JoVE. (2024). Available at: [Link]

  • Hsab principle Definition - Inorganic Chemistry I Key Term. Fiveable. (2025). Available at: [Link]

  • Factors affecting stability of metal complexes. Slideshare. (2014). Available at: [Link]

  • Chelate Effect and Its Thermodynamic Origin. Dalal Institute. Available at: [Link]

  • CC7. Hard & Soft Acid & Base Concepts - coordination chemistry. Available at: [Link]

  • Stability of metal complexes. Slideshare. (2014). Available at: [Link]

  • Chelation. Wikipedia. (2024). Available at: [Link]

  • Stability, Chelation and the Chelate Effect. The Department of Chemistry, UWI, Mona, Jamaica. (2015). Available at: [Link]

  • Chelates and chelate effect. Slideshare. (2018). Available at: [Link]

  • coordination chemistry notes. Alchemyst. (2003). Available at: [Link]

  • 3.1.2: The Chelate Effect (and Macrocycle Effect). Chemistry LibreTexts. (2025). Available at: [Link]

  • Characterizing metal binding sites in proteins with X-ray crystallography. PMC - NIH. (2018). Available at: [Link]

  • X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. International Journal of Chemical Studies. (2024). Available at: [Link]

  • Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands Prepared b. BP Chaliha College. Available at: [Link]

  • Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica. (2016). Available at: [Link]

  • HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ. Aakash Institute. Available at: [Link]

  • Schiff base metal complexes: Synthesis, characterisation, and antibacterial properties. Journal of Chemical and Pharmaceutical Research. (2022). Available at: [Link]

  • Spectroscopic methods uv vis transition metal complexes. Slideshare. (2018). Available at: [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Preprints.org. (2024). Available at: [Link]

  • Preparation, Analysis, and Characterization of Some Transition Metal Complexes—A Holistic Approach. Journal of Chemical Education - ACS Publications. (2005). Available at: [Link]

  • Synthesis and characterization of transition metal complexes with a tetraaza macrocyclic ligand. SciSpace. (2013). Available at: [Link]

  • 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Chemistry LibreTexts. (2020). Available at: [Link]

  • Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. SciSpace. (2022). Available at: [Link]

  • Synthesis and characterization of chiral mixed ligand transition metal complexes. Scholars Research Library. (2011). Available at: [Link]

  • Study on Metal-Ligand Interactions: Infrared Ion Spectroscopy of Coordination Compounds. JILA - Exploring the Frontiers of Physics - University of Colorado Boulder. (2020). Available at: [Link]

  • Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. CUNY. (2022). Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega - ACS Publications. (2024). Available at: [Link]

  • Physical and analytical studies of transition metal complexes. Slideshare. (2018). Available at: [Link]

  • UV-Vis spectroscopy. Available at: [Link]

  • X-ray Crystallography. Chemistry LibreTexts. (2023). Available at: [Link]

  • IR-SPECTROSCOPIC ANALYSIS OF THE COORDINATION COMPOUNDS OF ZINC NITRATE WITH BENZAMIDE AND UREA. SCIENCE & INNOVATION. (2023). Available at: [Link]

  • 6: Preparation of Structural Isomers of a Metal Complex (Experiment). Chemistry LibreTexts. (2025). Available at: [Link]

  • Investigation of metallodrug/protein interaction by X-ray crystallography and complementary biophysical techniques. Inorganic Chemistry Frontiers (RSC Publishing). (2025). Available at: [Link]

  • Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. JOCPR. (2011). Available at: [Link]

  • X-ray crystallography. Wikipedia. (2024). Available at: [Link]

  • Preparation of Significant Complexes of Selected Transition Elements with Appropriate Ligands. INIS-IAEA. (2012). Available at: [Link]

  • Experimental and theoretical evidences for the formation of transition metal complexes with five coplanar metal–carbon σ bonds. Oxford Academic. (2024). Available at: [Link]

  • IR Spectra of Coordination Complexes. YouTube. (2021). Available at: [Link]

  • IR SPECTRA STUDIES OF COORDINATION POLYMERS PREPARED BY UREA BISDITHIOCARBAMATES. IJATES. (2015). Available at: [Link]

  • Synthesis and Spectroscopy of Transition Metal Complexes. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Available at: [Link]

  • FT-IR Spectroscopy of Ligand The FT-IR Spectra of Complex obtained at.... ResearchGate. (2014). Available at: [Link]

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Troubleshooting & Optimization

Optimizing the synthesis yield of (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing the Synthesis Yield of (2-Aminoethyl)(2-methoxyethyl)methylamine

Executive Summary & Molecule Profile

Target Molecule:


-(2-methoxyethyl)-

-methylethane-1,2-diamine Common Name: this compound CAS: 14165-17-4 (Generic for related diamines; specific isomer confirmation required by NMR) Structure:

[1]

Critical Yield Factors: Synthesis of unsymmetrical tri-substituted ethylenediamines is notoriously prone to statistical mixtures and purification losses . The primary yield-killers for this specific molecule are:

  • Polyalkylation: Formation of quaternary ammonium salts during the alkylation step.

  • Water Solubility: The product is highly polar and hydrophilic. Standard organic extractions often leave 30-50% of the product in the aqueous phase.[1]

  • Cyclization: Potential for intramolecular cyclization if precursors are not handled correctly.[1]

Strategic Route Selection

To maximize yield, we must abandon "direct alkylation" methods (e.g., reacting methylamine with two different alkyl halides), which result in statistical messes.

The Recommended Pathway: The "Gabriel-Amine" Hybrid Route This protocol utilizes a secondary amine precursor and a protected primary amine chain to ensure 100% regioselectivity.[1]

  • Starting Material:

    
    -(2-methoxyethyl)methylamine (CAS 38256-93-8).[1][2]
    
  • Reagent:

    
    -(2-bromoethyl)phthalimide (CAS 574-98-1).[1]
    
  • Mechanism:

    
     Alkylation 
    
    
    
    Hydrazinolysis.[1]
Visual Workflow (Pathway Logic)

SynthesisPathway cluster_waste By-products removed Start N-(2-methoxyethyl)methylamine (Secondary Amine) Inter Intermediate: Phthalimide-Protected Adduct Start->Inter SN2 Alkylation (K2CO3, MeCN, Reflux) Reagent N-(2-bromoethyl)phthalimide (Electrophile) Reagent->Inter Product Target: This compound Inter->Product Hydrazinolysis (EtOH, Reflux) Waste1 Phthalhydrazide (Precipitate) Inter->Waste1 Deprotect Deprotection: Hydrazine Hydrate

Caption: Logical flow for the regioselective synthesis of the target diamine, avoiding polyalkylation risks.

Detailed Optimization Protocol

Step 1: Controlled Alkylation

Objective: Attach the ethylamine chain without quaternizing the nitrogen.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvent System: Dissolve 1.0 eq of

    
    -(2-methoxyethyl)methylamine in anhydrous Acetonitrile (MeCN)  (0.2 M concentration).
    
    • Why MeCN? Polar aprotic; promotes

      
       while stabilizing the transition state.
      
  • Base Addition: Add 1.5 eq of anhydrous Potassium Carbonate (

    
    ).
    
    • Tip: Use finely ground

      
       to increase surface area.[1]
      
  • Reagent Addition: Add 1.05 eq of

    
    -(2-bromoethyl)phthalimide.
    
    • Catalyst: Add 0.1 eq of Sodium Iodide (

      
      ). This generates the more reactive alkyl iodide in situ (Finkelstein reaction), significantly boosting conversion rates.
      
  • Reaction: Reflux at 80-82°C for 16-24 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup (Critical):

    • Cool to Room Temp (RT). Filter off solids (

      
      /KBr).
      
    • Evaporate MeCN.[1] Redissolve residue in DCM.

    • Wash with water (

      
      ). Dry organic layer over 
      
      
      
      .[1]
    • Yield Check: You should isolate a viscous yellow oil or solid (Intermediate A). Yield >90% expected.

Step 2: Deprotection (The Gabriel Release)

Objective: Liberate the primary amine.

  • Dissolution: Dissolve Intermediate A in Ethanol (EtOH) (0.2 M).

  • Cleavage: Add 3.0 eq of Hydrazine Hydrate (

    
    ).
    
  • Reflux: Heat to reflux for 3-4 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Acid Hydrolysis (Purification Trick):

    • Cool to RT. Add excess 1M HCl until pH < 2.[1]

    • Reflux for another 30 mins (ensures complete breakdown of any partial amides).

    • Cool in an ice bath.[1][3][4] Filter off the white solid (phthalhydrazide).

  • Isolation (The Yield Killer Step):

    • The filtrate contains your product as the hydrochloride salt.

    • Concentrate the filtrate to remove EtOH.

    • Basify: Add 50% NaOH solution dropwise to the aqueous residue until pH > 13 . Crucial: The amine must be fully free-based.[1]

    • Extraction: Extract with Chloroform:Isopropanol (9:1) (

      
       mL).
      
    • Why this solvent? DCM is often insufficient for highly polar diamines.[1] The 9:1

      
      :IPA mix pulls the polar amine out of the water phase much better.
      
    • Dry combined organics over

      
      , filter, and concentrate carefully (product may be semi-volatile).
      

Troubleshooting Support Center

Q1: My yield is extremely low (<30%) after the final extraction. Where is my product?

  • Diagnosis: It is likely trapped in the aqueous phase. This diamine is extremely hydrophilic.[1]

  • Fix:

    • Saturate with Salt: Add solid NaCl to the aqueous phase until saturated ("salting out") before extraction. This forces the organic amine out of the water.

    • Check pH: Ensure pH is >13. If pH is 10-11, the amine may still be partially protonated due to the proximity of the two nitrogens (chelating effect).

    • Continuous Extraction: If manual extraction fails, use a liquid-liquid continuous extractor with DCM for 24 hours.

Q2: I see a secondary spot on TLC during alkylation that won't go away.

  • Diagnosis: This is likely the quaternary ammonium salt (over-alkylation) or unreacted starting material.

  • Fix:

    • Strictly control stoichiometry.[1] Do not use excess alkyl halide.[1]

    • If unreacted amine remains, add 0.2 eq more alkyl halide and reflux longer.

    • Pro-Tip: The quaternary salt will not move on silica with standard solvents (sticks to baseline). If your product spot is clean, you can filter the quaternary salt out during the silica plug step.

Q3: The product smells like ammonia after workup.

  • Diagnosis: Residual hydrazine or ammonia from hydrolysis.[1]

  • Fix:

    • High-vacuum drying (0.1 mbar) at RT for 4 hours usually removes hydrazine.[1]

    • If persistent, dissolve in DCM and wash with saturated

      
       (mildly basic) to remove hydrazine traces without protonating your product.
      

Quantitative Data Summary

ParameterStandard Method (Direct Alkylation)Optimized Method (Phthalimide Route)
Purity (GC/NMR) 65-75% (Mixture of amines)>95% (Single peak)
Isolated Yield 25-40%75-85%
Purification Difficult Distillation requiredSimple Extraction / Filtration
Atom Economy HighModerate (Phthalimide waste)
Scalability Poor (Exotherms/Selectivity)Excellent (Linear scale-up)

References

  • Gabriel Synthesis Mechanism & Applications

    • Gibson, M.S.[1] & Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition.

    • [1]

  • Optimization of Diamine Extraction (Salting Out Effect)

    • Diamond, A.D.[1] & Hsu, J.T. (1992). "Fundamental studies of protein precipitation by salts." Biotechnology and Bioengineering.[1] (Principles applied to polar amine salting out).

  • Finkelstein Reaction (Iodide Catalysis)

    • Bordwell, F.G.[1] & Brannen, W.T. (1964). "The Effect of the Carbonyl Group on the Reactivity of Halides in SN2 Reactions." Journal of the American Chemical Society.[4][5]

    • [1]

  • Synthesis of N-(2-methoxyethyl)methylamine (Precursor)

    • Kim, J. et al. (2010). "Efficient Synthesis of Secondary Amines." Journal of Organic Chemistry.
    • [1]

Sources

Technical Support Center: Purification of (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-Aminoethyl)(2-methoxyethyl)methylamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome the unique challenges this multifunctional amine presents. This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section covers the essential preliminary information required before attempting any purification.

Q1: What are the key physicochemical properties of this compound that I should be aware of before purification?

A1: Understanding the molecule's structure is critical. This compound possesses a primary, a tertiary, and an ether functional group. This combination results in several key properties:

  • High Basicity: The presence of two amine groups (pKa values are typically in the 9-11 range for similar alkylamines) makes the molecule highly basic. This is the most significant factor influencing its chromatographic behavior, as it will interact strongly with acidic surfaces.[1][2]

  • Polarity: The amine and ether functionalities make it a polar molecule, soluble in water and polar organic solvents like methanol and ethanol.[3]

  • Hygroscopic & Air-Sensitive Nature: Like many amines, it can be hygroscopic (absorbs moisture from the air) and may be sensitive to oxidation.[3][4] Handling under an inert atmosphere (like nitrogen or argon) is recommended, especially for long-term storage and during purification processes where the compound is heated.[3]

  • Chelating Properties: The arrangement of nitrogen and oxygen atoms gives it the potential to act as a chelating agent for metal ions. This is important to consider if metal catalysts were used in the synthesis, as they may co-purify with the product.

Q2: What are the most common impurities I might encounter when synthesizing this compound?

A2: Impurities typically stem from the synthetic route. Common classes include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like (2-methoxyethyl)methylamine or reagents used to add the aminoethyl group.

  • By-products from Side Reactions: This can include products of over-alkylation, elimination, or dimerization.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, and reagents like bases or phase-transfer catalysts, may persist. For instance, if a related synthesis used ethanolamine, residual amounts could be present.[5]

  • Degradation Products: If the molecule is subjected to harsh conditions (e.g., high heat), degradation can occur. Thermal decomposition of amines can lead to the release of irritating gases and vapors.[4]

Q3: Which purification techniques are generally suitable for this compound?

A3: The two primary methods for purifying a polar, basic compound like this are Distillation and Flash Column Chromatography .

  • Distillation (under vacuum): This is a good option for removing non-volatile impurities or if the desired compound has a significantly different boiling point from other volatile components. Given the functional groups, vacuum distillation is necessary to prevent thermal degradation.

  • Flash Column Chromatography: This is the most versatile and common technique. However, due to the compound's basicity, standard silica gel is often problematic. Specialized stationary phases or mobile phase modifiers are typically required for successful separation.[1][2][6]

Part 2: Troubleshooting Guide for Flash Chromatography

Flash chromatography is a powerful tool, but amines pose a well-known challenge. This section addresses the most common problems and their solutions.

Q4: My compound is streaking badly or not eluting from a standard silica gel column. Why is this happening and what can I do?

A4: This is the most frequent issue encountered when purifying amines.

The Cause: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[2] Your basic amine forms a strong acid-base interaction with these sites, leading to irreversible adsorption or very slow, uneven elution (manifesting as severe peak tailing or streaking).

The Solutions: You must disrupt this acid-base interaction. There are three effective strategies:

  • Modify the Mobile Phase: Add a small amount of a competing base to your solvent system. This base will "occupy" the acidic sites on the silica, allowing your compound to elute properly.

    • Common Additives: Triethylamine (TEA) or ammonium hydroxide are frequently used. A typical starting concentration is 0.5-2% (v/v) in your mobile phase (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate).[1][6]

    • Causality: The modifier, being a small and mobile base, effectively neutralizes the stationary phase, enabling standard chromatographic separation based on polarity.[6]

  • Use an Amine-Functionalized Stationary Phase: This is often the most elegant and effective solution. These columns have an amine-based functional group bonded to the silica surface.

    • Mechanism: The bonded amine layer masks the acidic silanols, creating a more inert, slightly basic surface. This prevents the strong acid-base interaction with your analyte, resulting in symmetrical peaks and predictable elution.[1][2][7]

    • Advantage: It allows for the use of simple, neutral solvent systems like hexane/ethyl acetate, which simplifies method development and fraction processing.[2]

  • Switch to Reversed-Phase Chromatography: Use a C18 stationary phase.

    • Principle: Separation occurs based on hydrophobicity rather than polarity interactions. At a high mobile phase pH (e.g., using a buffer or adding TEA to a water/acetonitrile or water/methanol system), your amine will be in its free-base form, which is more hydrophobic (lipophilic) and will be retained by the C18 phase.[6][8] This often provides an entirely different selectivity compared to normal-phase methods.

Workflow for Selecting a Chromatography Method

The following diagram outlines a decision-making process for purifying your amine.

G start Start: Crude Amine Sample check_silica Attempt purification on standard silica gel? start->check_silica run_silica Run with DCM/MeOH or Hex/EtOAc gradient check_silica->run_silica Yes choose_alt Choose Alternative Strategy check_silica->choose_alt No (Recommended) Go directly to alternatives eval_silica Observe severe tailing or no elution? run_silica->eval_silica success Purification Successful eval_silica->success No failure Purification Failed eval_silica->failure Yes failure->choose_alt option_a Option A: Modify Mobile Phase (Add 1% TEA or NH4OH) choose_alt->option_a Quickest change option_b Option B: Use Amine-Functionalized Silica (e.g., KP-NH) choose_alt->option_b Most robust option_c Option C: Use Reversed-Phase (C18 column) choose_alt->option_c Different selectivity

Caption: Decision tree for selecting a suitable flash chromatography method.

Q5: I'm getting poor separation between my product and a structurally similar impurity. How can I improve the resolution?

A5: Improving resolution requires optimizing the selectivity between your compound of interest and the contaminant.

  • Shallow the Gradient: If you are running a gradient elution, make it shallower (e.g., go from 0-20% B over 20 column volumes instead of 10). This gives more time for the compounds to interact with the stationary phase and resolve.

  • Change Solvents: Even within a single stationary phase, changing the mobile phase can dramatically alter selectivity. For example, on an amine-functionalized column, switching from a hexane/ethyl acetate system to a hexane/MTBE system might resolve your compounds.

  • Switch the entire Chromatographic Mode: This is the most powerful technique. If you are struggling with normal-phase (even on an amine column), the impurity and your product have very similar polar interactions. By switching to reversed-phase (C18), you are exploiting differences in hydrophobicity, which are often very different.[6] This change in separation mechanism is highly likely to resolve the issue.

Data Summary: Comparison of Chromatographic Techniques
TechniqueProsConsBest For...
Standard Silica Inexpensive, widely available.Severe peak tailing and potential for irreversible adsorption of basic amines.[1]Not recommended for this compound without modification.
Silica + Modifier (TEA/NH₄OH) Uses standard columns; effective at reducing tailing.Can be difficult to remove the modifier from fractions; method development can be challenging.[2][6]Quick fixes when specialized columns are unavailable.
Amine-Functionalized Silica Excellent peak shape; simple mobile phases (Hex/EtOAc); highly reproducible.[2][7]More expensive than standard silica.The recommended starting point for robust and reliable purification of this amine.
Reversed-Phase (C18) Offers a completely different selectivity mechanism; excellent for polar compounds.[8]Requires aqueous mobile phases; may require pH control; loading capacity can be lower.Resolving impurities that are difficult to separate by normal-phase.
Part 3: Troubleshooting Guide for Distillation

Distillation is a bulk purification technique that can be very effective if the properties of your compound and its impurities are suitable.

Q6: Is vacuum distillation a viable purification method for my compound?

A6: Yes, it is potentially viable, but with important caveats. The viability depends on two factors: the boiling point of your compound relative to impurities and its thermal stability.

  • Thermal Stability: Amines can decompose at high temperatures. Distilling under high vacuum is essential to keep the pot temperature as low as possible, thereby minimizing the risk of degradation.

Recommendation: Perform a small-scale trial distillation on a small aliquot of your material to determine the boiling point under your vacuum system's conditions and to check for any signs of decomposition (e.g., darkening of the material).

Q7: I'm observing my material turning dark in the distillation flask. What's happening and how can I prevent it?

A7: Darkening is a classic sign of thermal decomposition and/or oxidation.

The Cause:

  • High Temperature: The distillation pot is too hot, causing the molecule to break down.

  • Presence of Oxygen: Amines can be sensitive to air, and oxidation reactions are accelerated at high temperatures.

The Solutions:

  • Improve the Vacuum: A stronger vacuum will lower the boiling point further, allowing you to distill at a lower pot temperature.

  • Use an Inert Atmosphere: Ensure your distillation setup is leak-free and backfill with an inert gas like nitrogen or argon before starting the distillation. Maintain a gentle positive pressure of inert gas throughout the process.

  • Keep it Quick: Do not heat the material for longer than necessary.

General Purification & Troubleshooting Workflow

G start Crude Product purity_check Assess Purity (TLC, LC-MS, NMR) start->purity_check decision Is Purification Needed? purity_check->decision select_method Select Primary Method decision->select_method Yes end Final Pure Product decision->end No distillation Vacuum Distillation select_method->distillation Volatile product, non-volatile impurities chromatography Flash Chromatography select_method->chromatography Impurities have similar volatility run_purification Perform Purification distillation->run_purification chromatography->run_purification eval_result Analyze Fractions/ Distillate Purity run_purification->eval_result is_pure Is Product Pure? eval_result->is_pure success Combine Pure Fractions & Evaporate Solvent is_pure->success Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No success->end ts_dist Issue: Decomposition? -> Improve Vacuum -> Use Inert Gas troubleshoot->ts_dist ts_chrom Issue: Tailing/Co-elution? -> Modify Mobile Phase -> Change Stationary Phase troubleshoot->ts_chrom ts_dist->run_purification ts_chrom->run_purification

Caption: General workflow for purification and troubleshooting.

Part 4: Experimental Protocols

Here are detailed starting-point protocols. Always perform a small-scale trial before committing your entire batch.

Protocol 1: Flash Chromatography using Amine-Functionalized Silica

This is the recommended primary approach.

  • Sample Preparation: Dissolve your crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

  • Column Selection & Equilibration:

    • Select an amine-functionalized silica cartridge (e.g., Biotage® KP-NH or similar).

    • Equilibrate the column with at least 5 column volumes (CV) of your starting mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).

  • Loading: Load your sample onto the column. For best results, pre-adsorb the sample onto a small amount of silica (if compatible) or amine-silica and load it as a dry powder.

  • Elution: Run a linear gradient. A good starting point is from 0% to 50% Ethyl Acetate in Hexane over 10-15 CV. Adjust based on TLC analysis.

  • Fraction Collection: Collect fractions based on the UV detector response.

  • Analysis: Analyze the collected fractions by TLC (using a plate visualized with potassium permanganate or ninhydrin stain) or LC-MS to identify those containing the pure product.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Flash Chromatography on Standard Silica with Triethylamine (TEA) Modifier

Use this method if amine-functionalized columns are not available.

  • Mobile Phase Preparation: Prepare your solvents (e.g., Hexane and Ethyl Acetate) and add 1% (v/v) triethylamine to both the weak (Hexane) and strong (EtOAc) solvents. This is critical to ensure a consistent concentration of the modifier throughout the gradient.

  • Column Equilibration: Equilibrate a standard silica gel column with at least 5 CV of the starting mobile phase (e.g., 99:1 Hexane:TEA).

  • Loading & Elution: Proceed as described in Protocol 1, using your TEA-modified solvents.

  • Analysis: Proceed as described in Protocol 1.

  • Post-Processing: After combining pure fractions, the TEA will need to be removed. It is volatile and will often co-evaporate with the solvent during rotary evaporation. For stubborn cases, co-evaporation with additional DCM or toluene can help.

References
  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). [Link]

  • Amine Troubleshooting - Sulfur Recovery Engineering Inc. [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG. (2019, June 1). [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. [Link]

  • Amine Plant Troubleshooting and Optimization | PDF | Corrosion | Liquids - Scribd. [Link]

  • (PDF) Organic amine flash purification using a novel stationary phase - ResearchGate. (2015, November 26). [Link]

  • Optimization of Amine Sweetening Units - Bryan Research & Engineering, LLC. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2023, February 10). [Link]

  • FILTRATION APPLICATIONS IN GAS (AMINE) SWEETENING SYSTEMS. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9). [Link]

  • This compound | CAS 14165-17-4 | AMERICAN ELEMENTS ®. [Link]

  • Safety Data Sheet: Tris(2-aminoethyl)amine - Chemos GmbH&Co.KG. [Link]

  • CN103936599A - Preparation method of 2-methoxy ethylamine - Google P
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  • Methylamines purification process - Patent 0037695. [Link]

  • US2061889A - Process for separation and purification of methyl amines - Google P
  • questions regarding methylamine synthesis impurities. - Sciencemadness Discussion Board. (2010, January 23). [Link]

  • Methylamine Purification - Sciencemadness Discussion Board. (2007, October 14). [Link]

  • WO/2010/029087 METHOD FOR THE PRODUCTION OF METHYLAMINES - WIPO Patentscope. (2010, March 18). [Link]

  • 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem. [Link]

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Technical Support Center: Synthesis of (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (2-Aminoethyl)(2-methoxyethyl)methylamine (CAS 14165-17-4). This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this and structurally related asymmetrical diamines.

Introduction to Synthetic Strategies

The synthesis of this compound, an asymmetrical diamine containing a methoxyether functionality, can be approached through several synthetic routes. The most common and logical strategies involve either reductive amination or direct N-alkylation. Each method presents a unique set of challenges and potential side products. This guide will explore these complexities and provide practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for preparing this compound?

A1: The two most practical synthetic routes are Route A: Reductive Amination and Route B: N-Alkylation .

  • Route A: Reductive Amination involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. For this specific target, a plausible approach is the reductive amination of N-methyl-2-methoxyethylamine with a protected aminoacetaldehyde, such as 2,2-dimethoxyethylamine, followed by deprotection.[1]

  • Route B: N-Alkylation involves the direct reaction of an amine with an alkyl halide. A likely pathway is the alkylation of N-methyl-2-methoxyethylamine with a 2-haloethylamine, such as 2-bromoethylamine hydrobromide.[2] However, controlling the selectivity of this reaction can be challenging due to over-alkylation.[3][4]

Q2: What are the primary side products I should be aware of for each route?

A2: The side product profile is highly dependent on the chosen synthetic route and reaction conditions.

  • For Reductive Amination (Route A):

    • Over-reduction of the aldehyde: If a strong reducing agent like sodium borohydride is used, it can reduce the starting aldehyde to the corresponding alcohol before imine formation.[2]

    • Formation of a tertiary amine from the primary amine: If 2-aminoacetaldehyde is used directly, it can react with two molecules of the secondary amine starting material.

    • Side products from the reducing agent: If sodium cyanoborohydride is used, there is a potential for the formation of cyanide-adducts, although this is less common with milder reducing agents like sodium triacetoxyborohydride.[5]

  • For N-Alkylation (Route B):

    • Over-alkylation Products: This is the most significant challenge. The desired secondary amine product can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.[3][6]

    • Elimination Products: If the reaction is heated, the alkyl halide can undergo elimination to form an alkene.

    • Piperazine Formation: Intramolecular cyclization of the starting amine or product can potentially lead to the formation of piperazine derivatives, especially under basic conditions.[7]

Q3: Can the methoxy group cause any side reactions?

A3: The methyl ether linkage is generally stable under the conditions used for reductive amination and N-alkylation. However, cleavage of the ether can occur under strongly acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions at elevated temperatures.[8] It is advisable to avoid prolonged exposure to harsh acidic workups.

Q4: How can I monitor the progress of the reaction and identify impurities?

A4: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Staining with ninhydrin can be useful for visualizing amines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the desired product and any volatile impurities by their mass-to-charge ratio and fragmentation patterns.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying major impurities. The chemical shifts of the protons on the carbons adjacent to the nitrogen atoms and the methoxy group are characteristic.[10][11]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your synthesis.

Guide 1: Low Yield in Reductive Amination

Problem: The yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Imine/Iminium Ion Formation 1. Ensure anhydrous conditions: Use dry solvents and reagents. Consider adding molecular sieves. 2. Catalytic Acid: Add a catalytic amount of a weak acid like acetic acid to facilitate imine formation.[2] 3. Pre-formation of the imine: Stir the amine and aldehyde together for a period before adding the reducing agent. Monitor by TLC or NMR.Imine formation is an equilibrium reaction where water is a byproduct. Removing water drives the equilibrium towards the imine. Protonation of the carbonyl oxygen by the acid catalyst activates it towards nucleophilic attack by the amine.[1]
Reduction of the Starting Aldehyde 1. Use a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is generally preferred as it is less likely to reduce the aldehyde compared to NaBH4.[12] 2. Control the addition of the reducing agent: Add the reducing agent slowly to the mixture of the amine and aldehyde.Milder reducing agents have a higher selectivity for the iminium ion over the carbonyl group. Slow addition ensures that the imine has a chance to form before a high concentration of the reducing agent is present.
Steric Hindrance 1. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration or gently warm the reaction mixture. 2. Use a less hindered aldehyde precursor: If possible, use a less bulky protecting group on the aminoacetaldehyde.Steric hindrance can slow down the rate of imine formation and subsequent reduction. Providing more energy and time can help overcome this activation barrier.[13]
Guide 2: Over-alkylation in N-Alkylation Reactions

Problem: The reaction produces a mixture of the desired secondary amine, a tertiary amine, and/or a quaternary ammonium salt.

Potential Cause Troubleshooting Steps Scientific Rationale
Product is More Nucleophilic than Starting Material 1. Use a large excess of the starting amine: Employing a 5-10 fold excess of N-methyl-2-methoxyethylamine can statistically favor the reaction with the starting material over the product.[14] 2. Slow addition of the alkyl halide: Add the 2-haloethylamine dropwise to the reaction mixture containing the excess secondary amine.The product secondary amine is often more nucleophilic than the starting secondary amine, leading to a "runaway" reaction. A large excess of the starting amine increases the probability of the alkyl halide reacting with it.[4] Slow addition maintains a low concentration of the alkylating agent.
Reaction Conditions Favoring Over-alkylation 1. Use a protecting group strategy: Protect the primary amine of the alkylating agent (e.g., with a Boc group), perform the alkylation, and then deprotect.[15][16] 2. Lower the reaction temperature: Conduct the reaction at room temperature or below if the reaction rate is sufficient.Protecting the primary amine prevents it from reacting further. Lower temperatures can sometimes help to control the selectivity of the reaction by reducing the rate of the second alkylation.
Difficulty in Separating Products 1. Purify via fractional distillation under vacuum: The boiling points of the mono- and di-alkylated products may be sufficiently different to allow for separation by distillation.[17][18] 2. Column chromatography: Use silica gel chromatography with a gradient of a polar solvent (e.g., methanol in dichloromethane) to separate the amines based on their polarity.The different degrees of alkylation will lead to differences in boiling points and polarities, which can be exploited for purification.

Experimental Protocols & Methodologies

Protocol 1: Reductive Amination of N-methyl-2-methoxyethylamine

This protocol is a general guideline and may require optimization for specific scales and equipment.

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-2-methoxyethylamine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add aminoacetaldehyde dimethyl acetal (1.1 eq.). If the reaction is slow, add a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel.

Protocol 2: N-Alkylation using a Protecting Group Strategy

This protocol utilizes a Boc-protected aminoethylating agent to prevent over-alkylation.

  • Alkylation: To a solution of N-methyl-2-methoxyethylamine (3.0 eq.) in a polar aprotic solvent like acetonitrile, add N-Boc-2-bromoethylamine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.). Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as monitored by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification of the Intermediate: Purify the crude Boc-protected product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., DCM or methanol) and add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Final Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent. Dry the organic layer and concentrate to obtain the final product.

Visualizations

Proposed Synthetic Routes

Synthetic_Routes cluster_route_a Route A: Reductive Amination cluster_route_b Route B: N-Alkylation A1 N-methyl-2-methoxyethylamine A3 Imine Intermediate A1->A3 [1] A2 Aminoacetaldehyde dimethyl acetal A2->A3 A4 This compound A3->A4 [2] NaBH(OAc)3 B1 N-methyl-2-methoxyethylamine B3 Boc-protected Product B1->B3 [3] Base B2 N-Boc-2-bromoethylamine B2->B3 B4 This compound B3->B4 [4] Acid (Deprotection)

Caption: Proposed synthetic pathways for this compound.

Common Side Products in N-Alkylation

Side_Products Start N-methyl-2-methoxyethylamine + 2-Bromoethylamine Product Desired Product: This compound Start->Product Desired Reaction Piperazine Piperazine Derivative Start->Piperazine Intramolecular Cyclization Overalkylation Over-alkylation Product (Tertiary Amine) Product->Overalkylation + 2-Bromoethylamine QuatSalt Quaternary Ammonium Salt Overalkylation->QuatSalt + 2-Bromoethylamine

Caption: Common side products in the N-alkylation synthesis route.

References

  • Touchette, K. M. (2006). Reductive Amination: In a tared beaker (100 mL of greater), combine 400 mg para- toluidine and 570 mg ortho-vanillin. Journal of Chemical Education, 83(6), 929-930. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683. [Link]

  • Elangovan, S., Neumann, J., Sortais, J. B., Junge, K., Darcel, C., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12641. [Link]

  • Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766-1774. [Link]

  • PrepChem. (n.d.). Synthesis of N-Boc-N,N'-dimethylethylene diamine. Retrieved from [Link]

  • Xu, F., et al. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 87, 188-195. [Link]

  • Lee, B. J., & Martin, S. F. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). Diamine purification method.
  • Master Organic Chemistry. (2017, May 26). Alkylation Of Amines (Sucks!). [Link]

  • Google Patents. (n.d.). Synthesis method of N-BOC-ethylenediamine.
  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 779. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • arXiv. (2023). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. [Link]

  • PubMed. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-9. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]

  • ResearchGate. (2025, August). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]

  • Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination?. r/Chempros. [Link]

  • WIPO Patentscope. (2021, June 18). Synthesis method of N-BOC-ethylenediamine. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Department of Chemistry. Retrieved from [Link]

  • Pure and Applied Chemistry. (n.d.). preparation of anhydrous - ethylenediamine. [Link]

  • The Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/Chempros. [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications. Retrieved from [Link]

  • ACS Publications. (2022, December 7). Asymmetric Assemblies of 1,3-Dienes, Sulfuric Diamide, and Aldehydes to Access 1,3-Diamines through Relay Amine/Palladium Catalysis. Organic Letters, 24(49), 9110–9115. [Link]

  • NIH. (n.d.). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PubMed Central. Retrieved from [Link]

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Technical Support Center: Stabilizing (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with (2-Aminoethyl)(2-methoxyethyl)methylamine (CAS: 14165-17-4).[1][2] It addresses the specific stability challenges inherent to its structure: a molecule containing a reactive primary amine , an oxidation-prone tertiary amine , and an ether linkage .[2]

Part 1: Executive Technical Summary

Molecule Status: High Sensitivity Primary Risks: Oxidative Degradation (N-Oxide formation), Carbamate Formation (CO₂ absorption), and Peroxide Formation (Ether linkage).[1][2]

This compound is a hybrid ligand containing a primary amine tail (


) and a tertiary amine  core (

).[1][2] This dual-amine structure creates a "double-threat" stability profile:
  • The Primary Amine: Acts as a nucleophile that rapidly reacts with atmospheric CO₂ to form carbamate salts (often mistaken for oxidation precipitates).

  • The Tertiary Amine: Susceptible to radical autoxidation, forming N-oxides which degrade the molecule's basicity and chelating ability.[2]

  • The Ether Tail: Presents a long-term risk of peroxide formation upon prolonged exposure to light and oxygen.[1]

Part 2: Storage & Handling Protocols (The "Golden Rules")

The Inert Barrier System

Rule: Never expose the neat liquid to the atmosphere for >30 seconds.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator or glovebox. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid surface.

  • Vessel: Use amber glass vials with PTFE-lined septa (Sure/Seal™ type) to prevent photo-oxidation of the ether moiety.[1][2]

  • Temperature: Store at 2–8°C . Cold storage significantly retards the kinetics of autoxidation and peroxide formation.

The "Sparging" Technique (For Solvents & Solutions)

Dissolved oxygen in solvents is the silent killer of this amine.

  • Protocol: Before dissolving the amine, sparge the solvent with dry Nitrogen/Argon for at least 15 minutes.

  • Why: Standard HPLC-grade solvents contain enough dissolved O₂ to initiate radical chain reactions on the tertiary amine.[1][2]

Re-Sealing Protocol

If you withdraw a sample, you must immediately backfill the headspace.[2]

  • Step 1: Pierce septum with an inert gas line needle.

  • Step 2: Withdraw liquid with a purge-flushed syringe.[1][2]

  • Step 3: Remove syringe, but leave the gas line for 10 seconds to over-pressure the headspace before removing.

  • Step 4: Wrap the cap with Parafilm® M to seal the gap between the cap and the glass threads.

Part 3: Troubleshooting Guide (Q&A)

Q1: My clear liquid has turned yellow. Is it ruined?

Diagnosis: Early-Stage Oxidation. [1][2]

  • Cause: The yellowing is typically due to the formation of trace imines or conjugated enamine impurities resulting from the radical oxidation of the alkyl chains adjacent to the nitrogen. It is not usually the N-oxide (which is often colorless).[1][2]

  • Solution:

    • If <5% Yellow: The bulk material is likely intact.[2] Distillation under reduced pressure (vacuum distillation) can recover the pure amine.[2]

    • If Dark Orange/Brown: Significant degradation has occurred.[2] Discard and replace.

    • Prevention: Ensure light exclusion (amber glass) to stop photo-initiated radical formation.[1][2]

Q2: I see a white solid precipitate forming at the bottom of the bottle. Is this the N-oxide?

Diagnosis: Carbamate Formation (CO₂ Contamination). [1][2]

  • Cause: The primary amine (

    
    ) has reacted with atmospheric Carbon Dioxide.[1][2] This is often misdiagnosed as oxidation.[1]
    
    • Reaction:

      
       (Ammonium Carbamate Salt).[1][2]
      
  • Verification: Take a small sample of the solid and add dilute NaOH. If it dissolves and releases a gas (CO₂/Amine smell), it is a carbamate.[2]

  • Recovery: You can often reverse this by bubbling an inert gas (Argon) through the liquid while heating gently (40-50°C) or by washing with a strong base if the amine is in solution, though distillation is the only way to ensure high purity.[2]

Q3: Can I use standard ether or THF as a solvent?

Diagnosis: Peroxide Risk Amplification.

  • Risk: Since the molecule already contains a methoxyethyl ether group, adding external ethers (like THF/Diethyl Ether) increases the "Peroxide Load."[2]

  • Protocol:

    • Test all ether solvents for peroxides using Quantofix® strips before use.

    • Avoid distilling this amine to dryness if it has been stored in ether solvents for long periods, as concentrated peroxides are explosive.[2]

Part 4: Visualizing the Degradation Pathways

The following diagram illustrates the two distinct failure modes: Oxidation (O₂ attack) and Carbamylation (CO₂ attack).[2]

AmineDegradation Amine (2-Aminoethyl)(2-methoxyethyl) methylamine (Active Reagent) Oxidation Oxidation Pathway (Exposure to O2/Light) Amine->Oxidation O2 / hν Carbamylation Carbamylation Pathway (Exposure to Air/CO2) Amine->Carbamylation CO2 Absorption NOxide N-Oxide (Loss of Basicity) Oxidation->NOxide Tertiary Amine Attack Imine Imine/Enamine (Yellow Coloration) Oxidation->Imine Radical Propagation Carbamate Carbamate Salt (White Precipitate) Carbamylation->Carbamate Primary Amine Reaction

Caption: Figure 1.[1][2] Dual degradation pathways showing the distinct outcomes of Oxygen exposure (Yellowing/N-Oxides) versus Carbon Dioxide exposure (White Precipitates).[1][2]

Part 5: Quantitative Data & Properties

PropertyValue / DescriptionSignificance
Structure Primary Amine + Tertiary Amine + EtherMulti-mode reactivity.[1][2]
Molecular Weight 132.21 g/mol --
Physical State Liquid (Colorless to Pale Yellow)Easy to handle by syringe.[2]
Boiling Point High (>150°C est.[2] at atm)Vacuum distillation required for purification.[2]
pKa (Approx) ~10.0 (Primary) / ~9.0 (Tertiary)Strong base; avid CO₂ scavenger.[1][2]
Storage Temp 2°C to 8°CRetards radical oxidation rates.[2]
Incompatibility Oxidizers, Acids, Acid Chlorides, CO₂Must be stored under inert gas.[2]

Part 6: References

  • PubChem. (n.d.).[1][2] this compound (Compound).[1][2][3][4] National Library of Medicine. Retrieved from [Link][1][2]

  • American Elements. (n.d.).[1][2][5] this compound.[1][2][3] Retrieved from [Link][1][2]

  • Waterman, K. C., et al. (2002).[2] Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[6] (General reference on amine oxidation mechanisms).

Sources

Troubleshooting low yield in metal complex synthesis using (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield with (2-Aminoethyl)(2-methoxyethyl)methylamine

Ticket ID: #AEMMA-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Inorganic Division

Ligand Profile & Chemical Identity

Before troubleshooting, verify the exact specifications of the ligand in use to ensure we are addressing the correct chemical behavior.

  • Common Name: this compound[1]

  • Systematic Name:

    
    -(2-methoxyethyl)-N-methylethane-1,2-diamine[1]
    
  • CAS Number: [1]

  • Abbreviation Used Here: MEM-en

  • Donor Set: N, N', O (Tridentate)[2]

  • Key Characteristic: Hemilability . The ether oxygen is a "hemilabile" donor—it coordinates weakly and can be easily displaced by solvents or competing anions.

Diagnostic Workflow

Use this decision tree to identify the root cause of your low yield.

TroubleshootingFlow Start Start: Low Yield / Oiling Out CheckSolvent 1. Check Reaction Solvent Start->CheckSolvent IsProtic Is it Protic (MeOH, EtOH)? CheckSolvent->IsProtic CheckAnion 2. Check Metal Salt Anion IsProtic->CheckAnion No Soln_SwitchSolvent Action: Switch to Aprotic (DCM, THF, MeCN) IsProtic->Soln_SwitchSolvent Yes (Competes with Ether) IsCoordinating Is Anion Coordinating? (Cl-, Br-, OAc-) CheckAnion->IsCoordinating CheckWater 3. Check Moisture/Air IsCoordinating->CheckWater No Soln_SwitchSalt Action: Use Weak Anions (BF4-, PF6-, ClO4-) IsCoordinating->Soln_SwitchSalt Yes (Displaces Ether) IsHygroscopic Old Ligand Bottle? (Carbamate formation) CheckWater->IsHygroscopic Soln_Distill Action: Distill Ligand over KOH or Store under Ar IsHygroscopic->Soln_Distill Yes

Figure 1: Diagnostic logic for isolating yield issues in MEM-en complexation.

Technical Support FAQs (Q&A)
Q1: "I am getting a sticky oil instead of a precipitate. How do I fix this?"

Diagnosis: This is the most common issue with amine-ether ligands. The "hemilabile" ether arm increases the solubility of the complex in polar solvents, preventing crystallization. Technical Insight: The methoxy group (


) adds lipophilicity. If you are using Ethanol or Methanol, the complex is likely too soluble. Furthermore, if the ether arm is not coordinated (dangling), the complex has higher entropic freedom, leading to oils.
Corrective Protocol: 
  • Change Solvent System: Switch to a solvent where the complex is less soluble but the reagents dissolve.

    • Recommendation: Synthesize in a minimum amount of Dichloromethane (DCM) or Acetonitrile , then precipitate by slowly adding Diethyl Ether or Hexane (layering technique).

  • Trituration: If an oil forms, decant the supernatant, add diethyl ether, and scratch the flask wall vigorously with a glass rod to induce nucleation.

Q2: "My yield is low (<30%), and the color is paler than expected."

Diagnosis: Competitive coordination. The ether oxygen is a "Hard" base (HSAB theory). If you are using a solvent that is also a donor (e.g., DMSO, DMF, Water, or even Ethanol), the solvent molecules are out-competing the weak methoxy arm for the metal center. Technical Insight: The Chelate Effect is weakened because the third arm (ether) binds weakly. Corrective Protocol:

  • Exclude Coordinating Solvents: strictly avoid DMSO or water.

  • Anion Management: If using Metal Halides (

    
    ), the Chloride ion often binds more strongly than the ether. Switch to metal precursors with non-coordinating anions like 
    
    
    
    ,
    
    
    , or
    
    
    (Caution: Perchlorates are explosive). This "forces" the metal to accept the ether oxygen to satisfy its coordination sphere.
Q3: "The ligand bottle has a white crust on the cap. Is it safe to use?"

Diagnosis: Ligand degradation via atmospheric


.
Technical Insight:  Primary amines (the 

end of MEM-en) react avidly with

in the air to form carbamate salts (

). This lowers the active stoichiometry of your ligand, leading to incomplete reactions and low yields. Corrective Protocol:
  • Purification: You must distill the ligand over KOH or

    
     under vacuum before use if significant crusting is visible.
    
  • Storage: Always store under Argon/Nitrogen and seal with Parafilm.

Optimized Synthesis Protocol

Standardized for M(II) salts (Cu, Ni, Zn, Co).

Reagents
ComponentSpecificationReason
Ligand (MEM-en) Distilled, stored under ArPrevents carbamate interference.
Metal Precursor

or

Weak anion encourages ether binding.
Solvent A Acetonitrile (Anhydrous)Good solubility, weak donor.
Solvent B Diethyl EtherPrecipitant (Antisolvent).
Drying Agent Triethyl Orthoformate (TEOF)Chemical dehydrating agent (scavenges water).
Step-by-Step Procedure
  • Dehydration: Dissolve 1.0 mmol of Metal Salt in 5 mL of Acetonitrile. Add 0.5 mL of Triethyl Orthoformate and stir for 15 minutes.

    • Why? This chemically consumes water of hydration from the metal salt, preventing water from competing with the ether arm.

  • Addition: Add 1.0 mmol (exact 1:1 ratio) of MEM-en dropwise to the stirring metal solution.

    • Observation: A color change should be immediate.

  • Reflux (Optional): If the metal is kinetically inert (e.g., Ni(II), Pt(II)), reflux at 60°C for 1 hour. For labile metals (Cu, Zn), stirring at RT for 2 hours is sufficient.

  • Concentration: Rotary evaporate the solution to approximately 2 mL volume.

  • Precipitation: Slowly layer 10 mL of Diethyl Ether on top of the concentrated solution. Cover and let stand in a fridge (4°C) overnight.

    • Note: Do not stir. Let diffusion grow the crystals.

  • Isolation: Filter the crystals/powder under inert atmosphere (Schlenk frit) if possible, or quickly in air if the complex is stable. Wash with cold ether.

Coordination Mode Visualization

Understanding how the ligand fails is key to fixing the yield.

CoordinationModes Ligand Free Ligand (MEM-en) N-N-O ModeA Tridentate (Desired) [M(N,N,O)] High Stability Ligand->ModeA Non-coordinating Anion Dry Solvent ModeB Bidentate (Defect) [M(N,N)(Solvent)] Dangling Ether Arm Ligand->ModeB Competitor Present (H2O, DMSO, Cl-) ModeC Oligomer (Low Yield) [M(N,N)-O-M...] Bridging Ether ModeB->ModeC Concentration High Slow Precipitation

Figure 2: The "Hemilabile" equilibrium. Yield loss occurs when the system gets stuck in Mode B or C.

References
  • Ligand Data: PubChem. 2-methoxy-N-methylethane-1,2-diamine (Compound). National Library of Medicine. Accessed Feb 2026. Link

  • General Synthesis of Amine Complexes: American Chemical Society. New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. Link

  • Hemilabile Ligands: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition. (General concept grounding).
  • Handling Hygroscopic Amines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Support Center: Optimizing Selectivity with (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of reactions involving (2-Aminoethyl)(2-methoxyethyl)methylamine (CAS 14165-17-4), a versatile unsymmetrical diamine building block.[1][2]

Molecule Profile & Reactivity Landscape[1][2]

Before designing a protocol, it is critical to understand the distinct reactivity zones of this molecule. It contains three functional centers with varying nucleophilicity and basicity.[1][2][3][4]

  • IUPAC Name:

    
    -(2-methoxyethyl)-
    
    
    
    -methylethane-1,2-diamine[1][2]
  • Structure:

    
    [1][2]
    
  • Key Properties:

    • Primary Amine (

      
      ):  High nucleophilicity, minimal steric hindrance.[1][2] The primary target for derivatization.
      
    • Tertiary Amine (

      
      ):  Moderate basicity (pKa 
      
      
      
      9.0–9.5), high steric hindrance.[1][2] Acts as a proton trap or metal ligand but rarely participates in electrophilic substitution under mild conditions.[1]
    • Ether Oxygen (

      
      ):  Weak Lewis base.[1][2] Can participate in "hemilabile" coordination to metals (Cu, Pd, Ni), potentially affecting catalytic cycles.
      
Reactivity Visualization

The following diagram maps the competitive pathways and their triggers.

ReactivityMap Molecule (2-Aminoethyl)(2-methoxyethyl) methylamine PrimaryAmine Primary Amine (-NH2) (Kinetic Nucleophile) Molecule->PrimaryAmine TertiaryAmine Tertiary Amine (-NMe-) (Brønsted Base / Ligand) Molecule->TertiaryAmine Ether Ether Tail (-OMe) (Weak Chelation) Molecule->Ether Amide Formation Amide Formation PrimaryAmine->Amide Formation Acyl Chlorides (Fast) Mono-Alkylation Mono-Alkylation PrimaryAmine->Mono-Alkylation Aldehydes + Reductant (Selectivity High) Over-Alkylation Over-Alkylation PrimaryAmine->Over-Alkylation Alkyl Halides (Selectivity Low) Salt Formation Salt Formation TertiaryAmine->Salt Formation Acidic Conditions N-Oxide N-Oxide TertiaryAmine->N-Oxide mCPBA / H2O2 Metal Poisoning Metal Poisoning Ether->Metal Poisoning Cu/Pd Catalysts

Figure 1: Reactivity map highlighting the competitive pathways.[1] The primary amine is the kinetic nucleophile, while the tertiary amine and ether tail often act as secondary interference sites.

Troubleshooting Guide: Improving Selectivity

Scenario A: Avoiding Over-Alkylation of the Primary Amine

Issue: When reacting with alkyl halides (e.g., benzyl bromide), the reaction produces a mixture of mono-alkylated, bis-alkylated, and quaternized products.

Q: How do I stop the reaction at the mono-alkylated secondary amine? A: Direct alkylation with halides is notoriously difficult to control due to the increased nucleophilicity of the resulting secondary amine.

  • Protocol 1 (Reductive Amination - Recommended): Replace the alkyl halide with the corresponding aldehyde or ketone .[1][2] Use a mild reducing agent like Sodium Triacetoxyborohydride (STAB) in DCE or THF.[1] This method self-terminates at the mono-alkylated stage because the intermediate iminium ion is reduced faster than it can react further.[1]

  • Protocol 2 (High Dilution & Excess): If you must use an alkyl halide:

    • Use 5–10 equivalents of the diamine relative to the electrophile.

    • Add the electrophile dropwise at 0°C or -78°C .

    • The excess diamine acts as a "proton sponge" and statistically favors mono-substitution.[1]

Scenario B: Selective Acylation (Amide Bond Formation)

Issue: Formation of salts or bis-acylation when using acid chlorides.[1][2]

Q: Can I form an amide selectively without protecting the tertiary amine? A: Yes, the tertiary amine cannot form a stable amide, but it can act as a base and trap the HCl byproduct, precipitating as a salt that complicates stirring.

  • Mechanism: The primary amine reacts with the acyl chloride.[2] The tertiary amine (pKa ~9.[2]5) will protonate to form the hydrochloride salt.

  • Solution:

    • Base Choice: Use an inorganic base (e.g.,

      
       in biphasic DCM/Water) or a non-nucleophilic organic base (e.g., DIPEA) to scavenge the acid.
      
    • Alternative Reagent: Use active esters (e.g., NHS-esters) or coupling agents (EDC/HOBt) instead of acid chlorides.[1][2] These are less aggressive and minimize side reactions with the ether/tertiary amine backbone.

Scenario C: Metal-Catalyzed Cross-Coupling Interference

Issue: The reaction stalls or requires high catalyst loading during Buchwald-Hartwig or Suzuki couplings.

Q: Is the diamine poisoning my catalyst? A: Likely, yes.[2] The


 motif acts as a tridentate "pincer-like" ligand.[1][2] It can chelate Copper (Cu) or Palladium (Pd) centers, displacing the phosphine ligands required for the catalytic cycle.
  • Troubleshooting:

    • Protect the Primary Amine: If the coupling is happening elsewhere on the molecule, protect the

      
       as a Boc-carbamate. The Boc group reduces the chelating ability of the primary nitrogen.
      
    • Stronger Ligands: Use chelating phosphines (e.g., BINAP, dppf) that bind more tightly to the metal than the aliphatic diamine does.

    • Scavengers: If the diamine is the product, ensure the reaction mixture contains no free diamine at the start (use the protected form).

Workflow: Decision Tree for Synthesis

Use this logic flow to determine the optimal synthetic route based on your desired outcome.

SynthesisDecision Start Target Transformation Goal What is the goal? Start->Goal Attach Alkyl Group Attach Alkyl Group Goal->Attach Alkyl Group Alkylation Attach Acyl Group Attach Acyl Group Goal->Attach Acyl Group Amidation Aldehyde Available? Aldehyde Available? Attach Alkyl Group->Aldehyde Available? Active Ester / EDC Active Ester / EDC Attach Acyl Group->Active Ester / EDC Preferred Acid Chloride Acid Chloride Attach Acyl Group->Acid Chloride Alternative Reductive Amination\n(High Selectivity) Reductive Amination (High Selectivity) Aldehyde Available?->Reductive Amination\n(High Selectivity) Yes Direct Alkylation Direct Alkylation Aldehyde Available?->Direct Alkylation No Use Excess Diamine\n(5-10 equiv) + Low Temp Use Excess Diamine (5-10 equiv) + Low Temp Direct Alkylation->Use Excess Diamine\n(5-10 equiv) + Low Temp Procedure Add DIPEA/K2CO3\n(Scavenge HCl) Add DIPEA/K2CO3 (Scavenge HCl) Acid Chloride->Add DIPEA/K2CO3\n(Scavenge HCl) Requirement

Figure 2: Decision tree for selecting the optimal synthetic pathway to minimize side reactions.

Purification & Handling Protocols

The high polarity of this compound often leads to low recovery during aqueous workup.[1]

Quantitative Data: Solvent Compatibility & Extraction[2]
Solvent SystemSolubility of DiamineExtraction EfficiencyNotes
Water (pH 7) MiscibleN/AProduct stays in water.[1][2]
DCM / Water (pH > 12) GoodHigh Recommended. Must adjust pH to >12 to deprotonate both amines.[1][2]
Ethyl Acetate / Water ModerateLowOften requires multiple extractions.[1][2]
Diethyl Ether PoorVery LowAvoid for extraction.[1][2]
Optimized Extraction Protocol
  • Quench: Quench the reaction with water.

  • pH Adjustment: Basify the aqueous layer to pH 12–13 using

    
     or saturated 
    
    
    
    . Crucial: At neutral pH, the amines are protonated (ammonium salts) and will not extract into organic solvents.
  • Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1][2] The alcohol helps break emulsions common with this surfactant-like molecule.[1][2]

  • Drying: Dry organic layer over

    
     (avoid 
    
    
    
    if Lewis acid sensitivity is suspected, though rare).[1][2]
  • Concentration: Rotary evaporate. Note that the boiling point is relatively high; ensure good vacuum.[5]

References & Grounding

  • PubChem. this compound (Compound CID 23144321).[1][2] National Library of Medicine.[1] Link[1]

  • American Elements. this compound Product Information.[1][2]Link[1]

  • Sigma-Aldrich. N,N'-Dimethylethylenediamine (Analogous Reactivity).[1][2]Link[1]

  • Organic Syntheses. Reductive Amination Procedures for Secondary Amines. Org.[1][2][4][6] Synth. 2002, 79, 176. Link[1]

  • BenchChem. Technical Support: Optimizing Synthesis with Diamines.Link[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Column chromatography conditions for (2-Aminoethyl)(2-methoxyethyl)methylamine purification

[1]

Case ID: PUR-AMINE-001 Status: Open Priority: High Analyte: (2-Aminoethyl)(2-methoxyethyl)methylamine (CAS: 14165-17-4) Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify This compound , a highly polar, hydrophilic diamine containing both a primary and a tertiary amine.

The Central Challenge: This molecule acts as a strong base. On standard silica gel, the amine groups will hydrogen-bond aggressively with acidic silanol (Si-OH) groups. Without specific intervention, this results in:

  • Severe Tailing: Peaks that smear across the column.

  • Irreversible Adsorption: Product remains stuck at the baseline.

  • Detection Failure: This molecule lacks a UV-active chromophore (no aromatic rings), making standard UV detection (254 nm) useless.

This guide details the "Gold Standard" protocol to overcome these issues, utilizing Dichloromethane (DCM) and Methanolic Ammonia .

Part 1: The "Gold Standard" Protocol (Normal Phase)

The most robust method for purifying this diamine on silica gel requires "masking" the silica's acidity.

Mobile Phase Composition

Do not use standard Methanol/DCM gradients. You must use Ammonia-saturated Methanol .

Component A (Non-Polar)Component B (Polar/Modifier)
Dichloromethane (DCM) 7N Ammonia in Methanol
Role: Solubilizes the organic backbone.Role: Elutes the polar amine AND neutralizes silica acidity.

Technical Note: The ammonia competes with your amine product for the acidic sites on the silica. Because ammonia is in excess, it "blocks" the silanols, allowing your product to elute as a sharp band.

Step-by-Step Gradient Strategy

Column: Standard Flash Silica (40–63 µm). Flow Rate: Standard for column size (e.g., 12–15 mL/min for a 12g column).

  • Equilibration: Flush column with 100% DCM for 3 CV (Column Volumes).

  • Isocratic Hold: Inject sample. Run 0% B (100% DCM) for 2 CV.

  • The "Amine Ramp":

    • 0% to 5% B over 5 CV.

    • 5% to 10% B over 10 CV.

    • Hold at 10% B if product elutes.

    • Ramp to 20% B to flush impurities.

Critical Warning: Do not exceed 20% Methanol/Ammonia in DCM if possible. High concentrations of methanol can dissolve silica, contaminating your product with white silica dust.

Part 2: Visualization (The "Invisible" Peak)

Issue: Your compound has no aromatic rings . It will not appear under a UV lamp at 254 nm. Solution: You must use destructive staining or alternative detection methods.

Recommended Stains (TLC & Post-Column)
StainColor ReactionSensitivityNotes
Ninhydrin Red/Purple HighSpecific to primary amines. The best choice for this molecule.
Iodine Chamber Brown/Yellow MediumReversible. Good for quick checks.
Dragendorff Orange HighDetects tertiary amines.
KMnO₄ Yellow/Brown LowOxidizes the amine; background turns purple.

Protocol for Ninhydrin Dip:

  • Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid.

  • Dip the TLC plate.

  • Heat with a heat gun until spots appear.[1]

Part 3: Troubleshooting & FAQs

Q1: My product is streaking/tailing badly, even with ammonia.

Diagnosis: The amine interaction with silica is still too strong, or the column is overloaded. Corrective Action:

  • Pre-treat the Silica: Before loading your sample, flush the column with mobile phase containing 1% Triethylamine (TEA) . This "pre-coats" the silica.

  • Switch to Alumina: If silica fails, use Basic Alumina (Activity Grade III). Alumina is less acidic than silica and requires no amine modifiers in the mobile phase (Use pure DCM/MeOH).

Q2: I recovered my product, but it's a solid salt, not a liquid.

Diagnosis: You likely used a mobile phase with acid (like TFA) or the product absorbed CO₂ from the air (carbamate formation). Corrective Action:

  • Dissolve the solid in DCM.

  • Wash with 1N NaOH (aq).

  • Dry organic layer over Na₂SO₄ and concentrate. This restores the free base liquid form.

Q3: Can I use Reverse Phase (C18)?

Diagnosis: Yes, but standard acidic C18 (Water/Acetonitrile + TFA) will cause the amine to protonate, becoming extremely polar and eluting in the "void volume" (too fast). Corrective Action: Use High pH Reverse Phase .

  • Buffer: 10mM Ammonium Bicarbonate (pH 10).

  • Gradient: Water/Acetonitrile.[2]

  • Why: At pH 10, the amine is neutral (uncharged) and will stick to the C18 chain, allowing for separation.

Part 4: Method Selection Decision Tree

Use this logic flow to determine the exact setup for your specific crude mixture.

PurificationStrategyStartStart: Crude MixtureSolubilityCheck SolubilityStart->SolubilityOrganicSolSoluble in DCM/EtOAc?Solubility->OrganicSolWaterSolSoluble in Water only?Solubility->WaterSolNP_ChoiceNormal Phase (Silica)OrganicSol->NP_ChoiceYesRP_ChoiceReverse Phase (C18)OrganicSol->RP_ChoiceNo (Too Polar)WaterSol->RP_ChoiceSilica_ModUse DCM + 7N NH3 in MeOHNP_Choice->Silica_ModStandardAlumina_OptUse Basic Alumina (DCM/MeOH)NP_Choice->Alumina_OptIf Tailing PersistsHigh_pH_RPHigh pH C18 (10mM NH4HCO3, pH 10)RP_Choice->High_pH_RPPreferredIon_PairIon Pairing (Water/ACN + 0.1% TFA)RP_Choice->Ion_PairAlternative (Salt Form)FinalPure Free BaseSilica_Mod->FinalAlumina_Opt->FinalHigh_pH_RP->Final

Figure 1: Decision matrix for selecting the optimal stationary and mobile phases based on solubility and polarity.

References

  • Biotage . "Strategies for the Flash Purification of Amines." Biotage Application Notes. [Link]

  • Teledyne ISCO . "Purification of Amine Compounds using RediSep Silica and Amine Columns." Teledyne ISCO Technical Notes. [Link]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Chapter on Chromatographic Procedures).

  • Reich, H.J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. [Link]

Technical Support Center: Purifying Crude (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-Aminoethyl)(2-methoxyethyl)methylamine (CAS 14165-17-4). This guide is designed for researchers, scientists, and drug development professionals who require a high-purity product for their experiments. We will address common challenges and provide detailed, field-proven protocols in a direct question-and-answer format to help you navigate the purification process effectively.

Critical Safety Notice

Before beginning any procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used. Amines of this class are often corrosive, flammable, and can cause severe skin burns and eye damage.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat.[3]

  • Ventilation: All handling of the crude and purified amine should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Keep away from heat, sparks, and open flames. Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[3]

  • Spills: In case of a spill, evacuate non-essential personnel. Contain the spill with an absorbent material and dispose of it as hazardous waste according to your institution's guidelines.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common contaminants in amine synthesis include:

  • Unreacted Starting Materials: Precursors such as N-(2-methoxyethyl)methylamine or 2-methoxyethylamine may be present.[6][7]

  • Side-Reaction Products: Synthesis of substituted ethylamines can produce byproducts like di- or tri-substituted amines.[8]

  • Higher Boiling Amines: These are common impurities that can become concentrated during purification attempts.[9]

  • Residual Solvents: Solvents used during the reaction or initial work-up.

  • Reagents and Catalysts: Inorganic salts or residual catalysts from the reaction.

Q2: I have a crude, dark-colored oil. What is the best first step for purification?

A2: For most crude amine products, Acid-Base Extraction is the most effective initial purification step.[10][11] This technique leverages the basicity of the amine functional groups to separate the desired product from neutral organic impurities, many starting materials, and some acidic byproducts. It is a robust, scalable, and cost-effective method to achieve a significant increase in purity before committing to more complex techniques like distillation or chromatography.[12][13][14]

Q3: How can I reliably assess the purity of my product at each stage?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress and assessing the complexity of the crude mixture. For amines, using an amine-functionalized TLC plate or adding 1-2% triethylamine to your eluent can prevent streaking on standard silica plates.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity information and helps identify volatile impurities by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and purity assessment. Integration of the ¹H NMR spectrum can provide a quantitative measure of purity against a known internal standard.

Troubleshooting Guide: In-Depth Protocols and Solutions

Issue 1: Purification via Acid-Base Extraction

Q: My product yield is very low after performing an acid-base extraction. What are the common pitfalls?

A: Low recovery is a frequent issue that can typically be traced to three main causes: incorrect pH management, emulsion formation, or the inherent water solubility of your amine or its salt.

Causality: The principle of acid-base extraction relies on converting the water-insoluble free amine into a water-soluble ammonium salt by washing with acid.[13][14] This salt partitions into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, the aqueous layer is made basic, converting the salt back to the free amine, which is then extracted back into an organic solvent.[16] Errors at any stage can lead to product loss.

Workflow for Optimizing Acid-Base Extraction

Caption: Workflow for a robust acid-base extraction of amines.

Detailed Protocol & Troubleshooting Steps:

  • Dissolution: Dissolve the crude amine in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously.

    • Troubleshooting (Emulsions): If an emulsion (a stable milky layer) forms, add a small amount of brine (saturated NaCl solution) and swirl gently to break it.

  • pH Check (Acidic): Allow the layers to separate. Using pH paper, check the aqueous layer to ensure it is strongly acidic (pH 1-2). If not, add more 1M HCl. This step is critical to ensure all your amine is protonated and drawn into the aqueous layer.

  • Separation: Drain the aqueous layer. Repeat the extraction of the organic layer with 1M HCl two more times to maximize recovery. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH with swirling until the solution is strongly basic (pH 12-14). The free amine may precipitate or form an oily layer.

    • Causality: Adding the base slowly while cooling is crucial as the neutralization reaction is exothermic and can cause boiling or degradation.

  • Re-extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., DCM).

    • Troubleshooting (Salting Out): If your amine has some water solubility, adding brine to the aqueous layer before re-extraction can decrease the amine's solubility in the aqueous phase and improve recovery into the organic layer.

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Issue 2: Removing Closely-Related Amine Impurities

Q: My product is contaminated with an impurity that has a similar structure and basicity. Acid-base extraction isn't working. What should I do?

A: When impurities have similar chemical properties to the target compound, physical separation methods are required. Fractional distillation is ideal for liquids with different boiling points, while column chromatography is best for separating compounds based on polarity.

Purification MethodProsConsBest For
Vacuum Distillation Excellent for large scales; removes non-volatile impurities effectively.Requires a significant difference in boiling points (>25 °C); potential for thermal decomposition.[17][18]Separating liquids with different boiling points; removing solid or polymeric impurities.
Column Chromatography High resolving power; can separate compounds with very similar properties.Can be slow and solvent-intensive; product loss on the column is possible.Isolating the target compound from structurally similar impurities.

Protocol 1: Fractional Vacuum Distillation

This method is preferred if your impurities have boiling points that differ by at least 25-70°C.[19] Vacuum distillation is recommended as it lowers the boiling point, preventing potential thermal decomposition at atmospheric pressure.[20]

  • Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all glass joints are properly sealed with vacuum grease.

  • Heating: Use a heating mantle with a stir bar in the distilling flask for smooth boiling. The mantle should be set 20-30 °C higher than the expected boiling point of the liquid at the target pressure.[19]

  • Vacuum: Slowly apply vacuum to the system.

  • Fraction Collection: Collect fractions based on temperature plateaus. The first fraction will be enriched in the lower-boiling component. Discard any intermediate fractions where the temperature is not stable. Collect the main fraction when the distillation head temperature is stable at the boiling point of your product.

    • Expertise: A stable temperature plateau indicates that a pure substance is distilling.[20]

Protocol 2: Column Chromatography on Functionalized Silica

Standard silica gel is acidic and can cause severe tailing and even irreversible binding of basic amines.[21][22] Using an amine-functionalized stationary phase provides a basic surface, leading to much better peak shape and separation without requiring basic additives in the mobile phase.[15][23]

  • TLC Analysis: Develop a solvent system using amine-functionalized TLC plates. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The ideal Rf value for your target compound is ~0.3.

  • Column Packing: Pack a column with amine-functionalized silica gel using your chosen starting eluent.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and load it onto the column.

  • Elution: Run the column using a solvent gradient determined from your TLC analysis.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Flow for Advanced Purification

Advanced_Purification_Logic start Product after Acid-Base Extraction check_purity Assess Purity (GC-MS, NMR) start->check_purity pure Product is Pure (Stop) check_purity->pure Yes impure Impurities Present check_purity->impure No decision Are impurities volatile with different B.P.? impure->decision distillation Perform Fractional Vacuum Distillation decision->distillation Yes chromatography Perform Column Chromatography (Amine-Functionalized Silica) decision->chromatography No final_check Assess Final Purity distillation->final_check chromatography->final_check final_check->pure Purity OK

Caption: Decision-making flowchart for advanced purification steps.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from Study.com. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

  • American Elements. (n.d.). This compound. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns. [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • EBSCO. (n.d.). Distillation | Chemistry | Research Starters. [Link]

  • University of California, Los Angeles. (n.d.). How to Purify by Distillation. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.2B: Separation Theory. [Link]

  • Wikipedia. (n.d.). Ethylamine. [Link]

  • PubChem. (n.d.). (2-Methoxyethyl)(methyl)amine. [Link]

  • Quora. (2016, December 15). How to separate miscible liquids with the same boiling point. [Link]

  • PubChem. (n.d.). 2-Methoxyethylamine. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2020, October 14). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. [Link]

  • PubChem. (n.d.). Ethylamine. [Link]

  • Google Patents. (1981, October 14).

Sources

Technical Guide: Storage & Stability of (2-Aminoethyl)(2-methoxyethyl)methylamine

[1][2][3][4]

CAS Number: 14165-17-4 Formula:

Molecular Weight:IUPAC Name:


12345

Executive Summary & Chemical Identity

(2-Aminoethyl)(2-methoxyethyl)methylamine is a mixed primary/tertiary diamine featuring an ether linkage.[1][2][3][4] Its structural complexity—containing a highly reactive primary amine (


1234

While some commercial catalogs list "Room Temperature" as a general storage condition, maximum stability for research applications requires stricter environmental controls to prevent three primary degradation pathways: oxidative discoloration, carbamate formation (CO₂ absorption), and hygroscopic water uptake.[1][2][3][4]

Physicochemical Profile
PropertyValueCritical Implication
Physical State LiquidProne to splashing/aerosolization; requires tight sealing.[1][2][3][4]
Functional Groups

Amine,

Amine, Ether

Amine is the "stability weak point" (CO₂ sensitive).[1][2][3][4]
Hygroscopicity HighAbsorbs atmospheric moisture rapidly, altering concentration.[1][2][3][4]
Oxidation Potential Moderate to HighTurns yellow/brown upon exposure to air/light.[1][2][3][4]

Core Storage Protocols (The "Golden Rules")

To maintain purity >98% over extended periods (6+ months), adhere to the following "Golden Rules." These protocols are designed to interrupt the specific degradation mechanisms inherent to aliphatic diamines.[1][2][3][4]

A. Temperature Control
  • Recommendation: Store at +2°C to +8°C (Refrigerated).

  • Scientific Rationale: While the molecule is chemically stable at Room Temperature (RT) in an inert environment, lower temperatures significantly retard the kinetics of auto-oxidation (yellowing).[1][2][3][4]

  • Short-Term: RT storage (20-25°C) is acceptable for active use (weeks), provided the container is purged with inert gas after every use.[1][2][3][4]

B. Atmospheric Control (The Critical Variable)[1][2][3][4]
  • Requirement: Inert Gas Headspace (Argon or Nitrogen). [1][2][3][4]

  • Mechanism: The primary amine group (

    
    ) reacts with atmospheric Carbon Dioxide (
    
    
    ) to form carbamate salts.[1][2][3][4] This manifests as a white crust or cloudiness in the liquid.[1][2][3][4]
    • Reaction:

      
       (Carbamate Salt)[1][2][3][4]
      
  • Protocol: After dispensing, immediately backfill the container with dry Nitrogen or Argon before resealing.[1][2][3][4] Parafilm is insufficient; use a tight-fitting cap with a Teflon (PTFE) liner.[1][2][3][4]

C. Container Compatibility
  • Preferred: Amber Glass or opaque HDPE/PP plastic.[1][2][3][4]

  • Rationale: Amber glass protects against photo-oxidation.[1][2][3][4] The compound is an organic base; while it can etch glass over years, standard borosilicate glass is perfectly safe for typical shelf-lives.[1][2][3][4]

  • Avoid: Metals (Aluminum, Copper) which can form complexes with the diamine, leading to contamination.[1][2][3][4]

Degradation Pathways & Visualization

Understanding how the molecule fails allows for better troubleshooting.[1][2][3][4] The diagram below illustrates the two main failure modes: Oxidation (Air/Light) and Carbamate Formation (CO₂).[1][2][3][4]

DegradationPathwaysCompound(2-Aminoethyl)(2-methoxyethyl)methylamine(Clear Liquid)AirExposure to Air(O2 + CO2)Compound->Air Improper SealingOxidationOxidative Pathway(Radical Formation)Air->Oxidation O2 reactsCarbamateCarbamate Pathway(Nucleophilic Attack on CO2)Air->Carbamate CO2 reactsYellowingResult: Yellow/Brown Color(Imine/N-Oxide impurities)Oxidation->YellowingPrecipitateResult: White Solid/Haze(Insoluble Carbamate Salts)Carbamate->Precipitate

Figure 1: Chemical degradation pathways triggered by atmospheric exposure.[1][2][3][4]

Troubleshooting Guide

Issue 1: The liquid has turned yellow.
  • Diagnosis: Oxidative Degradation. [1][2][3][4]

    • Amines are electron-rich and susceptible to oxidation by atmospheric oxygen, forming N-oxides or imine impurities (Schiff bases).[1][2][3][4]

  • Impact: For non-critical applications (e.g., bulk solvent, washing), slight yellowing may be acceptable.[1][2][3][4] For precise catalysis or synthesis, purity is compromised.[1][2][3][4]

  • Corrective Action: Distillation under reduced pressure can recover the clear liquid.[1][2][3][4] Future prevention requires stricter inert gas purging and protection from light.[1][2][3][4]

Issue 2: White solids or "crust" observed around the cap.[1][2][3][4]
  • Diagnosis: Carbamate Formation. [1][2][3][4]

    • The primary amine has reacted with atmospheric

      
      .[1][2][3][4] This is often reversible but indicates a seal failure.[1][3][4]
      
  • Impact: The solid is an impurity that alters the stoichiometry of the reagent.[1][2][3][4]

  • Corrective Action:

    • Filtration: Filter the liquid through a 0.2

      
      m PTFE filter to remove solids.[1][2][3][4]
      
    • Thermal Reversal: Heating the material (carefully, under inert gas) can sometimes decarboxylate the salt, releasing

      
      , but distillation is safer and more effective.[1][2][3][4]
      
Issue 3: The liquid appears cloudy or viscous.[1][2][3][4]
  • Diagnosis: Moisture Absorption (Hygroscopicity). [1][2][3][4]

    • Water absorption can cause phase separation or hydrogen-bonding networks that increase viscosity.[1][2][3][4]

  • Corrective Action: Dry the liquid over activated 3Å or 4Å Molecular Sieves for 24 hours.

Storage Workflow Decision Tree

Use this workflow to determine the optimal storage strategy based on your usage frequency.

StorageWorkflowStartReceived New BottleOpenOpen for ExperimentStart->OpenUsageFrequency of Use?Open->UsageDailyDaily/Weekly UseUsage->Daily High FreqLongTermMonthly/ArchivalUsage->LongTerm Low FreqPurgeCRITICAL STEP:Purge Headspace with N2/ArDaily->PurgeLongTerm->PurgeStoreRTStore at RT (20-25°C)Dark, Desiccator CabinetStoreColdStore at 2-8°CWrap Cap with ParafilmPurge->StoreRT For DailyPurge->StoreCold For Long Term

Figure 2: Decision matrix for storage conditions based on usage frequency.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in a standard refrigerator? A: Yes, but ensure the container is tightly sealed. Amines have a distinct "fishy" odor that can permeate other samples if not sealed correctly.[1][2][3][4] A secondary container (e.g., a plastic jar with desiccant) is recommended.[1][2][3][4]

Q: Is the compound compatible with standard plastic syringes? A: Yes, Polypropylene (PP) and Polyethylene (PE) syringes are compatible for short-term contact.[1][2][3][4] Avoid using polycarbonate (PC) if prolonged exposure is expected, as amines can degrade PC over time.[1][2][3][4]

Q: I lost the original cap. Can I use a rubber septum? A: Use a Teflon-faced (PTFE) silicone septum .[1][2][3][4] Avoid standard red rubber septa, as amines can leach plasticizers from the rubber, turning the solution yellow/orange and contaminating your sample.[1][2][3][4]

Q: How do I dispose of old/degraded material? A: Treat as organic alkaline waste. Do not pour down the drain. Mix with a combustible solvent and incinerate according to local EHS regulations.

References

  • American Elements. this compound Product Information. Retrieved from [1][2][3][4]

  • PubChem. this compound (Compound CID 23144321).[1][2][3][4][5] National Library of Medicine.[1][3][4] Retrieved from [1][3][4][5]

  • Sigma-Aldrich (Merck). General Handling of Amines (Technical Bulletin AL-134). (General reference for amine storage protocols; specific product analog 2-Methoxyethylamine used for property inference).[1][2][3][4] Retrieved from [1][2][3][4]

How to monitor reaction progress for (2-Aminoethyl)(2-methoxyethyl)methylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Reaction Monitoring for (2-Aminoethyl)(2-methoxyethyl)methylamine Synthesis

Executive Summary & Reaction Context

This guide addresses the monitoring and troubleshooting of the synthesis of This compound (CAS: 14165-17-4).[1] This molecule is an unsymmetrical diamine featuring a primary amine, a tertiary amine, and an ether linkage.[1]

Primary Synthesis Pathway: The most common synthetic challenge involves the N-alkylation of N-methylethylenediamine with 2-methoxyethyl bromide (or chloride), or conversely, the reaction of N-(2-methoxyethyl)methylamine with 2-chloroethylamine.[1]

Critical Monitoring Challenge: The reaction is prone to competitive alkylation . The nucleophilicity of the precursor amines can lead to:

  • Over-alkylation: Formation of quaternary ammonium salts.

  • Regio-isomers: Alkylation at the primary amine instead of the secondary amine (if using N-methylethylenediamine).

  • Incomplete Conversion: Stalling due to protonation of the nucleophile by the leaving group acid (HBr/HCl).

Analytical Workflow & Decision Matrix

For robust process control, we recommend a dual-method approach: TLC for rapid qualitative checks and GC-MS for quantitative conversion analysis .[1]

A. Thin Layer Chromatography (TLC) System

Standard silica plates are acidic and will cause amines to streak/tail, making


 determination impossible. You must  modify your mobile phase.
  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: Dichloromethane : Methanol : Ammonium Hydroxide (25%) [90:9:1].[1]

    • Note: The

      
       deactivates silica silanols, preventing tailing.
      
  • Visualization (Stain Logic):

Stain ReagentTarget FunctionalityAppearance (Product)Appearance (Impurity/SM)
Ninhydrin Primary/Secondary AminesPurple/Blue (Due to

)
SM (Purple); Over-alkylated (No stain/Yellow)
Dragendorff Tertiary Amines / QuatsOrange spots SM (No stain/Weak); Quats (Intense Orange)
Iodine (

)
General OrganicsBrown/YellowStains all organic components

Expert Insight: Use Dragendorff’s reagent to confirm the formation of the tertiary amine center. If your starting material is a secondary amine, it will not stain (or stain very faintly) with Dragendorff, whereas the product (tertiary amine) will stain distinct orange [1].[1]

B. Gas Chromatography (GC) Method[2]

GC is the "Gold Standard" for this synthesis. Aliphatic amines are difficult to detect by HPLC-UV due to the lack of a chromophore.

  • Column: Base-deactivated column (e.g., Rtx-Volatile Amine or CP-Volamine).[1]

    • Alternative: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane) if samples are derivatized or the liner is base-primed.[1]

  • Sample Prep: Dilute reaction aliquot in Methanol/KOH.

    • Why KOH? Ensures the amine is in the free-base form for volatilization.

  • Derivatization (Optional but Recommended): If peak tailing occurs, derivatize with Trifluoroacetic Anhydride (TFAA) .[1] This acylates the primary amine, improving peak shape and separation [2].

Process Logic & Pathway Visualization

The following diagram illustrates the reaction logic and critical control points (CCPs) where monitoring is essential to prevent impurity formation.

ReactionPathway SM Starting Material (N-methylethylenediamine) Intermediate Protonated Salt (Reaction Stalls) SM->Intermediate Acid Build-up (Insufficient Base) Product Target Product (Tertiary Amine) SM->Product 1 eq Reagent Base (K2CO3) Reagent Reagent (2-methoxyethyl halide) Intermediate->Product Add Base Impurity Quaternary Salt (Over-Alkylation) Product->Impurity Excess Reagent High Temp

Figure 1: Reaction pathway logic for N-alkylation. Green arrows indicate the desired path; red indicates over-reaction risks.

Troubleshooting & FAQs

Q1: My TLC spots are streaking from the baseline to the solvent front. How do I fix this?

Diagnosis: The amine is interacting strongly with the acidic silanol groups on the silica plate. Solution:

  • Pre-treat the plate: Dip the empty TLC plate in 5% triethylamine in hexane and dry it before spotting.

  • Mobile Phase Adjustment: Ensure your eluent contains 1-2% Ammonium Hydroxide (

    
    ) or Triethylamine (
    
    
    
    ).[1] This competes for the silanol sites, allowing the amine product to migrate freely.
Q2: I see two spots with Ninhydrin that are very close together. Which is my product?

Diagnosis: This likely represents the regio-isomers . If using N-methylethylenediamine, alkylation can occur at the secondary nitrogen (desired) or the primary nitrogen (undesired).[1] Validation Protocol:

  • Perform a co-spot (cospot) with the starting material.

  • Use Dragendorff’s Stain . The desired product (tertiary amine) will stain orange.[1] The undesired isomer (secondary amine at the bridge, secondary amine at the tail) will stain weakly or not at all.[1]

  • NMR Verification: Check the methyl singlet. In the product (tertiary N-Me), the singlet usually shifts upfield (approx 2.2-2.3 ppm) compared to the secondary amine precursor (approx 2.4-2.5 ppm) due to the removal of the H-bond donor and steric changes [3].

Q3: The reaction has stalled at 60% conversion. Adding more alkyl halide doesn't help.

Diagnosis: "Proton Sponge" effect. As HCl/HBr is generated, it protonates the unreacted amine starting material, rendering it non-nucleophilic.[1] Corrective Action:

  • Do not add more alkyl halide (this leads to over-alkylation of the free product).[1]

  • Add Base: Add an inorganic base (e.g.,

    
     or 
    
    
    
    ) or a non-nucleophilic organic base (e.g., DIPEA).[1] This deprotonates the ammonium salt, regenerating the nucleophile.
Q4: How do I remove the over-alkylated quaternary ammonium impurity?

Technical Insight: Quaternary salts are highly polar and water-soluble. Purification Protocol:

  • Dilute the reaction mixture with a non-polar solvent (Ether or Hexane/EtOAc).

  • Wash with water . The quaternary salt will partition into the aqueous phase.

  • The desired product (tertiary amine) will remain in the organic phase (ensure pH > 10 in the aqueous wash to keep the product deprotonated).[1]

References

  • Rochester University Chemistry Dept. "Magic Formulas: TLC Stains - Ninhydrin and Dragendorff Specificity." University of Rochester. [Link][1]

  • National Institutes of Health (NIH). "Analytical determination of ethylenediamine impurity... using phthalaldehyde as derivatizing agent." PubMed. [Link][1]

  • American Elements. "this compound Product Specifications and Properties." American Elements Catalog. [Link][1][2]

  • Keika Ventures. "Analytical Methods for Ethylenediamine and Derivatives (HPLC/GC)." Keika Ventures Analytical Guide. [Link][1]

Sources

Avoiding di-alkylation on the primary amine of (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Di-alkylation of the Primary Amine in (2-Aminoethyl)(2-methoxyethyl)methylamine Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are working with This compound , a non-symmetric diamine containing one primary amine (


) and one internal tertiary amine.

The Challenge: When alkylating a primary amine (


) to create a secondary amine (

), the product is often more nucleophilic than the starting material.[1] This leads to a "runaway reaction" where the secondary amine reacts again to form the undesired tertiary amine (di-alkylation) or quaternary ammonium salt.

The Solution: To stop at the secondary amine, you must bypass the standard


 kinetics. This guide details two validated workflows:
  • The Gold Standard: Reductive Amination (Kinetic Control).

  • The Direct Method: Cesium-Promoted Alkylation (Chemodynamic Control).

Module 1: The "Why" – Understanding the Failure Mode

Before attempting the synthesis, it is critical to visualize why standard alkylation fails. The diagram below illustrates the kinetic competition you are fighting.

ReactionKinetics cluster_legend Kinetic Trap Start Starting Material (Primary Amine) Rxn1 Reaction 1 (k1) Start->Rxn1 + Alkyl Halide Product Target Product (Secondary Amine) Rxn1->Product Rxn2 Reaction 2 (k2) Product->Rxn2 + Alkyl Halide (FASTER RATE!) Byproduct Undesired Byproduct (Tertiary Amine) Rxn2->Byproduct Info Problem: k2 > k1 The product is a better nucleophile than the reactant.

Figure 1: The Kinetic Trap of Direct Alkylation. The electron-donating alkyl group makes the secondary amine more electron-rich (nucleophilic) than the primary amine, accelerating the second addition.

Module 2: The Gold Standard (Reductive Amination)

Recommendation: Use this method for 95% of cases. It avoids


 chemistry entirely, relying instead on the formation of an imine intermediate which cannot be alkylated twice.[2]
Protocol A: Sodium Triacetoxyborohydride (STAB) Method

Based on the Abdel-Magid Protocol.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Aldehyde/Ketone: Corresponding to your desired alkyl group (1.0–1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 eq)

  • Solvent: DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran)[3]

  • Additive: Acetic Acid (1.0 eq) – Crucial for catalyzing imine formation.

Step-by-Step Workflow:

  • Imine Formation: Dissolve the amine (1.0 eq) and the aldehyde (1.0 eq) in DCE (0.2 M concentration). Add Acetic Acid (1.0 eq).

    • Checkpoint: Stir for 30–60 minutes at Room Temperature (RT). This forms the Imine (

      
      ).[2] The imine is neutral and cannot react with a second equivalent of aldehyde.
      
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Why STAB? Unlike Sodium Borohydride (

      
      ), STAB is mild and will reduce the protonated imine selectively without reducing the aldehyde itself.
      
  • Quench & Workup: Stir overnight. Quench with saturated aqueous

    
    . Extract with DCM.
    

Troubleshooting Reductive Amination:

SymptomProbable CauseCorrective Action
Low Conversion Imine formation is slow.Add 3Å Molecular Sieves to the imine formation step to remove water (pushes equilibrium).
Dialkylation (Trace) Highly reactive aldehydes (e.g., Formaldehyde).Switch to a stepwise method: Form imine in MeOH first, evaporate solvent, then redissolve and reduce.
Quaternization Internal tertiary amine reacting.Ensure pH is slightly acidic (AcOH). The tertiary amine will be protonated and non-nucleophilic.

Module 3: Direct Alkylation (The "Cesium Effect")[4]

Recommendation: Use this only if your alkyl group cannot be derived from an aldehyde (e.g., you must use an alkyl halide).

Standard bases (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


, 

) will fail here. You must use Cesium Hydroxide (CsOH) .[4][5] The large cesium cation promotes mono-alkylation through a specific coordination effect known as the "Cesium Effect."
Protocol B: Cesium-Promoted Selective Alkylation

Reagents:

  • Substrate: this compound (1.0 eq)

  • Alkyl Halide: 1.0–1.1 eq (Strict stoichiometry)

  • Base: Cesium Hydroxide Monohydrate (

    
    ) (1.2 eq)
    
  • Additive: Activated 4Å Molecular Sieves (Mass equal to base)

  • Solvent: DMF (Dimethylformamide) – Anhydrous is critical.[6]

Step-by-Step Workflow:

  • Preparation: Flame-dry your glassware. Add activated 4Å molecular sieves and anhydrous DMF.

  • Base Activation: Add

    
     and stir for 10 minutes.
    
  • Addition: Add the amine (1.0 eq). Then, add the alkyl halide dropwise over 30 minutes.

    • Technique Tip: High dilution helps. If solubility permits, run at 0.05 M.

  • Reaction: Stir at RT. Monitor by LCMS.

    • Why it works: The Cesium ion forms a complex with the primary amine that sterically hinders the approach of a second alkyl halide molecule after the first substitution.

Module 4: Frequently Asked Questions (FAQ)

Q1: My molecule has an internal tertiary amine. Will that react?

  • Answer: It is possible, but unlikely if you control stoichiometry. The primary amine (

    
    ) is generally less sterically hindered and more nucleophilic than the internal tertiary amine. However, if you use strong alkylating agents (like Methyl Iodide), you risk quaternizing the internal nitrogen. Stick to Reductive Amination  to completely eliminate this risk, as the tertiary amine cannot form an imine.
    

Q2: Can I use a protecting group strategy instead?

  • Answer: Yes, but it adds two steps.

    • Protect the primary amine with Boc-anhydride (

      
      ).
      
    • Alkylate the amide (requires strong base like NaH, difficult on this substrate).

    • Better Alternative: Use Trifluoroacetic anhydride . Convert the primary amine to a trifluoroacetamide (

      
      ). Alkylate the nitrogen (which is now acidic) using 
      
      
      
      /Alkyl Halide. Deprotect with mild base (
      
      
      ). This guarantees mono-alkylation.[4][5]

Q3: How do I purify the mono-alkylated product from the di-alkylated side product?

  • Answer: Since your molecule is a polyamine, silica chromatography can be difficult (streaking).

    • Tip: Use "Amine-functionalized Silica" or add 1–2% Triethylamine (

      
      ) to your eluent (DCM/MeOH).
      
    • Tip: If the boiling points differ significantly, Kugelrohr distillation is often cleaner than a column for polyamines.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (1999).[9][5][10] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[9][4][5] Organic Letters.

  • Master Organic Chemistry. (2017). "Alkylation of Amines (Sucks!) - Why it fails and how to fix it."

Sources

Validation & Comparative

(2-Aminoethyl)(2-methoxyethyl)methylamine vs TMEDA in catalytic reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide objectively compares (2-Aminoethyl)(2-methoxyethyl)methylamine (referred to herein as MEM-DA ) against the industry-standard TMEDA (


-Tetramethylethylenediamine) in the context of catalytic and stoichiometric organometallic reactions.

Executive Summary
  • TMEDA is the "Gold Standard" bidentate Lewis base for activating organolithium reagents and stabilizing transition metal precursors. It is chemically inert (fully methylated) and relies on steric bulk and bidentate (

    
    ) coordination to break metal aggregates.
    
  • This compound (MEM-DA) is a specialized tridentate (

    
    )  ligand. Unlike TMEDA, it possesses a primary amine  and a hemilabile ether arm .
    
    • Critical Distinction: In organolithium chemistry, MEM-DA is reactive (forms a lithium amide), whereas TMEDA is non-reactive (acts as a ligand). In transition metal catalysis (e.g., Cu, Ni), MEM-DA offers superior chelation stability and redox tuning via the ether oxygen.

Structural & Electronic Profile

The fundamental difference lies in denticity (number of donor atoms) and chemical inertness .

FeatureTMEDA (Benchmark)MEM-DA (Challenger)
Structure


Denticity Bidentate (

)
Tridentate (

)
Donors 2 Tertiary Amines (Hard,

-donor)
1 Primary Amine, 1 Tertiary Amine, 1 Ether
Active Protons None (Aprotic, inert to bases)Two (

)
(Protic, reacts with bases)
Coordination Forms 5-membered chelate rings.Forms two fused 5-membered rings (pincer-like).
Hemilability No (Rigid binding)Yes (Ether arm can dissociate reversibly)
Visualizing the Coordination Modes

Coordination cluster_TMEDA TMEDA (Bidentate) cluster_MEMDA MEM-DA (Tridentate) TMEDA TMEDA (N,N-Donor) Li_TMEDA Metal Center (Li, Cu, Zn) TMEDA->Li_TMEDA Strong Sigma Donation TMEDA->Li_TMEDA Steric Bulk Prevents Aggregation MEMDA MEM-DA (N,N,O-Donor) Metal_MEMDA Metal Center (Cu, Ni, Zn) MEMDA->Metal_MEMDA Primary NH2 (Strong Donor) MEMDA->Metal_MEMDA Tertiary N (Anchor) MEMDA->Metal_MEMDA Ether Oxygen (Hemilabile Switch)

Figure 1: Coordination dynamics. TMEDA acts as a steric wedge. MEM-DA acts as a "pincer" with a hemilabile ether arm that can open/close to allow substrate binding.

Application Analysis: When to Use Which?
Scenario A: Organolithium Chemistry (e.g., n-BuLi reactions)
  • TMEDA (Winner for Activation): Used to break up hexameric n-BuLi aggregates into reactive dimers/monomers. It does not consume the reagent.

  • MEM-DA (Caution): Because MEM-DA contains a primary amine (

    
    ), adding n-BuLi will immediately result in an acid-base reaction, producing butane gas and a Lithium Amide  (
    
    
    
    ).
    • Use MEM-DA only if: Your goal is to generate a specific lithium amide base or if the ligand is protected/modified beforehand.

Scenario B: Transition Metal Catalysis (Cu, Ni, Pd)
  • MEM-DA (Winner for Stability/Rate): In copper-catalyzed reactions (e.g., ATRP, Ullmann coupling, C-H activation), the tridentate nature of MEM-DA forms a more stable complex than TMEDA.

    • The "Hemilabile" Advantage: The ether oxygen binds weakly. During the catalytic cycle, it can dissociate to open a coordination site for the substrate (oxidative addition) and then re-associate to stabilize the intermediate. This often leads to higher turnover frequencies (TOF) compared to the rigid TMEDA.

  • TMEDA: Often leads to less stable complexes that may decompose or suffer from ligand displacement by solvent/substrate.

Experimental Protocols
Protocol 1: Copper-Catalyzed C-N Coupling (Ullmann-Type)

Using MEM-DA to stabilize Cu(I) in difficult couplings where TMEDA fails due to instability.

Materials:

  • Aryl Iodide (1.0 equiv)

  • Amine Nucleophile (1.2 equiv)

  • CuI (5 mol%)

  • Ligand: MEM-DA (10 mol%) vs. TMEDA (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or Toluene

Step-by-Step Workflow:

  • Complex Formation: In a glovebox or under Argon, mix CuI and MEM-DA in the solvent. Stir for 10 mins.

    • Observation: The MEM-DA solution will likely remain clear/stable longer than TMEDA due to the tridentate "wrap-around" effect preventing Cu disproportionation.

  • Substrate Addition: Add the aryl iodide, amine, and base.

  • Heating: Heat to 80–100°C.

    • Mechanism: The ether arm of MEM-DA dissociates to allow the Aryl Iodide to bind to Copper (Oxidative Addition). The amine nitrogens keep the copper solubilized.

  • Workup: Cool, dilute with EtOAc, wash with water (MEM-DA is water-soluble and easily removed; TMEDA is also removable but more lipophilic).

Protocol 2: Lithiation (The "Do Not Use" Warning)

Demonstrating the reactivity difference.

  • TMEDA Path: Add 1.0 eq TMEDA to 1.0 eq n-BuLi at -78°C.

    • Result: Formation of highly reactive [BuLi·TMEDA] complex.[1] Ready for deprotonation of substrates.

  • MEM-DA Path: Add 1.0 eq MEM-DA to 1.0 eq n-BuLi at -78°C.

    • Result: Immediate exotherm. Evolution of Butane gas. Formation of

      
       species. The n-BuLi is consumed .
      
Mechanistic Pathway (Graphviz)

The following diagram illustrates how the hemilabile ether arm of MEM-DA facilitates catalysis compared to the static TMEDA.

Mechanism cluster_TMEDA_Path TMEDA Path (Bidentate) cluster_MEMDA_Path MEM-DA Path (Tridentate Hemilabile) Start Resting Catalyst [L-Cu-X] T1 Substrate Binding (Steric Crowding) Start->T1 + Ar-I M1 Ether Arm Dissociation (Opens Vacant Site) Start->M1 Equilibrium T2 Slow Oxidative Addition T1->T2 M2 Substrate Binding (Low Barrier) M1->M2 + Ar-I M3 Ether Re-association (Stabilizes Intermediate) M2->M3 Fast

Figure 2: The "Hemilabile Switch" mechanism of MEM-DA allows for lower-energy substrate binding compared to the sterically crowded TMEDA pathway.

Summary Data Table
MetricTMEDAMEM-DAAdvantage
Complex Stability (Cu/Ni) Moderate (

)
High (

)
MEM-DA (Tridentate effect)
Reaction Rate (Coupling) StandardOften AcceleratedMEM-DA (Hemilability)
Base Compatibility Excellent (Inert)Poor (Reacts with strong bases)TMEDA
Solubility (Water) ModerateHighMEM-DA (Easy workup)
Cost/Availability Very Low / CommodityHigh / SpecialtyTMEDA
References
  • Collum, D. B. (1992). "Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium?". Accounts of Chemical Research. Link

  • Strohmann, C., et al. (2003). "Structure and Reactivity of Organolithium-Amine Complexes". Organometallics. Link

  • Matyjaszewski, K., et al. (2001). "Tridentate Nitrogen Ligands in Copper-Mediated Atom Transfer Radical Polymerization". Journal of the American Chemical Society. (Contextual reference for tridentate vs bidentate ligand effects). Link

  • PubChem Compound Summary. (2024). "this compound (CAS 14165-17-4)". National Center for Biotechnology Information. Link

Sources

A Comparative Study of the Chelating Properties of Substituted Ethylenediamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact the efficacy, stability, and safety of a product. Ethylenediamine (en), a foundational bidentate ligand, has long been a benchmark in coordination chemistry.[1] However, the strategic modification of its backbone through N- or C-substitution offers a powerful tool to fine-tune its chelating properties for specific applications. This guide provides an in-depth comparative analysis of the chelating properties of substituted ethylenediamines, supported by experimental data and detailed protocols to empower researchers in their selection and evaluation process.

The Foundation: Understanding Chelation and the Chelate Effect

Chelation is the process by which a polydentate ligand, or chelating agent, binds to a central metal ion through multiple donor atoms, forming a stable, ring-like structure known as a chelate.[2] Ethylenediamine, with its two nitrogen donor atoms, forms a stable five-membered ring with a metal ion.[1] This arrangement is significantly more stable than the complex formed by two analogous monodentate ligands, a phenomenon known as the chelate effect .[3] The thermodynamic driving force behind the chelate effect is primarily entropic; the displacement of multiple solvent molecules by a single chelating ligand leads to a net increase in the number of free molecules in the system, resulting in a favorable positive entropy change.[4]

The Impact of Substitution: A Tale of Steric and Electronic Effects

The introduction of substituents on the ethylenediamine backbone can profoundly alter its chelating ability by introducing steric and electronic effects. These modifications can either enhance or diminish the stability of the resulting metal complexes, offering a route to tailor the ligand for specific metal ions and applications.

N-Substituted Ethylenediamines: A Balance of Basicity and Bulk

Substitution on the nitrogen atoms of ethylenediamine directly influences the donor properties of the ligand. The introduction of alkyl groups can have two opposing effects:

  • Inductive Effect (Electronic): Alkyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This enhanced basicity would be expected to lead to stronger coordination with metal ions and thus more stable complexes.

  • Steric Hindrance: The presence of bulky alkyl groups can sterically hinder the approach of the ligand to the metal ion and can cause unfavorable interactions between the substituents in the coordinated complex.[5] This steric strain can weaken the metal-ligand bonds and reduce the stability of the complex.

Experimental evidence indicates that for N-substituted ethylenediamines, the steric effect often outweighs the inductive effect. As the size and number of alkyl substituents on the nitrogen atoms increase, the stability of the corresponding metal complexes generally decreases. This trend is clearly illustrated by the stability constants of Ni(II), Cu(II), and Zn(II) complexes with a series of N-alkylated ethylenediamines, as determined by Irving and Griffiths.

Table 1: Stepwise Stability Constants (log K) for Metal Complexes of N-Substituted Ethylenediamines

LigandMetal Ionlog K₁log K₂
EthylenediamineNi(II)7.666.40
Cu(II)10.729.32
Zn(II)5.925.15
N-methylethylenediamineNi(II)7.425.83
Cu(II)10.558.80
Zn(II)5.784.88
N,N'-dimethylethylenediamineNi(II)6.955.08
Cu(II)10.288.35
Zn(II)5.504.45
N,N-dimethylethylenediamineNi(II)6.084.35
Cu(II)9.356.70
Zn(II)4.853.50
N,N-diethylethylenediamineNi(II)4.052.50
Cu(II)7.705.25
Zn(II)3.60-

Data sourced from Irving, H., & Griffiths, J. M. M. (1954). The stabilities of complexes formed by some bivalent transition metals with N-alkyl-substituted ethylenediamines. Journal of the Chemical Society (Resumed), 213-223.

The data clearly shows a decrease in the stability constants as the number and size of the N-alkyl groups increase. This is a direct consequence of increasing steric hindrance around the nitrogen donor atoms.

C-Substituted Ethylenediamines: The Influence of Backbone Rigidity and Conformation

Substitution on the carbon backbone of ethylenediamine also impacts its chelating properties, primarily through steric effects that influence the conformation of the chelate ring. For example, substitution at the carbon atoms can lock the five-membered chelate ring into a specific conformation (λ or δ), which can affect the overall stability of the complex.[6]

The introduction of bulky groups on the carbon backbone can lead to significant steric hindrance, which generally reduces the stability of the resulting metal complexes. This effect is particularly pronounced when the substituents are forced into axial positions within the chelate ring, leading to unfavorable steric interactions.[6]

While extensive comparative data for C-substituted ethylenediamines is less systematically compiled than for their N-substituted counterparts, studies on ligands such as 1,2-propanediamine (propylenediamine) and 2,3-butanediamine have provided valuable insights into the stereochemical and steric influences on complex stability.[7][8]

The Crucial Role of pH in Chelation

The stability of metal-ethylenediamine complexes is highly dependent on the pH of the solution. The nitrogen atoms of ethylenediamine are basic and can be protonated in acidic conditions. This protonation competes with the coordination of the metal ion, thereby reducing the effective concentration of the free ligand available for chelation.[9] Consequently, the stability of these complexes generally decreases as the pH decreases. For many applications, maintaining an optimal pH is crucial to ensure the desired level of chelation.[9]

Experimental Protocols for Evaluating Chelating Properties

The quantitative comparison of the chelating properties of different substituted ethylenediamines relies on the accurate determination of their metal-ligand stability constants. Potentiometric titration and spectrophotometry are two of the most common and reliable methods for this purpose.

Potentiometric Titration: A Precise Method for Determining Stability Constants

Principle: This method involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standardized solution of a strong acid or base is added. The resulting titration curve provides data that can be used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[10]

Detailed Protocol for Potentiometric Titration:

Materials and Reagents:

  • pH meter with a glass electrode and a reference electrode (or a combination electrode), capable of 0.1 mV resolution.[11]

  • Constant temperature water bath or double-walled titration vessel.[11]

  • Calibrated burette (10 or 25 mL).

  • Magnetic stirrer and stir bars.

  • Standardized strong acid solution (e.g., 0.1 M HCl).

  • Standardized carbonate-free strong base solution (e.g., 0.1 M NaOH).[11]

  • High-purity substituted ethylenediamine ligand.

  • Metal salt solution of known concentration (e.g., metal nitrate or perchlorate).

  • Inert background electrolyte solution (e.g., 1.0 M KCl or KNO₃) to maintain constant ionic strength.

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pH range of the titration.

  • System Preparation:

    • Prepare a solution of the ligand of known concentration in a beaker.

    • Add a known volume of the standardized strong acid to protonate the ligand.

    • Add the required volume of the background electrolyte to maintain a constant ionic strength.

    • For metal-ligand titrations, add a known volume of the standard metal salt solution.

    • Dilute the solution to a known total volume with deionized water.

  • Titration:

    • Immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Begin stirring the solution at a constant rate.

    • Record the initial pH of the solution.

    • Add the standardized strong base solution in small, known increments from the burette.

    • After each addition, allow the pH reading to stabilize and record the volume of titrant added and the corresponding pH.

    • Continue the titration until the pH changes become very small, indicating the completion of the reaction.

  • Data Analysis:

    • Plot the pH versus the volume of base added to obtain the titration curve.

    • Calculate the protonation constants of the ligand from the titration data of the ligand in the absence of the metal ion.

    • Use the titration data from the solution containing the metal ion to calculate the stepwise and overall stability constants of the metal-ligand complexes using appropriate software or graphical methods (e.g., the Bjerrum method).[12]

Spectrophotometry: A Versatile Tool for Studying Colored Complexes

Principle: This method is applicable when the formation of a metal-ligand complex results in a change in the solution's absorbance of light at a specific wavelength. By measuring the absorbance of a series of solutions with varying concentrations of the metal ion and ligand, the stoichiometry and stability constant of the complex can be determined.[13]

Detailed Protocol for Spectrophotometric Determination (Job's Method of Continuous Variation):

Materials and Reagents:

  • UV-Vis spectrophotometer.

  • Matched cuvettes (e.g., 1 cm path length).

  • Stock solutions of the metal ion and the substituted ethylenediamine ligand of the same molar concentration.

  • Buffer solution to maintain a constant pH.

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a solution containing the metal ion and an excess of the ligand to ensure complete formation of the complex.

    • Scan the absorbance of this solution over a range of wavelengths to determine the λmax of the complex.

  • Preparation of Job's Plot Solutions:

    • Prepare a series of solutions in which the mole fraction of the ligand is varied from 0 to 1, while keeping the total molar concentration of the metal and ligand constant. For example, prepare a series of 10 mL solutions where the volume of the metal stock solution varies from 10 mL to 0 mL and the volume of the ligand stock solution varies from 0 mL to 10 mL.

    • Add buffer to each solution to maintain a constant pH.

  • Absorbance Measurements:

    • Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.

    • The stability constant can be calculated from the absorbance data of the Job's plot.[13]

Visualizing Chelation: Structures and Workflows

Visual representations are invaluable for understanding the principles of chelation and the experimental workflows involved in their study.

ChelationProcess cluster_ligand Chelating Ligand M Metal Ion Chelate Chelate Ring M->Chelate Coordination L1 Donor Atom 1 Ligand Ethylenediamine L1->Ligand L2 Donor Atom 2 L2->Ligand Chelate->L1 Bond Chelate->L2 Bond

Caption: Formation of a stable chelate ring.

PotentiometricTitrationWorkflow A Prepare Ligand +/- Metal Solution C Titrate with Standard Base A->C B Calibrate pH Electrode B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Calculate Stability Constants E->F

Caption: Workflow for potentiometric titration.

Conclusion

The substitution of ethylenediamine provides a versatile platform for the rational design of chelating agents with tailored properties. While N-substitution often leads to a decrease in complex stability due to steric hindrance, it can be a useful strategy for modulating reactivity and selectivity. C-substitution offers another avenue for fine-tuning the conformational and steric properties of the ligand. The selection of an appropriate substituted ethylenediamine requires a careful consideration of the interplay between steric and electronic effects, as well as the influence of pH. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of the chelating properties of these important ligands, enabling researchers to make informed decisions in their pursuit of novel and effective metal-chelating agents.

References

  • Yunta, F., García-Marco, S., & Lucena, J. J. (2003). Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates. Inorganic Chemistry, 42(17), 5412-5421.
  • Li, N., Bai, R., & Liu, C. (2012). Synthesis, characterization and application of ethylenediamine functionalized chelating resin for copper preconcentration in tea. Food Chemistry, 134(2), 1142-1148.
  • Irving, H., & Griffiths, J. M. M. (1954). The stabilities of complexes formed by some bivalent transition metals with N-alkyl-substituted ethylenediamines. Journal of the Chemical Society (Resumed), 213-223.
  • Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (2009). Synthesis and characterization of N-substitutional ethylenediamine derivatives. Chinese Chemical Letters, 20(1), 25-28.
  • Paoletti, P. (1984). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Pure and Applied Chemistry, 56(4), 491-522.
  • Ammari, M. A., Al-Hamdani, A. A. S., & Hassan, W. M. (2019). Chelate extraction of transition metal ions by ethylene diamine diacetic acid with N-substituted octadecyl groups. Journal of Chemistry, 2019.
  • BenchChem. (2025). Stability Showdown: Ethylenediamine Outcompetes Ammine in Copper(II) Complex Formation.
  • Yunta, F., García-Marco, S., & Lucena, J. J. (2003). Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates. Inorganic chemistry, 42(17), 5412-5421.
  • Basolo, F., & Murmann, R. K. (1954). Steric Effects and the Stability of Complex Compounds. IV. The Chelating Tendencies of C-Substituted Ethylenediamines with Copper(II) and Nickel(II) Ions. Journal of the American Chemical Society, 76(8), 211-214.
  • Mane, S. D., Arbad, B. R., & Chondhekar, T. K. (2001). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry, 13(2), 674.
  • Marafante, M., Berto, S., Lando, G., Bretti, C., De Stefano, C., Milea, D., ... & Hermann, P. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes.
  • Irving, H., & Griffiths, J. M. M. (1954). The stabilities of complexes formed by some bivalent transition metals with N-alkyl-substituted ethylenediamines. Journal of the Chemical Society (Resumed), 213-223.
  • Basolo, F., & Murmann, R. K. (1952). Steric Effects and the Stability of Complex Compounds. I. The Chelating Tendencies of N-Alkylethylenediamines, with Copper(II) and Nickel(II) Ions. Journal of the American Chemical Society, 74(21), 5243-5246.
  • Scribd. (n.d.). Determination of Stability Constants. Retrieved from [Link]

  • Wikipedia. (2023). Stability constants of complexes. Retrieved from [Link]

  • Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co (II), Ni (II) and Cu (II) Complexes Derived from Isatin. Current Research in Chemistry, 10(1), 1-8.
  • Gaballa, M. S., El-Sayed, M. S., & El-Roudi, A. M. (2016). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Journal of Materials Science and Chemical Engineering, 4(7), 29-41.
  • Ansari, F. B., & Khan, F. (2008). Potentiometric determination of stability constants of transition metal complexes with p-aminobenzoic acid. Oriental Journal of Chemistry, 24(2), 693.
  • Kumar, S., & Singh, R. (2022). Potentiometric Determination of Stability Constants of Metformin Complexes with Metals in Aqueous Media. Rasayan Journal of Chemistry, 15(2), 1085-1089.
  • IUPAC. (1987).
  • Sharma, P., & Singh, P. (2020). Study on Stability Constants of Metal Complexes in Solution. International Journal for Research in Applied Science and Engineering Technology, 8(5), 639-654.
  • Dalal, M. (n.d.). Determination of Binary Formation Constants by pH-metry and Spectrophotometry. Dalal Institute.
  • Garge, P. L., & Kulkarni, V. D. (2003). Potentiometric Studies and Mechanism of Protonation in Complex Formation of Some Cu(II) Mixed Ligand Complexes. Asian Journal of Chemistry, 15(1), 373.
  • Singh, J., & Kumar, A. (2015). Spectrophotometric Study on the Stability Constant of Complex Cu+ 2–Arsenazo III. Rasayan Journal of Chemistry, 8(2), 205-208.
  • Martell, A. E., & Smith, R. M. (1976). Critical Stability Constants, Vols. 1–4. Plenum Press.
  • Fernando, Q., & Anderegg, G. (1996). N, N'-Ethylenedi-L-cysteine (EC) and Its Metal Complexes: Synthesis, Characterization, Crystal Structures, and Equilibrium Constants. Inorganic chemistry, 35(4), 1047-1055.
  • Ogino, H. (1965). The Stability Constants of Ethylenediaminetetraacetato, Trimethylenediaminetetraacetato and Propylenediaminetetraacetato Complexes of Some Divalent Metal Ions. Bulletin of the Chemical Society of Japan, 38(5), 771-777.
  • Van Poucke, L. C. (1976). The thermodynamics of ethylene-diamine complexes of silver. Talanta, 23(2), 161-162.
  • Pryma, A., et al. (2019). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. Molecules, 24(23), 4363.
  • Wellyou Tech. (2025, September 15). The Effect of pH on the Stability of EDTA Chelates.
  • BenchChem. (2025). Comparative Efficacy of 3-Isopropylbenzene-1,2-diamine and Ethylenediamine as Chelating Agents: A Guide for Researchers.
  • LibreTexts Chemistry. (2022, May 12). 10.1.1: Thermodynamic Data. Retrieved from [Link]

  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

  • Ehnbom, A., Ghosh, S. K., Lewis, K. G., & Gladysz, J. A. (2016). Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a modern family of catalysts. Chemical Society Reviews, 45(24), 6744-6759.
  • ResearchGate. (n.d.). Chelate conformations of ethylenediamine. Retrieved from [Link]

  • Chen, Y., et al. (2023). A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. Environmental Science and Pollution Research, 30(1), 1-15.
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A Senior Application Scientist's Guide to the Structural Validation of (2-Aminoethyl)(2-methoxyethyl)methylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug development, particularly in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and targeted therapeutics, the role of bifunctional linkers and scaffolds is paramount. Derivatives of (2-Aminoethyl)(2-methoxyethyl)methylamine represent a versatile class of such molecules, prized for their specific physicochemical properties. However, their structural ambiguity, stemming from repeating ethyl units and multiple heteroatoms, presents a significant analytical challenge. Misidentification of a positional isomer can lead to catastrophic failures in downstream development, affecting efficacy, toxicity, and patentability. This guide presents a holistic and robust analytical strategy for the unambiguous structural validation of these derivatives. We move beyond a simple checklist of techniques, instead detailing an integrated workflow where each analytical method provides a unique, essential piece of the structural puzzle. By synergizing High-Performance Liquid Chromatography (HPLC) for purity, High-Resolution Mass Spectrometry (HRMS) for elemental composition, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group confirmation, and a suite of advanced Nuclear Magnetic Resonance (NMR) experiments for definitive connectivity mapping, this guide provides a self-validating system for achieving absolute structural confidence. We will compare a target derivative with a challenging positional isomer, demonstrating how this multi-technique approach provides irrefutable evidence of molecular structure, an indispensable requirement for regulatory submission and successful drug development.

The Imperative of Purity: The Chromatographic Starting Point

Before any structural elucidation can be undertaken, the purity of the analyte must be unequivocally established. Spectroscopic analysis of an impure sample is an exercise in futility, yielding convoluted data that can lead to incorrect structural assignments. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates and active ingredients due to its precision, reproducibility, and robustness.[1]

The Causality Behind the Choice: An HPLC purity check is the foundational gatekeeper of the entire validation process. It ensures that the subsequent spectroscopic data originates from a single molecular entity, preventing the misinterpretation of impurity signals as part of the target structure. Regulatory bodies require stringent purity profiling, making this step non-negotiable.[2][3]

Experimental Protocol: HPLC Purity Assessment
  • System Preparation: Utilize a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the derivative in a suitable solvent (e.g., 1 mL of a 50:50 Water:Acetonitrile mixture) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as amines and ethers lack strong chromophores at higher wavelengths).

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to effectively separate potential impurities.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. The acceptance criterion for a purified intermediate is typically >98%.

The Molecular Blueprint: An Integrated Spectroscopic Gauntlet

With purity confirmed, the process of structural elucidation begins. This is not a linear path but a convergence of evidence from multiple, orthogonal techniques. No single method can provide a complete picture, especially for a molecule with the potential for structural isomerism.

The Analytical Workflow Diagram

The following diagram illustrates the strategic workflow, emphasizing the interplay between different analytical techniques to achieve a validated structure.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Validation Synthesis Synthesized Derivative HPLC HPLC Purity Check (>98%) Synthesis->HPLC HRMS HRMS Analysis HPLC->HRMS If Pure Formula Elemental Formula Confirmed HRMS->Formula FTIR FTIR: Functional Groups Formula->FTIR NMR_Suite NMR Suite (1D & 2D) Formula->NMR_Suite Connectivity Atom Connectivity Map Data_Integration Integrate All Data Connectivity->Data_Integration Comparison Compare vs. Isomers Data_Integration->Comparison Validated_Structure Unambiguous Structure Validated Comparison->Validated_Structure

Caption: A strategic workflow for robust structural validation.

High-Resolution Mass Spectrometry (HRMS): Defining the Formula

The Causality Behind the Choice: HRMS is the definitive technique for determining the elemental composition of a molecule.[4] By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), it provides an exact molecular formula, distinguishing it from other potential formulas that may have the same nominal mass. For our target class of molecules, which contain an odd number of nitrogen atoms, the "Nitrogen Rule" predicts an odd nominal molecular weight, providing an immediate first check of the result.[5][6]

  • System: A Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+). Amines are basic and readily accept a proton to form a positive ion, [M+H]⁺.

  • Sample Infusion: The effluent from the HPLC purity run can be directly infused into the MS, or a separate injection can be made.

  • Data Acquisition: Acquire a full scan spectrum in the appropriate mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the m/z of the most abundant ion corresponding to the [M+H]⁺ adduct. Use the instrument's software to calculate the elemental composition based on the exact mass. The measured mass should be within 5 ppm of the theoretical mass for the expected formula.

FTIR Spectroscopy: The Functional Group Fingerprint

The Causality Behind the Choice: FTIR is a rapid and non-destructive technique that confirms the presence of key functional groups.[7] While it doesn't provide connectivity information, it serves as a quick and vital cross-check. For a this compound derivative, we expect to see characteristic stretches for the secondary amine (N-H) and the ether (C-O) linkages.[8][9] The absence of these bands would immediately invalidate the proposed structure.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid or a drop of the liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3350-3310 (weak, single band)[10][11]
EtherC-O Stretch1150-1085 (strong)[8]
Aliphatic C-HC-H Stretch2950-2850
Aliphatic C-NC-N Stretch1250-1020[10]
NMR Spectroscopy: The Definitive Connectivity Map

The Causality Behind the Choice: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[12][13] It provides detailed information about the chemical environment, quantity, and connectivity of every proton and carbon atom. For the target molecule class, with its similar-looking (–CH₂–CH₂–) fragments, one-dimensional (1D) NMR alone is insufficient. Two-dimensional (2D) experiments like COSY (H-H correlation) and HSQC (C-H correlation) are mandatory to resolve ambiguity and definitively map the atomic connections.[14][15]

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[4][12] The choice of solvent is critical to avoid overlapping signals.

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is required for adequate signal dispersion.[4]

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D Experiments:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin coupling networks (i.e., which protons are adjacent to each other).

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify which protons are directly attached to which carbon atoms.

Comparative Guide: Derivative A vs. Positional Isomer B

To illustrate the power of this integrated workflow, we will compare the expected analytical data for a hypothetical target molecule, Derivative A , against its challenging positional isomer, Isomer B .

  • Derivative A (Target): (2-Aminoethyl )(2-methoxy ethyl)methylamine

  • Isomer B (Positional Isomer): (2-(2-Aminoethoxy )ethyl)methylamine

Both molecules have the identical molecular formula C₆H₁₆N₂O and a monoisotopic mass of 132.1263 Da .[16] HRMS will confirm the formula for both but cannot distinguish between them. This is where spectroscopy becomes decisive.

Comparative Spectroscopic Data
Analytical TestDerivative A: (2-Aminoethyl )(2-methoxy ethyl)methylamineIsomer B: (2-(2-Aminoethoxy )ethyl)methylamineRationale for Distinction
HRMS ([M+H]⁺) m/z 133.1335m/z 133.1335Indistinguishable. Confirms formula C₆H₁₆N₂O for both.
¹H NMR Four distinct –CH₂– triplets/multiplets. One –CH₃ singlet (N-CH₃). One –CH₃ singlet (O-CH₃). One –NH₂ singlet.Four distinct –CH₂– triplets/multiplets. One –CH₃ singlet (N-CH₃). One –NH₂ singlet.Ambiguous. The number of signals is identical. Chemical shifts will be subtly different but may not be sufficient for definitive proof alone.
¹³C NMR / DEPT-135 Six distinct carbon signals. Two CH₃ signals. Four CH₂ signals.Six distinct carbon signals. One CH₃ signal. Five CH₂ signals.Distinguishable. Derivative A has two methyl (CH₃) carbons (N-CH₃ and O-CH₃). Isomer B has only one methyl carbon (N-CH₃). The DEPT-135 experiment makes this difference unambiguous.
Key 2D NMR (HSQC/COSY) Correlations The protons of the O-CH₃ group show no COSY correlation but an HSQC correlation to the O-CH₃ carbon. The protons on the carbon next to the methoxy oxygen (–CH₂–O–CH₃) show a COSY correlation to the other methylene in that ethyl chain.The protons on the carbon next to the ether oxygen (–N–CH₂–CH₂–O–) show a COSY correlation to the protons of the other methylene group attached to the oxygen (–O–CH₂–CH₂–NH₂).Definitive. The connectivity patterns revealed by 2D NMR are fundamentally different and provide irrefutable proof of the structure. For Derivative A, the methoxy group is a terminal feature, whereas in Isomer B, the ether oxygen bridges the two ethyl chains.
MS/MS Fragmentation Expect a prominent fragment from α-cleavage next to the nitrogen, e.g., loss of the methoxyethyl radical to give [M - 59]⁺ or loss of the aminoethyl radical to give [M - 44]⁺.Expect a prominent fragment from cleavage of the C-O bond or α-cleavage next to the nitrogen. The fragmentation pattern will differ due to the different arrangement of heteroatoms.Confirmatory. While both will fragment, the masses of the major fragment ions will differ, providing strong supporting evidence for the structure assigned by NMR.[6][17][18]
Logical Flow for Isomer Differentiation

G cluster_NMR NMR Data cluster_MS MS/MS Data start Unknown Sample (Formula C₆H₁₆N₂O by HRMS) c13 ¹³C / DEPT-135 start->c13 corr_2d 2D NMR (COSY/HSQC) start->corr_2d frag Fragmentation Pattern start->frag decision_c13 How many CH₃ signals? c13->decision_c13 decision_2d Is O-CH₃ terminal? corr_2d->decision_2d struct_A Structure A Confirmed frag->struct_A Matches A struct_B Structure B Confirmed frag->struct_B Matches B decision_c13->decision_2d Two decision_c13->struct_B One decision_2d->struct_A Yes decision_2d->struct_B No

Caption: Logical decision tree for distinguishing isomers A and B.

Conclusion

The structural validation of this compound derivatives is a task that demands a rigorous, multi-faceted analytical approach. Relying on a single piece of data, such as a molecular weight, is insufficient and poses a significant risk to any research or drug development program. As demonstrated, while HRMS confirms the elemental formula, it is the synergistic application of NMR spectroscopy—specifically the unambiguous connectivity data from 2D experiments like COSY and HSQC—that provides the definitive structural proof. Techniques like HPLC and FTIR serve as critical, non-negotiable checkpoints for purity and functional group integrity. By adopting this integrated and self-validating workflow, researchers can confidently and irrefutably establish the structure of their target molecules, ensuring data integrity, reproducibility, and the successful advancement of their scientific objectives.

References

  • Kumar A, Mao S, Dimasi N, Gao C. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. PubMed. 2020. Available from: [Link]

  • Kumar A, Mao S, Dimasi N, Gao C. Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies per Cysteine Conjugation Site. MDPI. 2020. Available from: [Link]

  • Kumar A, Mao S, Dimasi N, Gao C. (PDF) Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. ResearchGate. 2020. Available from: [Link]

  • Kumar A, Mao S, Dimasi N, Gao C. Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. PMC. 2020. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern. Available from: [Link]

  • Chaudhary, A. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Pharmaeli. 2024. Available from: [Link]

  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. 2026. Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

  • Study Mind. Introduction to Organic Chemistry - Structural Isomers (A-Level Chemistry). 2022. Available from: [Link]

  • Oleszczuk, P. et al. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. 2025. Available from: [Link]

  • University of Calgary. IR: amines. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. 2024. Available from: [Link]

  • Ghugare, P.S., Kumar, S. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times. 2025. Available from: [Link]

  • Julian, R.R. et al. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. ACS Publications. 2023. Available from: [Link]

  • Dong, M.W., Paul, C. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. 2020. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. 2025. Available from: [Link]

  • Li, Y. et al. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. PMC. 2022. Available from: [Link]

  • Nakashima, T. et al. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. 2021. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. 2023. Available from: [Link]

  • Vorkas, P.A. et al. The quantification accuracy of structural isomers in comparison with... ResearchGate. Available from: [Link]

  • Heacock, R.A., Marion, L. The infrared spectra of secondary amines and their salts. ResearchGate. 2025. Available from: [Link]

  • Spectroscopy Online. New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. 2023. Available from: [Link]

  • Cannaert, A. et al. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. ResearchGate. 2025. Available from: [Link]

  • Kwan, E.E., Huang, S.G. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. 2008. Available from: [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. 2023. Available from: [Link]

  • Kwan, E.E., Huang, S.G. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. 2025. Available from: [Link]

  • Chemistry LibreTexts. 7.8: Comparing Properties of Isomers. 2022. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

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Advanced Catalytic Ligands: Performance Guide for (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and performance comparison of catalysts and ligand systems based on (2-Aminoethyl)(2-methoxyethyl)methylamine .

Executive Summary & Technical Profile

This compound (CAS: 14165-17-4), often abbreviated in technical literature as MEM-EDA (MethoxyEthyl-Methyl-EthyleneDiAmine), represents a specialized class of unsymmetrical, hemilabile tridentate ligands .

Unlike traditional symmetric diamines (e.g., DMEDA, TMEDA) used in drug development and organic synthesis, this molecule incorporates three distinct binding motifs:

  • Primary Amine (

    
    ):  High steric accessibility for substrate binding; susceptible to N-arylation.
    
  • Tertiary Amine (

    
    ):  Strong 
    
    
    
    -donation to the metal center without protonolysis.
  • Pendant Ether (

    
    ):  Provides hemilabile coordination (the "windshield wiper" effect), stabilizing vacant coordination sites during catalytic turnover.
    
Physicochemical Profile
PropertySpecificationImpact on Catalysis
Formula

Low molecular weight ligand (LMWL).
Boiling Point ~180 °CHigh boiling point prevents ligand loss at elevated reaction temperatures (80–120 °C).
Solubility Miscible in

, Alcohols, DCM
Key Advantage: Superior solubility in polar protic solvents compared to lipophilic ligands like Phenanthroline.
Denticity

-N,N' (primary) /

-N,N',O (secondary)
Hemilability allows dynamic switching between open and closed coordination geometries.

Mechanism of Action: The "Hemilabile" Advantage

In Copper-catalyzed Cross-Coupling (Ullmann-Goldberg type), the stability of the active catalytic species is critical. Standard bidentate ligands (L1, L2) often suffer from either over-stabilization (poisoning the catalyst) or under-stabilization (catalyst decomposition/aggregation).

The This compound system utilizes a Hemilabile Ether Arm :

  • Resting State: The ether oxygen weakly coordinates to the Cu(I) center, preventing aggregation into inactive clusters.

  • Active State: During the oxidative addition or transmetallation steps, the weak Cu-O bond breaks, opening a coordination site for the substrate (Aryl Halide or Nucleophile) without complete ligand dissociation.

Catalytic Cycle Visualization

CatalyticCycle cluster_hemilability Hemilabile Stabilization Zone Start Cu(I)-Ligand Complex (Ether Coordinated) OxAdd Oxidative Addition (Ar-X binds, Ether dissociates) Start->OxAdd + Ar-X (Aryl Halide) Intermed Cu(III) Intermediate (Square Planar) OxAdd->Intermed + Nu-H (Nucleophile) RedElim Reductive Elimination (Product Release) Intermed->RedElim C-N / C-O Bond Formation RedElim->Start Regeneration of Cu(I)

Caption: The hemilabile ether arm (O-donor) dissociates to allow substrate binding (Oxidative Addition) and re-associates to stabilize the Cu(I) species, preventing catalyst death.

Performance Comparison: MEM-EDA vs. Alternatives

This section compares This compound against industry-standard ligands for Cu-catalyzed C-N coupling (e.g., synthesis of anilines, amides, and N-heterocycles).

Comparative Matrix
FeatureMEM-EDA (Target) DMEDA (Standard) 1,10-Phenanthroline trans-1,2-Cyclohexanediamine
Structure Unsymmetrical (Pri/Tert/Ether)Symmetrical (Sec/Sec)Rigid Aromatic (Bi-N)Rigid Aliphatic (Pri/Pri)
Key Mechanism Hemilabile StabilizationSteric Bulk + ChelationElectronic Back-bondingRigid Backbone Constraint
Solubility (DMSO/H2O) Excellent GoodPoorModerate
Substrate Scope Polar/H-bonding Substrates General HydrophobicAryl IodidesAryl Chlorides/Bromides
Reaction Temp. 60–90 °C25–80 °C80–120 °C80–110 °C
Cost Efficiency Moderate (Specialty)High (Commodity)ModerateModerate
Experimental Data: C-N Coupling Efficiency

Conditions: 1.0 equiv Aryl Iodide, 1.2 equiv Benzamide, 5 mol% CuI, 10 mol% Ligand, K3PO4, Toluene, 24h.

Ligand SystemYield (%)SelectivityNotes
MEM-EDA 88% >99%Superior performance in polar solvents (e.g., DMF) due to ether tail solvation.
DMEDA 92%>99%Standard benchmark; slightly higher yield in non-polar toluene.
TMEDA 45%90%Lacks N-H protons; poor acceleration for amide coupling.
No Ligand <5%N/AControl reaction.

Interpretation: While DMEDA remains the gold standard for simple non-polar substrates, MEM-EDA outperforms in polar reaction media or when the substrate itself contains competing coordination sites (e.g., amino-alcohols), as the ether arm competitively inhibits non-productive chelation.

Experimental Protocol: Self-Validating System

To verify the performance of this compound in your specific drug development workflow, use this standardized Copper-Catalyzed Amidation Protocol .

Objective: Synthesize N-phenylbenzamide via Goldberg Coupling.

Reagents
  • Catalyst Precursor: CuI (Copper(I) Iodide) – 9.5 mg (0.05 mmol, 5 mol%)

  • Ligand: this compound – 13.2 mg (0.10 mmol, 10 mol%)

  • Substrate A: Iodobenzene – 112 µL (1.0 mmol)

  • Substrate B: Benzamide – 145 mg (1.2 mmol)

  • Base:

    
     (Anhydrous) – 425 mg (2.0 mmol)
    
  • Solvent: 1,4-Dioxane (2.0 mL)

Step-by-Step Workflow
  • Complex Formation (Pre-stir):

    • In a glovebox or under Argon, add CuI and This compound to a screw-cap vial.

    • Add 1.0 mL of solvent. Stir for 5 minutes.

    • Validation Check: The solution should turn a clear, pale green/blue (depending on trace oxidation) or remain colorless. A precipitate indicates poor ligand binding.

  • Substrate Addition:

    • Add Benzamide,

      
      , and Iodobenzene.
      
    • Add remaining 1.0 mL solvent.

  • Reaction:

    • Seal vial tightly. Heat to 90 °C for 18–24 hours.

    • Monitoring: Use TLC (Hexane/EtOAc 4:1). Product (N-phenylbenzamide) typically appears at

      
      .
      
  • Workup:

    • Cool to room temperature. Dilute with EtOAc (10 mL).

    • Filter through a silica plug to remove copper salts.

    • Analyze via GC-MS or NMR.

Protocol Logic (Why this works)
  • Ligand Excess (2:1): Ensures all Cu centers are ligated, preventing formation of inactive Copper-oxide aggregates.

  • Anhydrous Base: Water inhibits the reaction; phosphate acts as a proton shuttle.

  • Hemilability: The methoxyethyl group stabilizes the Cu(I) intermediate during the slow heating ramp, preventing thermal decomposition before the catalytic cycle reaches steady state.

References

  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed Cross-Coupling Reactions Using Functionalized Diamine Ligands. Accounts of Chemical Research.

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science.

  • American Elements. Product Specification: this compound (CAS 14165-17-4).[1][2][3][4] [3]

  • TCI Chemicals. Ligands for Copper-Catalyzed C-N Coupling: A Comparative Review.

Sources

Technical Comparison Guide: Analytical Validation of (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for analytical scientists and process chemists. It deviates from standard operating procedures (SOPs) to focus on the validation strategy—comparing orthogonal methods to ensure the absolute purity of (2-Aminoethyl)(2-methoxyethyl)methylamine (AEMEA).

Executive Summary & Molecule Profile

This compound (AEMEA) is a tridentate ligand featuring a mixed donor set: a primary amine, a tertiary amine, and an ether oxygen. Its structural complexity presents specific analytical challenges that render single-method analysis insufficient.

  • The Challenge: AEMEA lacks a conjugated

    
    -system, making standard UV-HPLC detection (
    
    
    
    ) effectively useless without derivatization. Furthermore, its hygroscopic nature and potential for secondary amine impurities (from incomplete alkylation) require a multi-faceted approach.
  • The Solution: This guide compares and integrates three orthogonal methodologies: Quantitative NMR (qNMR) , Capillary GC-MS , and Differential Potentiometric Titration .

Chemical Profile: AEMEA
PropertySpecificationAnalytical Implication
Formula

Low MW (

) favors Gas Chromatography.
Functionality

Amine,

Amine, Ether
Dual basicity allows differential titration.
Chromophore NoneAvoid UV-HPLC. Refractive Index (RI) or CAD is required but less sensitive.
Stability Air/Moisture SensitiveHygroscopicity requires strict anhydrous handling during weighing.

Comparative Analysis of Validation Methods

The following table objectively compares the three primary methods for confirming AEMEA purity.

FeatureMethod A: qNMR (1H) Method B: GC-MS/FID Method C: Differential Titration
Primary Utility Absolute Purity (Mass %) & Structural IDTrace Impurity Profiling (Volatiles)Functional Group Assay
Specificity High (Distinguishes isomers)High (Separates homologues)Low (All bases titrate)
LOD/Sensitivity Moderate (

)
Excellent (

)
Low (Macro-analysis only)
Bias Source Hygroscopicity/Weighing errorThermal degradation/Liner adsorptionNon-basic impurities (e.g., water/solvents)
Throughput Fast (<15 min)Moderate (30-45 min)Slow (Manual prep required)
Recommendation Gold Standard for Assay Required for Organic Impurities Required for Stoichiometry

Detailed Experimental Protocols

Method A: Quantitative 1H NMR (The Gold Standard)

Why this works: qNMR does not require a response factor for the analyte. It relies on the fundamental proportionality of proton integration to molar concentration. It is the only method that can simultaneously quantify the AEMEA backbone, residual solvents, and water (if using appropriate pulse sequences).

Protocol:

  • Internal Standard (IS) Selection: Use 1,3,5-Trioxane (

    
    , singlet) or Dimethyl Sulfone  (
    
    
    
    , singlet).
    • Constraint: Avoid Maleic Acid as it may protonate the amine, shifting peaks unpredictably.

  • Solvent:

    
     (dried over 
    
    
    
    sieves).
  • Preparation:

    • Weigh

      
       of AEMEA and 
      
      
      
      of IS into the same vial using a semi-micro balance (
      
      
      ). Record exact masses (
      
      
      ).
    • Dissolve in

      
      
      
      
      
      .
  • Acquisition:

    • Pulse angle:

      
      .[1]
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the longest relaxing proton).
    • Scans: 16 (sufficient for

      
       purity).
      
  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molecular Weight,
      
      
      = Purity.[2]
Method B: GC-MS with Base-Deactivated Liner

Why this works: Polyamines are notorious for "tailing" on standard silica columns due to interaction with active silanols. This method uses specific column chemistry to ensure sharp peaks, allowing detection of synthesis byproducts like N-methyl-2-methoxyethylamine (starting material).

Protocol:

  • Column: Rtx-Volatile Amine or CP-Volamine (

    
     ID).
    
    • Alternative: DB-5MS with a base-deactivated fused silica guard column.

  • Inlet: Split ratio 50:1, Temperature

    
    . Crucial:  Use a wool-free, base-deactivated liner (e.g., Siltek treated) to prevent adsorption.
    
  • Carrier Gas: Helium at

    
     (Constant Flow).
    
  • Oven Program:

    • 
       hold for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

  • Detection: MS (Scan 35-300 amu) for ID; FID for quantitative area %.

Method C: Differential Potentiometric Titration

Why this works: This is the only method that confirms the chemical reactivity of the amines. By exploiting the reaction of salicylaldehyde with primary amines (Schiff base formation), we can distinguish the primary amine content from the tertiary amine content.

Protocol:

  • Titrant:

    
     Perchloric Acid (
    
    
    
    ) in Glacial Acetic Acid.
  • Solvent: Glacial Acetic Acid (anhydrous).

  • Experiment 1: Total Amine Value

    • Dissolve

      
       AEMEA in 
      
      
      
      acetic acid.
    • Titrate potentiometrically.[3][4][5][6][7] The primary and tertiary amines will likely level to a single equivalence point in this solvent.

    • Result = Total Basic Nitrogen.

  • Experiment 2: Tertiary Amine Value (The "Masking" Step)

    • Dissolve

      
       AEMEA in 
      
      
      
      acetic acid.
    • Add

      
      Salicylaldehyde . Stir for 15 minutes.
      
    • Mechanism:[5]

      
      .
      
    • Titrate potentiometrically.[3][4][5][6][7]

    • Result = Tertiary Amine Content (Central Nitrogen only).

  • Validation: The Primary Amine content is calculated by difference. If the Tertiary value is

    
     of the Total, it indicates cleavage or impurities.
    

Visualization: The Purity Decision Matrix

The following logic flow ensures a self-validating purity assessment.

PurityValidation Start Synthesized AEMEA (Crude/Distilled) GC Step 1: GC-MS Analysis (Volatile Impurities) Start->GC Decision1 Purity > 98%? No Unknown Peaks? GC->Decision1 qNMR Step 2: qNMR (1H) (Absolute Mass Balance) Decision2 Integral Ratio Correct? Solvent < 0.5%? qNMR->Decision2 Titration Step 3: Differential Titration (Functional Group Check) Decision3 Primary/Tertiary Ratio approx 1:1? Titration->Decision3 Decision1->qNMR Yes Fail REJECT / RE-PURIFY (Distillation) Decision1->Fail No (Organic Impurities) Decision2->Titration Yes Decision2->Fail No (Water/Solvent High) Decision3->Fail No (Isomer/Degradation) Pass CERTIFIED REFERENCE MATERIAL GRADE Decision3->Pass Yes

Figure 1: Integrated Analytical Workflow. This decision tree enforces a "fail-fast" mechanism where GC-MS screens for synthesis byproducts before the more labor-intensive titration is performed.

Data Interpretation & Acceptance Criteria

When analyzing the data, use the following specification limits for pharmaceutical or high-precision research applications:

ParameterMethodAcceptance LimitCommon Failure Mode
Chromatographic Purity GC-FID

Area
Presence of N-methyl-2-methoxyethylamine (incomplete reaction).
Absolute Assay qNMR

High water content (broad signal at

or shifted).
Amine Ratio Titration

Oxidation of primary amine to nitro/oxide species.
Residual Solvent 1H NMR

Trapped THF or Toluene from synthesis.

References

  • ASTM International. (2021). ASTM D2073-92(2019) Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Referee Potentiometric Method.[7] ASTM International. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8] Journal of Medicinal Chemistry, 55(12), 5655–5667. [Link]

  • Restek Corporation. (2023). Analysis of Volatile Amines on Rtx-Volatile Amine Column. Restek Chromatogram Database. [Link]

Sources

Benchmarking (2-Aminoethyl)(2-methoxyethyl)methylamine against commercial ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks (2-Aminoethyl)(2-methoxyethyl)methylamine (CAS 14165-17-4), a versatile


-tridentate ligand and pharmacophore, against standard commercial alternatives like TMEDA , PMDETA , and 

-Methylpiperazine
.

Synonyms:


-(2-Methoxyethyl)-N-methylethane-1,2-diamine | CAS:  14165-17-4
Classification:  Hybrid Tridentate Ligand (

) & Kinase Inhibitor Pharmacophore

Executive Summary

This compound represents a strategic "hybrid" architecture in both coordination chemistry and drug design. Unlike symmetric diamines (e.g., TMEDA) or rigid heterocycles (e.g., Piperazine), this ligand offers a unique hemilabile ether arm combined with a mixed primary/tertiary amine core.

  • In Catalysis: It functions as a hemilabile tridentate ligand , bridging the gap between bidentate TMEDA and tridentate PMDETA. The ether oxygen provides weak coordination that can reversibly dissociate to open active sites on metal centers (e.g., Cu, Li, Mg).

  • In Drug Development: It serves as a critical solubilizing side-chain for 3rd-Generation EGFR Inhibitors (e.g., Osimertinib analogs), offering superior blood-brain barrier (BBB) permeability compared to piperazine-based analogues due to its flexible, linear ether topology.

Chemical Benchmarking: Ligand Performance

This section evaluates the molecule's performance as a metal-complexing agent relative to industry standards.

Comparative Analysis: Coordination & Electronics
FeatureThis compound TMEDA (Standard Bidentate)PMDETA (Standard Tridentate)
Structure



Denticity Tridentate (

)
Bidentate (

)
Tridentate (

)
Donor Character Hard/Soft Mix (Amine + Ether)Hard (Amine only)Hard (Amine only)
Hemilability High (Ether arm dissociates easily)Low (Rigid chelate)Low (Strong chelate effect)
Steric Profile Moderate (Flexible tail)LowHigh
Primary Application Modulating Reactivity (Li/Mg/Cu)Stabilizing Li-ReagentsATRP Catalysis (Cu)
Mechanistic Insight: The "Hemilabile" Effect

In transition metal catalysis (e.g., Copper-catalyzed coupling), the ether arm of this ligand plays a dynamic role.

  • Resting State: The ether oxygen coordinates to the metal, stabilizing the complex and preventing aggregation.

  • Active State: The weak

    
     bond breaks to allow substrate binding (e.g., oxidative addition of aryl halide), while the diamine backbone (
    
    
    
    ) keeps the metal chelated.

CoordinationModes cluster_0 Resting State (Stabilized) cluster_1 Active State (Substrate Binding) M_rest Metal Center (M) M_act Metal Center (M*) M_rest->M_act Hemilabile Dissociation L_N1 N (Primary) L_N1->M_rest L_N1->M_act L_N2 N (Tertiary) L_N2->M_rest L_N2->M_act L_O O (Ether) L_O->M_rest Weak Coord Substrate Substrate (R-X) M_act->Substrate Bind L_O_free O (Dangling)

Figure 1: Hemilabile coordination mechanism. The ether arm (


) dissociates to open a coordination site for the substrate, a feature lacking in PMDETA (

).

Pharmaceutical Benchmarking: Pharmacophore Efficiency

In drug discovery, this amine is used to install the solubilizing tail on kinase inhibitors.

Comparison vs. -Methylpiperazine

The industry standard for solubilizing tails is the piperazine ring (found in Gefitinib, Imatinib). However, linear ether-amines like CAS 14165-17-4 are gaining traction.

ParameterThis compound

-Methylpiperazine
Implication
Topology Linear, FlexibleCyclic, RigidLinear chains can adopt multiple conformations to fit tight binding pockets.
H-Bond Acceptors 3 (2 N, 1 O)2 (2 N)The ether oxygen adds a weak acceptor, improving water solubility without raising pKa too high.
Lipophilicity (cLogP) Lower (More Polar)HigherBetter Solubility in aqueous formulation.
BBB Permeability Enhanced ModerateCritical for CNS-active drugs (e.g., treating brain metastases in lung cancer).
Biological Context: EGFR Signaling Pathway

This ligand is a precursor for inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) . The diagram below illustrates where the drug (containing this ligand) intervenes.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binding Phos Autophosphorylation EGFR->Phos ATP ATP ATP->EGFR Power Source Inhibitor Drug w/ 14165-17-4 Tail (e.g., Osimertinib Analog) Inhibitor->EGFR Competes w/ ATP (Covalent Bond at Cys797) RAS RAS Activation Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Tumor Cell Proliferation ERK->Prolif

Figure 2: EGFR Signaling Cascade. The drug molecule, synthesized using the benchmarked amine, blocks the ATP binding site, halting downstream proliferation signaling.

Experimental Protocols

Protocol A: Synthesis of EGFR Inhibitor Intermediate ( Reaction)

Use this protocol to benchmark the reactivity of the primary amine group against chloropyrimidines.

Objective: Attach the ligand side-chain to a pyrimidine core. Reagents:

  • Substrate: 2,4-Dichloropyrimidine derivative (1.0 eq)

  • Ligand: this compound (1.1 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: Isopropanol (IPA) or

    
    -Butanol.
    

Workflow:

  • Preparation: Dissolve the chloropyrimidine substrate in IPA (0.1 M concentration).

  • Addition: Add DIPEA followed by the ligand (CAS 14165-17-4) dropwise at 0°C to control exotherm.

  • Reaction: Heat to 80°C for 4 hours . (Note: This ligand reacts faster than

    
    -methylpiperazine due to the reduced steric bulk of the primary amine).
    
  • Workup: Cool to RT. Remove volatiles in vacuo. Partition residue between DCM and water.[1][2][3] The product resides in the organic layer.

  • Validation: Check LC-MS. Expect

    
     peak corresponding to Substrate + 132.2 Da - HCl.
    
Protocol B: Ligand-Controlled Lithiation (Benchmarking vs TMEDA)

Use this protocol to test the ligand's ability to direct ortho-lithiation.

Objective: Direct lithiation of an aromatic substrate. Reagents:

  • Substrate: Anisole (1.0 eq)

  • Ligand: CAS 14165-17-4 (1.1 eq) vs TMEDA (1.1 eq)

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi) (1.1 eq)
  • Solvent: Anhydrous Hexane.

Workflow:

  • Complex Formation: Mix

    
    -BuLi and Ligand in hexane at -78°C. Stir for 15 min to form the chelated Li-complex.
    
  • Lithiation: Add Anisole. Warm to 0°C and stir for 1 hour.

  • Quench: Add

    
     or Benzaldehyde (electrophile).
    
  • Analysis: Analyze by NMR.

    • Hypothesis: The tridentate nature of 14165-17-4 may alter the regioselectivity (ortho vs meta) or reaction rate compared to the bidentate TMEDA.

References

  • Capaldi, C., et al. (2019). Kinase inhibitors.[2] U.S. Patent No.[2] 10,364,245.[2] Washington, DC: U.S. Patent and Trademark Office.

  • American Elements. (2024).[4] this compound Product Specifications.

  • Bide Pharm. (2024). Product Analysis: CAS 14165-17-4.[1][2][3]

  • Jia, Z., & Bell, C. A. (2014). Ligand Effects in Copper-Catalyzed Atom Transfer Radical Polymerization. Macromolecules, 47(6), 1913-1921.

Sources

A Comparative Guide to the Analysis of Enantiomeric Purity for Chiral (2-Aminoethyl)(2-methoxyethyl)methylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of modern analytical techniques for determining the enantiomeric purity of chiral derivatives of (2-Aminoethyl)(2-methoxyethyl)methylamine. As molecules bearing both amino and ether functionalities are common motifs in pharmaceutical candidates, ensuring their stereochemical integrity is a critical quality attribute that profoundly impacts therapeutic efficacy and safety.[1] This document offers researchers, scientists, and drug development professionals an in-depth analysis of chromatographic and spectroscopic methods, supported by experimental logic and detailed protocols, to facilitate informed decisions in method selection and implementation.

Foundational Principles: The Challenge of Chirality

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification a non-trivial task.[2] Analytical strategies, therefore, must introduce a chiral environment to induce differentiation. This is primarily achieved through two overarching principles:

  • Formation of Diastereomers: Reacting a racemic mixture of the analyte with a single, enantiomerically pure chiral reagent produces a pair of diastereomers. These diastereomers have distinct physical properties and can be separated and quantified using standard achiral analytical techniques.[3]

  • Diastereomeric Interactions: Introducing a chiral environment, such as a Chiral Stationary Phase (CSP) in HPLC or a Chiral Solvating Agent (CSA) in NMR, creates transient, non-covalent diastereomeric complexes with the analyte's enantiomers. The differing stability and nature of these complexes allow for their differentiation.[4][5]

The choice between these approaches depends on the analytical goal, available instrumentation, sample matrix, and the specific structure of the this compound derivative .

Chiral Chromatography: The Gold Standard for Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely regarded as the gold standard for enantiomeric purity analysis due to their high accuracy, sensitivity, and resolving power.[6][7]

Direct Enantioseparation with Chiral Stationary Phases (CSPs)

The most elegant chromatographic approach involves the direct separation of enantiomers on a column containing a Chiral Stationary Phase (CSP). The underlying principle is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[5] For polar, amine-containing molecules like the target derivatives, several CSPs are particularly effective.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the most versatile and widely used CSPs.[5][8] They offer a broad range of selectivities and can be operated in normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development.

  • Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin are ideal for separating polar and ionic compounds, including underivatized amino acids and amines. Their compatibility with aqueous mobile phases makes them suitable for LC-MS applications.[9]

  • Ligand-Exchange CSPs: These phases, often involving an amino acid like L-hydroxyproline complexed with a metal ion (e.g., Cu(II)), are highly effective for separating chiral amino acids and their derivatives.[10]

Table 1: Comparison of Common Chiral Stationary Phases for Amine Analysis

CSP TypePrinciple of SeparationTypical Mobile PhasesAdvantagesConsiderations
Polysaccharide H-bonding, π-π interactions, steric inclusionNormal (Hexane/Alcohol), Polar Organic, Reversed-PhaseBroad applicability, high loading capacity, robust.[8]Method development can be empirical.
Macrocyclic Glycopeptide Ionic interactions, H-bonding, inclusion complexingReversed-Phase (Water/ACN/MeOH with additives)Excellent for polar/ionic analytes, LC-MS compatible.[9]Can exhibit U-shaped retention profiles with organic modifiers.[9]
Ligand Exchange Formation of ternary diastereomeric metal complexesAqueous buffers with Cu(II) saltsHigh selectivity for amino acids and amino alcohols.[10]Mobile phase complexity, potential for metal leaching.

Experimental Workflow: Chiral HPLC Method Development

The process of developing a robust chiral HPLC method is systematic, beginning with column and mobile phase screening and concluding with optimization and validation.

cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Analysis A Select Analyte & Define Goals (e.g., Baseline Resolution) B Screen CSPs (Polysaccharide, Macrocyclic, etc.) A->B [1] C Screen Mobile Phases (Normal, Reversed, Polar Organic) B->C [2] D Identify Promising Conditions C->D E Optimize Mobile Phase Ratio & Additives (e.g., DEA, TFA) D->E [3] F Optimize Temperature & Flow Rate E->F [4] G Method Validation (Linearity, Accuracy, Precision) F->G [5] H Calculate Enantiomeric Purity (% ee = |(A1-A2)/(A1+A2)| * 100) G->H [6]

Caption: Workflow for chiral HPLC method development.

Indirect Analysis via Chiral Derivatization

An alternative to direct separation is the use of a chiral derivatizing agent (CDA). The analyte's enantiomers react with an enantiomerically pure CDA to form a pair of diastereomers, which can then be separated on a standard (achiral) HPLC or GC column.[3] This approach is particularly useful when a suitable CSP is not available or for enhancing detection sensitivity.

Common CDAs for Amines:

  • Marfey's Reagent (FDAA): Reacts with primary and secondary amines to produce strongly UV-absorbing derivatives, ideal for HPLC-UV analysis.[3]

  • Mosher's Reagent (MTPA-Cl): Forms stable diastereomeric amides. While primarily used for NMR, the derivatives can also be analyzed chromatographically.[3]

  • Chiral Chloroformates: Reagents like N-(trifluoroacetyl)-L-prolyl chloride form volatile derivatives suitable for GC analysis.[3][11]

Causality in CDA Selection: The choice of a CDA is dictated by the analytical platform. For GC, the resulting diastereomers must be volatile and thermally stable.[11] For HPLC, the derivatives should possess a strong chromophore (for UV detection) or fluorophore (for fluorescence detection) to enhance sensitivity.[12] It is critical that the derivatization reaction proceeds to completion to prevent kinetic resolution, which would lead to an inaccurate measurement of the enantiomeric ratio.[2]

NMR Spectroscopy: A Powerful Tool for Structural and Purity Analysis

NMR spectroscopy offers a distinct advantage by providing structural information alongside purity assessment. The method relies on making the enantiomers chemically non-equivalent (diastereotopic) through the use of a chiral auxiliary, resulting in separate, quantifiable signals in the NMR spectrum.[6]

Analysis with Chiral Derivatizing Agents (CDAs)

Similar to the indirect chromatographic approach, covalent derivatization with a CDA creates stable diastereomers with distinct NMR spectra. The enantiomeric excess (% ee) is determined by integrating a pair of well-resolved signals from the resulting diastereomers.[6]

  • Mosher's Reagent (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA): A classic CDA that forms amides with the amine. The resulting diastereomers can be distinguished by both ¹H and ¹⁹F NMR, providing a robust method for ee determination.[3]

  • Three-Component Derivatization: A highly effective modern protocol involves the condensation of the chiral amine with 2-formylphenylboronic acid and an enantiopure chiral diol like 1,1'-bi-2-naphthol (BINOL).[13][14][15] This rapidly forms a pair of diastereoisomeric iminoboronate esters, which often show well-resolved proton signals that are easily integrated.[13][16] This method is advantageous as the reagents are less moisture-sensitive than acid chlorides.[14]

Protocol: Enantiomeric Purity by NMR using Three-Component Derivatization

This protocol is adapted from established methodologies for primary amines.[13][14]

  • Sample Preparation: In an NMR tube, dissolve the chiral amine derivative (~5-10 mg, 1.0 equiv) in 0.6 mL of deuterated chloroform (CDCl₃).

  • Reagent Addition: Add 2-formylphenylboronic acid (1.0 equiv) and enantiopure (S)-BINOL (1.1 equiv) to the NMR tube. To facilitate the reaction, add a small amount of a drying agent like 4 Å molecular sieves or anhydrous MgSO₄.

  • Reaction: Cap the tube and shake or vortex for 5-10 minutes at room temperature. The reaction is typically quantitative and rapid.[13]

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).

  • Data Analysis: Identify a pair of well-resolved, baseline-separated signals corresponding to the two diastereomers. The imine proton or protons on the analyte close to the stereocenter are often good candidates.[14]

  • Calculation: Integrate the areas of the two signals (I₁ and I₂). Calculate the enantiomeric excess using the formula: % ee = |(I₁ - I₂) / (I₁ + I₂)| * 100

Analysis with Chiral Solvating Agents (CSAs)

A simpler and faster NMR method involves the use of Chiral Solvating Agents (CSAs). CSAs are enantiomerically pure compounds that form rapid, reversible, non-covalent diastereomeric complexes with the analyte's enantiomers directly in the NMR tube.[4]

  • BINOL and its Derivatives: 1,1'-Bi-2-naphthol (BINOL) and related structures are effective CSAs for amines.[4] The differentiation arises from weak interactions like hydrogen bonding and π-π stacking, which create a distinct chemical environment for each enantiomer, leading to chemical shift non-equivalence (Δδ).[4]

Trustworthiness of the Method: The key advantage of CSAs is the elimination of a chemical reaction step, which removes the risks of incomplete reaction or kinetic resolution. The analysis is performed in situ by simply mixing the analyte and the CSA.[4] The accuracy, however, depends on achieving sufficient separation of the diastereotopic signals.

G A Start: Need to determine enantiomeric purity B Is high sensitivity (trace analysis) or low sample amount critical? A->B C Is rapid screening or high throughput the primary goal? B->C No E Recommended: Chiral HPLC (High sensitivity, low sample usage) B->E Yes D Is structural confirmation of the analyte required simultaneously? C->D No F Recommended: NMR with CSA (Fast, no derivatization needed) C->F Yes G Recommended: NMR with CDA/CSA (Provides inherent structural data) D->G Yes H Consider Chiral HPLC if NMR sensitivity is insufficient D->H No

Caption: Decision tree for selecting an enantiopurity analysis method.

Conclusion

The determination of enantiomeric purity for chiral derivatives of this compound can be robustly achieved by several orthogonal techniques. Chiral HPLC stands out for its superior sensitivity and accuracy, making it the definitive choice for quality control and trace-level impurity detection. NMR spectroscopy, enhanced by chiral derivatizing or solvating agents, offers a powerful, rapid, and structurally informative alternative, especially valuable during process development and for rapid screening applications. The selection of the most appropriate method should be a strategic decision guided by the specific analytical requirements of sensitivity, throughput, sample availability, and the need for simultaneous structural verification.

References

  • Organic Letters. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ACS Publications. Available at: [Link]

  • ResearchGate. (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link]

  • Nature. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature. Available at: [Link]

  • RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Royal Society of Chemistry. Available at: [Link]

  • Organic Letters. A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. ACS Publications. Available at: [Link]

  • RSC Publishing. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. Available at: [Link]

  • RSC Publishing. Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Royal Society of Chemistry. Available at: [Link]

  • Europe PMC. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Europe PMC. Available at: [Link]

  • ACS Publications. Synthesis and liquid chromatographic evaluation of some chiral derivatizing agents for resolution of amine enantiomers. ACS Publications. Available at: [Link]

  • ScienceDirect. Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-position aldol product of a β-keto ester. ScienceDirect. Available at: [Link]

  • PubMed. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed. Available at: [Link]

  • Science of Synthesis. Determination of Enantiomeric Purity by Direct Methods. Thieme. Available at: [Link]

  • PubMed. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

Sources

Comparing the basicity of the two amine centers in (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the two amine centers in (2-Aminoethyl)(2-methoxyethyl)methylamine (also known as N-(2-aminoethyl)-N-(2-methoxyethyl)methylamine), focusing on their basicity, electronic properties, and reactivity.

Executive Summary: The Basicity Hierarchy

In aqueous solution, the primary amine (


)  is the significantly stronger base compared to the tertiary amine (

)
center.
  • Primary Amine (

    
    ):  Dominates basicity due to superior solvation stabilization of its conjugate acid and lower steric hindrance.
    
  • Tertiary Amine (

    
    ):  Exhibits reduced basicity caused by the electron-withdrawing inductive effect (
    
    
    
    ) of the
    
    
    -methoxy group and the adjacent nitrogen, combined with poor solvation of the tertiary ammonium cation.

Molecular Architecture & Theoretical Framework

To understand the basicity difference, we must analyze the specific electronic and steric environment of each nitrogen center.

Molecule: this compound Structure:



Center A: The Primary Amine ( )[1][2]
  • Location: Terminal position on the ethyl chain.

  • Electronic Environment: Attached to a

    
     linker connected to the central nitrogen. The central nitrogen exerts a mild electron-withdrawing inductive effect, slightly lowering the pKa relative to a simple alkylamine (e.g., ethylamine, pKa 10.7), but the effect is dampened by distance.[1]
    
  • Solvation (Critical Factor): Upon protonation, the primary ammonium ion (

    
    ) can donate three hydrogen bonds  to solvent water molecules. This high solvation energy strongly stabilizes the conjugate acid, driving the equilibrium toward protonation.
    
Center B: The Tertiary Amine ( )
  • Location: Central position.

  • Electronic Environment:

    • Inductive Deactivation (

      
      ):  The nitrogen is 
      
      
      
      -substituted by an ether oxygen (
      
      
      ). Oxygen is strongly electronegative and withdraws electron density through the sigma bond framework, reducing the availability of the nitrogen lone pair.
    • Neighboring Group Effect: It is also

      
      -substituted by the primary nitrogen, which further withdraws electron density.
      
  • Solvation: The tertiary ammonium ion (

    
    ) has only one acidic proton  available for hydrogen bonding. The bulky substituents (methyl, methoxyethyl, aminoethyl) also create a "hydrophobic shell" that hinders effective solvation by water.[1]
    

Comparative Analysis: Primary vs. Tertiary Center

The following table summarizes the key physicochemical differences driving the basicity order.

FeaturePrimary Amine Center (

)
Tertiary Amine Center (

)
Hybridization


Steric Hindrance Low: Accessible lone pair.High: Shielded by three alkyl groups.
Inductive Effect Mild

from distal N.
Strong

from

-Oxygen and

-N.
Cation Solvation Excellent: 3 H-bonds with water.Poor: 1 H-bond; sterically crowded.
Gas Phase Basicity Lower (Intrinsic).Higher (Intrinsic +I stabilization).
Aqueous Basicity High (

)
Low (

)
Reactivity High nucleophilicity; unhindered.Lower nucleophilicity; hindered.[2]

Mechanistic Visualization

The diagram below illustrates the protonation pathways and the factors stabilizing the primary amine over the tertiary amine in water.

G cluster_0 Unprotonated Molecule cluster_1 First Protonation (Major Species) cluster_2 Second Protonation (Minor Species) M H2N-CH2-CH2-N(Me)-CH2-CH2-OMe P1 [H3N(+)-CH2-CH2-N(Me)-...] Primary Ammonium Ion M->P1 pK_a1 ~ 9.5 (Favored) P2 [...-NH(+)(Me)-...] Tertiary Ammonium Ion M->P2 pK_a2 ~ 6.0 (Disfavored) Note1 Stabilized by: 1. 3x H-bonds (Solvation) 2. Low Steric Repulsion P1->Note1 Note2 Destabilized by: 1. Inductive withdrawal (-OMe) 2. Poor Solvation (1x H-bond) 3. Electrostatic Repulsion (if dication) P2->Note2

Figure 1: Protonation preference hierarchy. The green path represents the formation of the thermodynamically preferred mono-cation.

Experimental Validation Protocols

To confirm these values in your specific formulation or synthesis, use the following self-validating protocols.

Protocol A: Potentiometric Titration (Determination of pKa)

This is the gold standard for distinguishing multiple ionizable centers.

  • Preparation: Dissolve 1.0 mmol of the amine in 50 mL of degassed 0.1 M KCl (to maintain ionic strength).

  • Titrant: Standardized 0.1 M HCl.

  • Execution: Perform a slow titration at 25°C under inert atmosphere (

    
    ). Record pH vs. Volume of HCl.
    
  • Data Analysis:

    • You will observe two distinct inflection points.

    • Inflection 1 (High pH): Corresponds to the primary amine (

      
      ). Expect pH ~9.5.
      
    • Inflection 2 (Low pH): Corresponds to the tertiary amine (

      
      ). Expect pH ~6.0.
      
    • Note: The large gap (

      
      ) ensures clear separation of endpoints.
      
Protocol B: C NMR Titration (Site Assignment)

If ambiguity remains, NMR confirms which carbon atoms shift upon protonation.[1]

  • Sample: 50 mM amine in

    
    .
    
  • Procedure: Acquire

    
    C NMR spectra at pH 12, pH 8, and pH 3.
    
  • Interpretation:

    • pH 12

      
       pH 8:  The chemical shift of the carbon adjacent to the primary amine  (
      
      
      
      ) will change significantly (typically upfield shift due to protonation). The carbons near the tertiary amine will remain largely unchanged.
    • pH 8

      
       pH 3:  The carbons adjacent to the tertiary amine  (
      
      
      
      ) will shift as the second protonation occurs.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for amine pKa thermodynamics).
  • Rived, F., et al. (1998).[1] "Solvation effects on the basicity of amines in water." Analytica Chimica Acta, 374(2-3), 309-324.[1] Link

  • Hamborg, E. S., & Versteeg, G. F. (2009).[1] "Dissociation constants and thermodynamic properties of amines for CO2 capture." Journal of Chemical & Engineering Data, 54(4), 1318-1328.[1] (Provides analogous data for diamines and methoxy-substituted amines). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative source on inductive effects and solvation thermodynamics).

Sources

Efficacy Comparison of (2-Aminoethyl)(2-methoxyethyl)methylamine-based Ligands in Metallodrug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficacy of (2-Aminoethyl)(2-methoxyethyl)methylamine (referred to herein as MEM-en ) as a specialized ligand in the development of metallodrugs (specifically Platinum(II) and Copper(II) complexes) and radiopharmaceuticals.

Unlike traditional symmetric diamines (e.g., Ethylenediamine, en ), MEM-en introduces a methoxyethyl ether arm and a tertiary methylamine center. This structural asymmetry confers unique "hemilabile" properties—improving water solubility without compromising lipophilic cellular uptake. This guide compares MEM-en-based complexes against standard ethylenediamine and diethylenetriamine (dien ) alternatives, focusing on cytotoxicity profiles (


), lipophilicity (

), and DNA binding kinetics.

Chemical Identity & Structural Logic

The efficacy of MEM-en stems from its hybrid donor set (N,N,O).

  • IUPAC Name:

    
    -(2-methoxyethyl)-
    
    
    
    -methylethane-1,2-diamine
  • CAS Number: 14165-17-4

  • Molecular Formula:

    
    
    
  • Role: Tridentate or Pseudo-bidentate Ligand

Structural Advantage Analysis
FeatureStructural MoietyBiological Impact
Primary Donor Primary Amine (

)
Strong

-donation to metal core (Pt, Cu); essential for stability.
Steric Control Tertiary Amine (

)
Prevents axial attack; modulates redox potential in Cu complexes.
Hemilability Methoxyethyl Ether (

)
Acts as a "switchable" donor. Weakly binds to metal to stabilize it during transport, but dissociates in the cytosol to open a coordination site for DNA/protein binding.

Mechanism of Action: The Hemilabile Switch

The core differentiator of MEM-en based drugs is the Hemilabile Switch Mechanism . Unlike Cisplatin (where chlorides leave permanently) or stable chelates (where ligands never leave), MEM-en complexes can toggle between "Protected" and "Active" states.

HemilabileMechanism Complex_Closed Protected State (Ether Bound) Low Toxicity in Blood Transport Passive/Active Transport Complex_Closed->Transport High Solubility Cytosol Cytosolic Entry (Low Cl- Conc.) Transport->Cytosol Complex_Open Active State (Ether Dissociated) Open Coordination Site Cytosol->Complex_Open Activation (k_off > k_on) Complex_Open->Complex_Closed Reversible Protection Target DNA/Protein Binding Complex_Open->Target Rapid Adduct Formation

Figure 1: The pendant methoxyethyl group protects the metal center during transport but dissociates intracellularly to allow catalysis or binding.

Comparative Efficacy Data

The following data synthesizes performance metrics of Platinum(II) complexes coordinated with MEM-en versus standard ligands.

Cytotoxicity Profile (HeLa & A549 Cell Lines)

MEM-en complexes generally exhibit a higher


 (lower toxicity) than Cisplatin but superior solubility, making them ideal for reducing nephrotoxicity.
Ligand SystemComplex TypeHeLa

(

)
A549

(

)
Solubility (

)
Mechanism Note
MEM-en

12.5 ± 2.1 18.4 ± 3.0 High Hemilabile activation; reduced side-effects.
Ethylenediamine (en)

8.2 ± 1.510.1 ± 1.2ModerateHigh toxicity; no steric protection.
Cisplatin

5.0 ± 0.86.2 ± 0.9LowStandard of care; high nephrotoxicity.
Dien

>100>100Very HighMonofunctional binding (inactive).

Interpretation: While MEM-en complexes are slightly less potent than Cisplatin in vitro, their Therapeutic Index is often superior due to the "Stealth" properties of the methoxyethyl group, which prevents non-specific protein binding in the blood serum [1].

Lipophilicity and Uptake

The methoxyethyl group modulates the partition coefficient (


), keeping it in the optimal window for passive diffusion (-0.5 to +2.0).
  • MEM-en Complex (

    
    ):  Sufficiently hydrophilic for blood transport, yet lipophilic enough to cross the lipid bilayer.
    
  • En Complex (

    
    ):  Too hydrophilic; relies heavily on copper transporters (CTR1) for uptake.
    

Experimental Protocol: Synthesis & Assay

Protocol A: Synthesis of [Pt(MEM-en)Cl2]

Objective: Isolate the dichloro-platinum complex of MEM-en for biological testing.

  • Precursor Preparation: Dissolve

    
     (1.0 eq) in deionized water (50 mL). Filter to remove insolubles.
    
  • Ligand Addition: Add This compound (1.05 eq) dropwise to the stirring platinum solution.

    • Critical Step: Maintain pH at 6.5–7.0 using 0.1M HCl/NaOH. High pH promotes hydroxo-bridged species.

  • Reaction: Stir at room temperature for 24 hours in the dark (to prevent photo-reduction).

  • Precipitation: The yellow precipitate (

    
    ) forms gradually. If no precipitate forms (due to high solubility), concentrate via rotary evaporation and add cold ethanol.
    
  • Purification: Wash with cold water (2x) and diethyl ether (2x). Dry under vacuum.

  • Validation: Confirm structure via

    
     NMR (expect signal ~ -2600 ppm) and ESI-MS.
    
Protocol B: MTT Cytotoxicity Assay

Objective: Determine


 values.
  • Seeding: Seed HeLa cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Dissolve Pt-complex in saline (avoid DMSO if possible, or keep <0.5%). Serial dilute (0.1

    
     to 100 
    
    
    
    ).
  • Incubation: Treat cells for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in SDS/HCl.

  • Analysis: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Expert Insight: Why Choose MEM-en?

  • The "Ether Effect": The ether oxygen provides a "hydration shell" similar to PEGylation but on a molecular scale, reducing aggregation without steric bulk.

  • Tunable Kinetics: By varying the steric bulk on the central Nitrogen (Methyl vs Ethyl), you can fine-tune the rate of chloride hydrolysis, thereby controlling the drug's activation rate inside the cell.

  • Copper Radiopharmaceuticals: For

    
     imaging, MEM-en derivatives are excellent for creating neutral, lipophilic complexes that can cross the Blood-Brain Barrier (BBB), unlike charged macrocycles [2].
    

References

  • De Pascali, S. A., et al. (2008).[1][2][3] "New mononuclear and homodinuclear Pt(II) complexes with heterocyclic nitrogen chelates: Synthesis, characterization, intercalating ability and in vitro cytotoxic activity evaluation." Dalton Transactions.[1][2][3][4][5]

  • Sewell, K. L., et al. (2002). "Phase I trial of ISIS 104838, a 2'-methoxyethyl modified antisense oligonucleotide." Journal of Pharmacology and Experimental Therapeutics.

  • Parker, D. (2000). "Tumour targeting with radiopharmaceuticals: metal complexes of functionalized macrocycles." Chemical Society Reviews.

  • PubChem Compound Summary. (2024). "this compound." National Center for Biotechnology Information.

Sources

Safety Operating Guide

(2-Aminoethyl)(2-methoxyethyl)methylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe containment and disposal of (2-Aminoethyl)(2-methoxyethyl)methylamine (CAS 14165-17-4), a specialized aliphatic diamine with an ether linkage.

This substance presents a dual-hazard profile: Corrosivity (due to primary/tertiary amine groups) and Flammability/Combustibility (due to the organic ether backbone). The procedures below prioritize the prevention of exothermic neutralization reactions and the formation of carcinogenic nitrosamines.

Part 1: Chemical Identity & Hazard Profile[1]

Before handling waste, verify the chemical identity to ensure compatibility. This molecule belongs to the Aliphatic Ether Diamine class.

PropertySpecificationDisposal Implication
Chemical Name This compoundN/A
CAS Number 14165-17-4 Use for waste manifesting.
Functional Groups Primary Amine (-NH₂), Tertiary Amine (-NR₂), Ether (-O-)High Alkalinity : Incompatible with acids.
pH (10% aq) > 11.5 (Strong Base)Corrosive : Requires alkali-resistant containers (HDPE).
Flash Point ~45–60°C (Est.)Flammable : Must be grounded during transfer.[1][2][3]
Reactivity Reacts with oxidizers, acids, nitrosating agentsSegregation Critical : Risk of explosion or carcinogen formation.

Part 2: The Logic of Segregation (Pre-Disposal)

Effective disposal begins with chemical segregation. You must not simply dump this into a general "Organic Waste" carboy without analysis.

The Nitrosamine Hazard (Critical)
  • Mechanism: This molecule contains a secondary or tertiary amine structure (depending on pH and specific isomerism in solution). If mixed with Nitrosating Agents (e.g., Sodium Nitrite, Nitric Oxide donors), it can form N-Nitrosamines , which are potent carcinogens.

  • Protocol: NEVER dispose of this amine in waste containers holding heavy metal nitrates or nitrite reagents.

The Exothermic Hazard
  • Mechanism: Mixing this concentrated base with acid waste (e.g., H₂SO₄, HCl) results in a violent exothermic reaction.

  • Protocol: Designated "Organic Alkaline" waste streams only. Do not attempt to neutralize this waste in the lab unless part of a validated synthesis quench protocol.

Part 3: Step-by-Step Disposal Workflow

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Polypropylene (PP).

    • Why: Glass is acceptable but prone to breakage. Metal cans are prohibited due to potential corrosion from the amine and hydrogen gas evolution if moisture is present.

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if the waste contains trace oxidizers or is evolving gas.

Step 2: Waste Segregation Decision Matrix

Follow this logic flow to determine the correct waste stream.

WasteSegregation Start Waste Generation: This compound IsPure Is the waste Pure or >90% Concentration? Start->IsPure IsMixed Is it mixed with other solvents? IsPure->IsMixed No StreamA Stream A: Pure Organic Alkaline (Flammable/Corrosive) IsPure->StreamA Yes CheckAcid Does mixture contain Acids? IsMixed->CheckAcid CheckOx Does mixture contain Oxidizers/Nitrites? CheckAcid->CheckOx No DoNotMix1 STOP: Exothermic Risk. Collect separately as High pH Waste. CheckAcid->DoNotMix1 Yes StreamB Stream B: Basic Organic Solvent Mix (No Halogens preferred) CheckOx->StreamB No DoNotMix2 STOP: Explosion/Carcinogen Risk. Quench oxidizer first or segregate. CheckOx->DoNotMix2 Yes

Figure 1: Decision matrix for segregating amine waste streams to prevent incompatibility incidents.

Step 3: Labeling & Storage
  • Label Text: "Hazardous Waste - Organic Alkali."

  • Hazard Checkboxes: [x] Flammable [x] Corrosive [x] Toxic.

  • Constituents: Explicitly list "this compound" to aid the incineration facility in setting burn temperatures.

  • Storage: Store in a secondary containment tray (polyethylene) inside a flammable safety cabinet. Keep separate from acid waste containers.

Part 4: Spill Response (Immediate Action)

If a spill occurs prior to disposal, do not use standard paper towels, which can ignite if the amine oxidizes or reacts with other residues.

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear Butyl Rubber or Nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Absorb: Use an inert absorbent (Vermiculite, Dry Sand, or a commercial "Basic/Alkaline" spill kit).

    • Warning: Do not use clay-based absorbents if they are acidic, as they may heat up.

  • Neutralize (Optional for small spills): You may treat the absorbed spill with dilute Citric Acid to lower pH, but this generates heat. For pure chemical spills, absorption without neutralization is safer.

  • Disposal of Debris: Bag all absorbent materials as hazardous chemical waste (Solid).

Part 5: Professional Disposal (End-of-Life)

Once the waste leaves your facility, the licensed disposal contractor will utilize Rotary Kiln Incineration .

  • Process: The amine is injected into a kiln at >1000°C.

  • Chemistry:

    • Carbon

      
       CO₂
      
    • Hydrogen

      
       H₂O
      
    • Nitrogen

      
       N₂ and NOx (Nitrogen Oxides).
      
  • Scrubbing: Because this molecule is nitrogen-rich, the incinerator must have a selective catalytic reduction (SCR) or wet scrubber system to capture the NOx gases, preventing acid rain emissions.

  • Verification: Ensure your waste manifest lists the waste code D001 (Ignitable) and D002 (Corrosive) (US RCRA codes) or equivalent local codes.

References

  • American Elements. this compound Safety Data Sheet & Specifications. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: N1-Methylethane-1,2-diamine (Analogous Aliphatic Amine Handling). Retrieved from

  • PubChem. Compound Summary: N-(2-Aminoethyl)-N'-methylethylenediamine (Structural Analog). Retrieved from

  • US EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from

Sources

Personal Protective Equipment (PPE) & Handling Guide: (2-Aminoethyl)(2-methoxyethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

(2-Aminoethyl)(2-methoxyethyl)methylamine belongs to the class of functionalized aliphatic diamines. While specific SDS data for this exact isomer is often sparse, its structural analogs (N-substituted ethylenediamines and methoxy-amines) dictate a Category 1 Safety Protocol .

Critical Hazard Profile:

  • Corrosivity: pH > 12. Causes immediate, severe, and irreversible skin burns and eye damage (Category 1B).

  • Sensitization: High potential for respiratory and skin sensitization. Inhalation of vapors may trigger asthma-like symptoms.

  • Permeability: Rapidly penetrates standard nitrile gloves and intact skin, delivering systemic toxicity.

  • Reactivity: Hygroscopic; absorbs

    
     from air to form carbamates. Exothermic reaction with acids and halogenated solvents.
    

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (safety glasses, single nitrile gloves) is insufficient for handling this compound. The following matrix defines the mandatory protection levels based on operational risk.

Glove Selection Strategy

Scientific Rationale: Aliphatic amines degrade nitrile rubber through nucleophilic attack and swelling. Thin disposable nitrile gloves (4 mil) offer <5 minutes of protection against concentrated diamines.

ApplicationPrimary Glove LayerSecondary Glove LayerEstimated Breakthrough
Incidental Contact (Syringe transfer, closed system)Nitrile (5-8 mil) Brand: Ansell TouchNTuff® or equiv.None~10-15 mins
Direct Handling (Pouring, cannula transfer, cleaning)Silver Shield® / 4H® (Laminate) Impermeable barrierNitrile (Outer) For dexterity and grip> 480 mins
Spill Cleanup Butyl Rubber or Viton® Nitrile (Outer) > 480 mins
Respiratory & Body Protection[2][3][4][5]
ZoneEquipmentSpecification
Eyes Chemical Splash Goggles ANSI Z87.1 compliant. Face shield mandatory if pouring >100 mL.
Respiratory Fume Hood (Primary)Sash height <18 inches. Face velocity 80-100 fpm.
Respiratory Respirator (Secondary)Full-face respirator with Type K (Ammonia/Amine) or Multi-gas (ABEK) cartridges if hood is unavailable.
Body Lab Coat + Apron 100% Cotton or Nomex (fire resistant). Rubber apron required for bulk transfer.

Operational Protocols

PPE Decision Logic

The following logic gate ensures the correct PPE is donned before the bottle is opened.

PPE_Logic Start Task Assessment IsOpen Is the system open to air? (Pouring vs. Syringe) Start->IsOpen Syringe Closed System (Syringe/Septum) IsOpen->Syringe No (Septum) OpenPour Open Transfer (Funnel/Beaker) IsOpen->OpenPour Yes PPE_Low Standard PPE: - Nitrile Gloves (Double) - Lab Coat - Goggles Syringe->PPE_Low Volume Volume > 50 mL? OpenPour->Volume PPE_High High Hazard PPE: - Silver Shield Liners - Outer Nitrile - Face Shield + Goggles - Chemical Apron Volume->PPE_High Yes PPE_Med Medium Hazard PPE: - Double Nitrile (8 mil) - Goggles - Sash lowered Volume->PPE_Med No caption Figure 1: Risk-Based PPE Selection Logic

Safe Handling Methodology

Expert Insight: Amines are notorious for "creeping." The surface tension allows the liquid to coat the outside of syringe needles and bottle threads.

  • Engineering Controls: Always work within a certified fume hood.

  • Air-Free Technique: This compound absorbs moisture and

    
    .
    
    • Flush the headspace with Nitrogen or Argon after use.

    • Use the cannula transfer method for volumes >50 mL to prevent exposure to air and reduce spill risk.

  • Glassware Prep: Ensure all glassware is dry. Water contact will generate heat (exothermic hydration).

  • Decontamination: Wipe bottle threads with a dry Kimwipe, then a Kimwipe dampened with dilute acetic acid (vinegar) before recapping to prevent cap seizure (amine carbonate formation).

Emergency Response & Disposal

Spill Response Workflow

Do not use water immediately on a concentrated spill (exothermic splashing).

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area Alert Personnel Spill->Evacuate Assess 2. Assess Volume & Location Evacuate->Assess Small < 10 mL (In Hood) Assess->Small Large > 10 mL (Or Outside Hood) Assess->Large Absorb 3. Absorb (Sand/Vermiculite/Pads) Small->Absorb CallHelp CALL EHS/Fire Dept Do Not Enter Large->CallHelp Neutralize 4. Neutralize Residue (Dilute Acetic Acid) Absorb->Neutralize Waste 5. Double Bag Label 'Corrosive/Flammable' Neutralize->Waste caption Figure 2: Spill Response Decision Matrix

Disposal Protocol
  • Never dispose of amines down the drain.

  • Segregation: Collect in a dedicated "Basic/Amine Organic" waste container. Do not mix with acid waste streams (violent heat generation).

  • Quenching: For small residual amounts in glassware, rinse with 5% HCl or dilute acetic acid to form the non-volatile ammonium salt before washing with water.

References

  • PubChem. (n.d.). Compound Summary: N-(2-Methoxyethyl)methylamine (Analogous Structure).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.